molecular formula C23H21F2N5O3 B12364163 GLPG3312

GLPG3312

Cat. No.: B12364163
M. Wt: 453.4 g/mol
InChI Key: PFTXFNSHFZLJNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GLPG3312 is a useful research compound. Its molecular formula is C23H21F2N5O3 and its molecular weight is 453.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H21F2N5O3

Molecular Weight

453.4 g/mol

IUPAC Name

N-cyclopropyl-2-(difluoromethoxy)-6-methoxy-4-[5-(1-methylpyrazol-4-yl)benzimidazol-1-yl]benzamide

InChI

InChI=1S/C23H21F2N5O3/c1-29-11-14(10-27-29)13-3-6-18-17(7-13)26-12-30(18)16-8-19(32-2)21(20(9-16)33-23(24)25)22(31)28-15-4-5-15/h3,6-12,15,23H,4-5H2,1-2H3,(H,28,31)

InChI Key

PFTXFNSHFZLJNT-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC3=C(C=C2)N(C=N3)C4=CC(=C(C(=C4)OC(F)F)C(=O)NC5CC5)OC

Origin of Product

United States

Foundational & Exploratory

GLPG3312: A Technical Guide to its Pan-SIK Inhibition Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the salt-inducible kinase (SIK) inhibition profile of GLPG3312, a potent pan-SIK inhibitor. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource detailing the compound's activity, the experimental methodologies used for its characterization, and the underlying signaling pathways.

Core Inhibition Profile

This compound has been identified as a potent, orally active, and selective pan-SIK inhibitor, demonstrating low nanomolar efficacy against all three SIK isoforms: SIK1, SIK2, and SIK3.[1][2][3] This broad activity allows for the comprehensive suppression of SIK-mediated signaling.

Table 1: this compound Inhibition of SIK Isoforms
TargetIC50 (nM)
SIK12.0
SIK20.7
SIK30.6

Data compiled from multiple sources.[1][2][3]

Mechanism of Action: SIK Signaling Pathways

Salt-inducible kinases are a family of serine/threonine kinases that play a crucial role in regulating various physiological processes, including inflammation.[2][3] SIKs are key components of a signaling cascade that connects upstream stimuli to downstream transcriptional events.

The activity of SIKs is primarily regulated by two key upstream kinases:

  • Liver Kinase B1 (LKB1): LKB1 is a master kinase that phosphorylates and activates SIKs, promoting their catalytic function.

  • Protein Kinase A (PKA): In response to elevated intracellular cyclic AMP (cAMP) levels, PKA phosphorylates and inhibits SIK activity.

Once active, SIKs phosphorylate and regulate the activity of several downstream substrates, most notably:

  • Class IIa Histone Deacetylases (HDACs): Phosphorylation by SIKs leads to the cytoplasmic sequestration of Class IIa HDACs, thereby influencing gene transcription.

  • CREB-Regulated Transcription Coactivators (CRTCs): SIK-mediated phosphorylation of CRTCs also results in their retention in the cytoplasm, preventing their nuclear translocation and co-activation of CREB-dependent gene expression.

By inhibiting SIK1, SIK2, and SIK3, this compound effectively blocks the phosphorylation of these downstream targets, leading to their nuclear translocation and the modulation of gene expression. This mechanism is central to the anti-inflammatory effects observed with this compound, which include the suppression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNFα) and the enhancement of anti-inflammatory cytokines such as Interleukin-10 (IL-10).[2][3]

G cluster_sik SIK Isoforms cluster_output Transcriptional Output LKB1 LKB1 SIK SIK1, SIK2, SIK3 LKB1->SIK Activates PKA PKA PKA->SIK Inhibits HDACs Class IIa HDACs SIK->HDACs Phosphorylates & Inhibits Nuclear Translocation CRTCs CRTCs SIK->CRTCs Phosphorylates & Inhibits Nuclear Translocation GeneExpression Modulation of Gene Expression HDACs->GeneExpression CRTCs->GeneExpression

SIK Signaling Pathway Overview

Experimental Protocols

The characterization of this compound's SIK inhibition profile involved a series of biochemical and cell-based assays.

Biochemical Kinase Inhibition Assays

The inhibitory activity of this compound against SIK1, SIK2, and SIK3 was primarily determined using the ADP-Glo™ Kinase Assay, a luminescent assay that measures the amount of ADP produced during a kinase reaction. A radioactive 33P kinase assay was also utilized as a complementary method.

ADP-Glo™ Kinase Assay Protocol (Representative)

This protocol is a representative example based on standard methodologies for SIK kinase assays.

  • Reaction Setup:

    • A master mix is prepared containing the specific SIK enzyme (SIK1, SIK2, or SIK3), the peptide substrate (e.g., AMARA peptide), and ATP in a kinase assay buffer.

    • This compound is serially diluted to various concentrations.

    • The kinase reaction is initiated by adding the SIK enzyme to wells of a 384-well plate containing the substrate/ATP mix and the test compound.

  • Incubation:

    • The reaction plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

  • ADP-Glo™ Reagent Addition:

    • ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP.

    • The plate is incubated for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition:

    • Kinase Detection Reagent is added to convert the generated ADP into ATP.

    • The plate is incubated for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition:

    • Luminescence is measured using a plate reader. The signal intensity is proportional to the amount of ADP produced and, therefore, the kinase activity.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare this compound Serial Dilutions add_reagents Dispense Reagents and Compound into 384-well Plate prep_compound->add_reagents prep_reagents Prepare Kinase Reaction Mix (SIK Enzyme, Substrate, ATP) prep_reagents->add_reagents incubate_reaction Incubate at RT (e.g., 60 min) add_reagents->incubate_reaction add_adpglo Add ADP-Glo™ Reagent incubate_reaction->add_adpglo incubate_adpglo Incubate at RT (40 min) add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent incubate_adpglo->add_detection incubate_detection Incubate at RT (30 min) add_detection->incubate_detection read_luminescence Measure Luminescence incubate_detection->read_luminescence calc_ic50 Calculate IC50 Values read_luminescence->calc_ic50

ADP-Glo™ Kinase Assay Workflow

33P Radioactive Kinase Assay Protocol (Representative)

This method provides a direct measure of kinase activity by quantifying the incorporation of a radiolabeled phosphate from [γ-33P]ATP into a substrate.

  • Reaction Setup:

    • The kinase reaction is set up in a similar manner to the ADP-Glo™ assay, with the key difference being the inclusion of [γ-33P]ATP in the reaction mixture.

  • Incubation:

    • The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for phosphate transfer.

  • Reaction Termination and Separation:

    • The reaction is stopped, and the radiolabeled substrate is separated from the unincorporated [γ-33P]ATP. This is often achieved by spotting the reaction mixture onto phosphocellulose paper, which binds the substrate.

  • Washing:

    • The phosphocellulose paper is washed to remove any unbound [γ-33P]ATP.

  • Quantification:

    • The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or phosphorimager.

    • Inhibition is determined by comparing the radioactivity in the presence of this compound to the control.

Cell-Based Cytokine Release Assay

The functional effects of this compound on immune cells were assessed by measuring its impact on cytokine production in stimulated human primary myeloid cells.

LPS-Stimulated Cytokine Release in Human Monocytes (Representative Protocol)

  • Cell Isolation and Culture:

    • Human peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation.

    • Monocytes are then purified from the PBMC population.

    • The purified monocytes are cultured in appropriate media.

  • Compound Treatment and Stimulation:

    • Monocytes are pre-incubated with varying concentrations of this compound for a defined period.

    • The cells are then stimulated with lipopolysaccharide (LPS), a potent immune activator, to induce cytokine production.

  • Incubation:

    • The cells are incubated for a specified time (e.g., 4 to 24 hours) to allow for cytokine synthesis and secretion.

  • Supernatant Collection:

    • The cell culture supernatant is collected.

  • Cytokine Quantification:

    • The concentrations of pro-inflammatory (e.g., TNFα) and anti-inflammatory (e.g., IL-10) cytokines in the supernatant are measured using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Homogeneous Time Resolved Fluorescence (HTRF).

  • Data Analysis:

    • The effect of this compound on cytokine production is determined by comparing the cytokine levels in treated samples to those in LPS-stimulated controls without the compound.

G cluster_cell_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_measurement Measurement and Analysis isolate_pbmcs Isolate PBMCs from Whole Blood purify_monocytes Purify Monocytes isolate_pbmcs->purify_monocytes culture_cells Culture Monocytes purify_monocytes->culture_cells preincubate_compound Pre-incubate with This compound culture_cells->preincubate_compound stimulate_lps Stimulate with LPS preincubate_compound->stimulate_lps incubate_cytokines Incubate for Cytokine Release stimulate_lps->incubate_cytokines collect_supernatant Collect Supernatant incubate_cytokines->collect_supernatant quantify_cytokines Quantify Cytokines (e.g., ELISA, HTRF) collect_supernatant->quantify_cytokines analyze_data Analyze Data quantify_cytokines->analyze_data

Cell-Based Cytokine Release Assay Workflow

Conclusion

This compound is a potent pan-SIK inhibitor with low nanomolar IC50 values against SIK1, SIK2, and SIK3. Its mechanism of action involves the direct inhibition of these kinases, leading to the modulation of downstream signaling pathways that control gene expression and inflammation. The characterization of this compound has been performed using robust biochemical and cell-based assays that confirm its potent and functionally relevant activity. This technical guide provides a foundational understanding of the SIK inhibition profile of this compound for professionals in the field of drug discovery and development.

References

The Discovery and Development of GLPG3312: A Pan-SIK Inhibitor for Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

GLPG3312 is a potent and selective, orally bioavailable, pan-inhibitor of Salt-Inducible Kinases (SIK1, SIK2, and SIK3) that emerged from a dedicated drug discovery program aimed at identifying novel treatments for inflammatory diseases. This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical pharmacology, and clinical development of this compound. Detailed experimental methodologies, quantitative data, and pathway visualizations are presented to offer a comprehensive resource for researchers and professionals in the field of drug development.

Introduction to Salt-Inducible Kinases (SIKs)

Salt-Inducible Kinases (SIKs) are a family of three serine/threonine kinases (SIK1, SIK2, and SIK3) belonging to the AMP-activated protein kinase (AMPK) family.[1][2] SIKs are key regulators of various physiological processes, including metabolism, skeletal development, and immune responses. In the context of inflammation, SIKs play a crucial role in modulating the production of both pro- and anti-inflammatory cytokines.[3][4] Inhibition of SIKs has been shown to suppress the release of pro-inflammatory mediators, such as tumor necrosis factor-alpha (TNFα), while simultaneously promoting the production of the anti-inflammatory cytokine interleukin-10 (IL-10).[1][3] This dual mechanism of action makes SIKs an attractive therapeutic target for a range of inflammatory and autoimmune diseases.

The Discovery of this compound

The discovery of this compound was the result of a systematic drug discovery campaign initiated to identify a potent and selective pan-SIK inhibitor with favorable pharmacokinetic properties for oral administration.[1][5]

High-Throughput Screening (HTS)

The journey began with a high-throughput screening (HTS) campaign of a focused kinase inhibitor library.[1][5] This screening identified a benzimidazole-based hit compound with moderate inhibitory activity against the SIK isoforms.

Hit-to-Lead Optimization

Subsequent hit-to-lead optimization efforts focused on improving the potency and selectivity of the initial hit. Structure-activity relationship (SAR) studies led to the synthesis of a series of analogs. A significant breakthrough was achieved with the introduction of a pyrazole moiety, which substantially boosted the inhibitory potency against all three SIK isoforms.[5]

Lead Optimization and Candidate Selection

Further lead optimization focused on enhancing the pharmacokinetic profile of the lead compounds, including metabolic stability and oral bioavailability.[1] This iterative process of chemical synthesis and biological testing culminated in the identification of this compound as the clinical candidate. This compound demonstrated a potent and balanced inhibitory profile against SIK1, SIK2, and SIK3, coupled with excellent selectivity and desirable drug-like properties.[1][2][5]

Mechanism of Action

This compound exerts its therapeutic effects by inhibiting the kinase activity of SIK1, SIK2, and SIK3. The proposed signaling pathway is depicted below.

SIK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK NFkB NF-κB IKK->NFkB Phosphorylates IκB, releasing NF-κB NFkB_IkB NF-κB/IκB NFkB_n NF-κB NFkB->NFkB_n Translocates to nucleus SIKs SIK1/2/3 CRTC3_P CRTC3-P SIKs->CRTC3_P Phosphorylates (inactivates) CRTC3 CRTC3 CRTC3_P->CRTC3 Dephosphorylation CRTC3_n CRTC3 CRTC3->CRTC3_n Translocates to nucleus This compound This compound This compound->SIKs Inhibits Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., TNFα) NFkB_n->Pro_inflammatory_Genes Induces Anti_inflammatory_Genes Anti-inflammatory Gene Transcription (e.g., IL-10) CRTC3_n->Anti_inflammatory_Genes Induces

Figure 1: SIK Signaling Pathway in Inflammation. This diagram illustrates the role of SIKs in regulating inflammatory responses and the mechanism of action of this compound.

Preclinical Pharmacology

A comprehensive suite of in vitro and in vivo studies was conducted to characterize the pharmacological properties of this compound.

In Vitro Potency and Selectivity

The inhibitory activity of this compound against the SIK isoforms was determined using the ADP-Glo™ kinase assay. The compound demonstrated potent, single-digit nanomolar inhibition of all three SIK family members.

Table 1: In Vitro Inhibitory Activity of this compound against SIK Isoforms

KinaseIC50 (nM)
SIK12.0
SIK20.7
SIK30.6
Data from[1][2][4][6][7][8]

This compound was profiled against a broad panel of kinases to assess its selectivity. The results demonstrated a high degree of selectivity for the SIK family over other kinases.

Cellular Activity

The functional effects of this compound were evaluated in cellular assays using human primary myeloid cells. In lipopolysaccharide (LPS)-stimulated monocytes and monocyte-derived macrophages, this compound dose-dependently inhibited the production of the pro-inflammatory cytokine TNFα and enhanced the production of the anti-inflammatory cytokine IL-10.

Table 2: Cellular Activity of this compound in Human Primary Myeloid Cells

Cell TypeAssayIC50 (nM) / Effect
Human MonocytesTNFα inhibition17
Human Monocyte-Derived MacrophagesTNFα inhibition34
Human MonocytesIL-10 induction14.8-fold induction at 20 µM
Human Monocyte-Derived MacrophagesIL-10 induction2.8-fold induction at 20 µM
Data from[1][5]
In Vivo Pharmacology

The anti-inflammatory and immunomodulatory activities of this compound were confirmed in a mouse model of LPS-induced inflammation. Oral administration of this compound prior to LPS challenge resulted in a dose-dependent reduction in plasma TNFα levels and a significant increase in plasma IL-10 levels.[8][9]

Experimental Protocols

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[10][11] The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted by adding the ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.[10][12] The luminescent signal is proportional to the amount of ADP produced and is used to determine the kinase activity. IC50 values are calculated from the dose-response curves of the test compound.

Cellular Cytokine Release Assay

Primary human monocytes are isolated from peripheral blood mononuclear cells (PBMCs). Monocytes are then differentiated into macrophages by culturing with M-CSF. Cells are pre-incubated with various concentrations of this compound before stimulation with lipopolysaccharide (LPS). After an incubation period, the cell culture supernatants are collected. The concentrations of TNFα and IL-10 in the supernatants are quantified using standard enzyme-linked immunosorbent assay (ELISA) kits.[13]

In Vivo LPS Challenge Model

Male C57BL/6 mice are administered this compound or vehicle orally. After a specified pre-treatment time, the mice are challenged with an intraperitoneal injection of LPS.[14] Blood samples are collected at a designated time point post-LPS challenge. Plasma levels of TNFα and IL-10 are measured by ELISA to assess the in vivo efficacy of the compound.[14]

Pharmacokinetics and ADMET

This compound was designed to have a pharmacokinetic profile suitable for oral dosing. In preclinical species, the compound exhibited good oral bioavailability and a moderate plasma clearance.

Table 3: Pharmacokinetic Parameters of this compound in Mice

ParameterValue
Oral Bioavailability (%)60
Total Plasma Clearance (L/h/kg)0.945
Unbound Plasma Clearance (L/h/kg)10.2
Data from[1]

The in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of this compound was also favorable, with good metabolic stability in mouse liver microsomes and hepatocytes.[1]

Clinical Development

Following its successful preclinical development, this compound advanced into clinical trials. A Phase 1, randomized, double-blind, placebo-controlled study (NCT03800472) was initiated to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple ascending oral doses of this compound in healthy adult subjects.[4][6] The trial has been completed, but the results have not been publicly disclosed in detail.

Drug Discovery and Development Workflow

The overall workflow for the discovery and development of this compound is summarized in the following diagram.

Drug_Discovery_Workflow HTS High-Throughput Screening (Kinase-focused library) Hit_ID Hit Identification (Benzimidazole series) HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization (SAR exploration, Potency improvement) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (PK/ADMET profiling, Selectivity) Hit_to_Lead->Lead_Opt Candidate_Selection Candidate Selection (this compound) Lead_Opt->Candidate_Selection Preclinical Preclinical Development (In vitro/In vivo pharmacology, Toxicology) Candidate_Selection->Preclinical Clinical_Phase1 Phase 1 Clinical Trial (NCT03800472) Preclinical->Clinical_Phase1

Figure 2: this compound Discovery and Development Workflow. This flowchart outlines the key stages from initial screening to early clinical development of this compound.

Conclusion

This compound is a potent and selective pan-SIK inhibitor discovered and developed as a potential treatment for inflammatory diseases. Its dual mechanism of action, involving the suppression of pro-inflammatory cytokines and the induction of anti-inflammatory cytokines, represents a promising therapeutic strategy. The comprehensive preclinical data package, demonstrating both in vitro and in vivo efficacy, supported its advancement into clinical development. The journey of this compound from a high-throughput screening hit to a clinical candidate serves as a compelling case study in modern drug discovery.

References

A Comprehensive Technical Guide to GLPG3312: A Pan-SIK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, mechanism of action, and experimental validation of GLPG3312, a potent and selective pan-Salt-Inducible Kinase (SIK) inhibitor. The information is tailored for researchers and professionals in the field of drug development and immunology.

Chemical Structure and Properties

This compound is a small molecule inhibitor with a molecular formula of C23H21F2N5O3 and a molecular weight of 453.44 g/mol .[1] It is identified by the CAS number 2340388-72-7.[1] The chemical structure of this compound is depicted in Figure 1, and its key chemical properties are summarized in Table 1.

Table 1: Chemical Properties of this compound

PropertyValue
Molecular Formula C23H21F2N5O3
Molecular Weight 453.44 g/mol [1]
CAS Number 2340388-72-7[1]
SMILES O=C(NC1CC1)C2=C(OC)C=C(N3C=NC4=CC(C5=CN(C)N=C5)=CC=C34)C=C2OC(F)F[2]

Figure 1: Chemical Structure of this compound

A 2D representation of the chemical structure of this compound.

Mechanism of Action: SIK Signaling Pathway Inhibition

This compound is a potent and selective inhibitor of all three Salt-Inducible Kinase isoforms: SIK1, SIK2, and SIK3.[1][3] SIKs are serine/threonine kinases that play a crucial role in regulating inflammatory responses in myeloid cells.[4][5]

The canonical SIK signaling pathway involves the phosphorylation and subsequent inactivation of transcriptional co-activators, such as CREB-Regulated Transcription Co-activators (CRTCs) and Class IIa Histone Deacetylases (HDACs). Upon stimulation of innate immune cells, for instance through Toll-like receptors (TLRs), SIKs are activated by the upstream kinase LKB1. Activated SIKs then phosphorylate CRTCs and HDACs, leading to their sequestration in the cytoplasm and preventing them from entering the nucleus.

By inhibiting SIKs, this compound prevents the phosphorylation of CRTCs and HDACs. This allows these co-activators to translocate to the nucleus, where they associate with transcription factors like CREB (cAMP response element-binding protein). This complex then binds to specific DNA sequences (CRE - cAMP response elements) in the promoter regions of target genes, leading to the modulation of gene expression. A key outcome of this pathway inhibition is the increased transcription of the anti-inflammatory cytokine Interleukin-10 (IL-10) and the decreased transcription of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[6]

SIK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_Ligand TLR Ligand (e.g., LPS) TLR Toll-like Receptor (TLR) TLR_Ligand->TLR Binds LKB1 LKB1 TLR->LKB1 Activates SIK SIK1/2/3 LKB1->SIK Phosphorylates & Activates CRTC CRTC SIK->CRTC Phosphorylates HDAC HDAC SIK->HDAC Phosphorylates This compound This compound This compound->SIK Inhibits CRTC_p CRTC (phosphorylated) CRTC_p->CRTC Dephosphorylation (enabled by this compound) HDAC_p HDAC (phosphorylated) HDAC_p->HDAC Dephosphorylation (enabled by this compound) CRTC->CRTC_p CREB CREB CRTC->CREB Translocates to nucleus & co-activates HDAC->HDAC_p HDAC->CREB Translocates to nucleus & co-activates CRE CRE CREB->CRE Binds to IL10_gene IL-10 Gene CRE->IL10_gene Promotes transcription TNFa_gene TNF-α Gene CRE->TNFa_gene Inhibits transcription

The SIK signaling pathway and the inhibitory action of this compound.

In Vitro and In Vivo Efficacy

This compound has demonstrated potent anti-inflammatory and immunomodulatory activities in both in vitro and in vivo models.

In Vitro Activity

In studies using human primary myeloid cells, such as monocytes and macrophages, this compound has been shown to be a potent inhibitor of SIK1, SIK2, and SIK3 with IC50 values in the low nanomolar range.

Table 2: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)
SIK1 2.0[1][3]
SIK2 0.7[1][3]
SIK3 0.6[1][3]

Treatment of these cells with this compound leads to a dose-dependent decrease in the production of pro-inflammatory cytokines, such as TNF-α, and a significant increase in the production of the anti-inflammatory cytokine IL-10 upon stimulation with Toll-like receptor agonists like lipopolysaccharide (LPS).[2]

In Vivo Activity

In vivo studies in mouse models of inflammation have confirmed the anti-inflammatory effects of this compound. Oral administration of this compound in a mouse lipopolysaccharide (LPS) challenge model resulted in a significant reduction of plasma TNF-α levels and an increase in plasma IL-10 levels.[2]

Table 3: In Vivo Efficacy of this compound in a Mouse LPS Challenge Model

Dosage (p.o.)Effect on Plasma Cytokines
0.3 - 3 mg/kg Reduced TNF-α, Increased IL-10[2]

Experimental Protocols

The following sections provide an overview of the methodologies used in key experiments to characterize the activity of this compound.

In Vitro Human Primary Myeloid Cell Assay

This assay is designed to evaluate the effect of this compound on cytokine production in human immune cells.

Objective: To measure the in vitro potency of this compound in modulating pro- and anti-inflammatory cytokine production in LPS-stimulated human monocytes.

Methodology:

  • Cell Isolation: Primary human monocytes are isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors using standard density gradient centrifugation followed by magnetic-activated cell sorting (MACS).

  • Cell Culture: Monocytes are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are pre-incubated with varying concentrations of this compound (e.g., 0.1 nM to 20 µM) for a specified period (e.g., 1 hour).[2]

  • Stimulation: Cells are then stimulated with a Toll-like receptor agonist, typically lipopolysaccharide (LPS) at a concentration of 100 ng/mL, for a duration of 20 hours to induce cytokine production.[2]

  • Cytokine Measurement: Supernatants are collected, and the concentrations of TNF-α and IL-10 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: IC50 values for TNF-α inhibition and EC50 values for IL-10 induction are calculated from the dose-response curves.

InVitro_Workflow cluster_setup Assay Setup cluster_experiment Experimental Procedure cluster_analysis Data Analysis Monocyte_Isolation Isolate Human Monocytes Cell_Culture Culture Monocytes Monocyte_Isolation->Cell_Culture Compound_Treatment Pre-incubate with This compound Cell_Culture->Compound_Treatment LPS_Stimulation Stimulate with LPS Compound_Treatment->LPS_Stimulation Cytokine_Measurement Measure TNF-α & IL-10 (ELISA) LPS_Stimulation->Cytokine_Measurement Data_Analysis Calculate IC50/EC50 Cytokine_Measurement->Data_Analysis InVivo_Workflow Animal_Model Select BALB/c Mice Compound_Admin Oral Administration of this compound Animal_Model->Compound_Admin LPS_Challenge Intraperitoneal LPS Injection Compound_Admin->LPS_Challenge Blood_Collection Collect Blood Samples LPS_Challenge->Blood_Collection Plasma_Separation Separate Plasma Blood_Collection->Plasma_Separation Cytokine_Analysis Measure Plasma TNF-α & IL-10 (ELISA) Plasma_Separation->Cytokine_Analysis Statistical_Analysis Analyze and Compare Data Cytokine_Analysis->Statistical_Analysis

References

In Vitro Activity of GLPG3312: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GLPG3312 is a potent and selective, orally bioavailable pan-inhibitor of Salt-Inducible Kinases (SIKs), demonstrating significant anti-inflammatory and immunomodulatory activities in vitro. This technical guide provides an in-depth overview of the in vitro activity of this compound, focusing on its mechanism of action, quantitative biochemical and cell-based assay data, and detailed experimental protocols. The information presented is intended to support further research and development of SIK inhibitors for inflammatory and autoimmune diseases.

Introduction to this compound and Salt-Inducible Kinases (SIKs)

Salt-Inducible Kinases (SIKs) are a family of serine/threonine kinases, comprising three isoforms (SIK1, SIK2, and SIK3), that belong to the AMP-activated protein kinase (AMPK) family.[1] SIKs are key regulators of inflammatory responses, particularly in myeloid cells.[2] Inhibition of SIKs has been shown to modulate cytokine production, leading to a decrease in pro-inflammatory mediators and an increase in anti-inflammatory cytokines.[1] this compound is a clinical-stage pan-SIK inhibitor developed for the potential treatment of inflammatory diseases.[3]

Biochemical Activity

This compound is a highly potent inhibitor of all three SIK isoforms. The half-maximal inhibitory concentrations (IC50) were determined using a radiometric protein kinase assay.

TargetIC50 (nM)
SIK12.0
SIK20.7
SIK30.6

Table 1: Biochemical potency of this compound against SIK isoforms.[1][3][4][5]

A kinome scan of this compound against a panel of over 400 kinases demonstrated its high selectivity for the SIK family.

In Vitro Cellular Activity

This compound demonstrates potent anti-inflammatory and immunomodulatory effects in primary human myeloid cells, including monocytes and monocyte-derived macrophages (MDMs).[2][4] In these cells, this compound dose-dependently inhibits the release of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNFα) and enhances the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) upon stimulation with lipopolysaccharide (LPS).[2][4]

Cell TypeAssayParameterValue
Human MonocytesTNFα InhibitionIC5017 nM
Human Monocyte-Derived Macrophages (MDMs)TNFα InhibitionIC5034 nM
Human MonocytesIL-10 InductionFold Induction at 20 µM14.8
Human Monocyte-Derived Macrophages (MDMs)IL-10 InductionFold Induction at 20 µM2.8

Table 2: In vitro cellular activity of this compound in human primary myeloid cells stimulated with LPS.[2]

Mechanism of Action: SIK Signaling Pathway

The anti-inflammatory and immunomodulatory effects of this compound are mediated through the inhibition of the SIK signaling pathway. In myeloid cells, activation of Toll-like receptor 4 (TLR4) by LPS leads to the activation of SIKs. Activated SIKs phosphorylate and thereby inactivate the CREB-regulated transcription coactivator 3 (CRTC3) and Class IIa histone deacetylases (HDACs). By inhibiting SIKs, this compound prevents the phosphorylation of CRTC3 and HDACs. Dephosphorylated CRTC3 translocates to the nucleus, where it binds to CREB and promotes the transcription of the anti-inflammatory cytokine IL-10. The inhibition of SIKs also leads to the suppression of pro-inflammatory gene expression, such as TNFα, which is in part regulated by the NF-κB signaling pathway.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88_TRIF MyD88/TRIF TLR4->MyD88_TRIF Activates SIK SIK1/2/3 MyD88_TRIF->SIK Activates NFkB_pathway NF-κB Pathway MyD88_TRIF->NFkB_pathway Activates CRTC3 CRTC3 (Active) SIK->CRTC3 Phosphorylates HDAC HDAC (Active) SIK->HDAC Phosphorylates This compound This compound This compound->SIK Inhibits CRTC3_p p-CRTC3 (Inactive) CREB CREB CRTC3->CREB Co-activates HDAC_p p-HDAC (Inactive) HDAC->NFkB_pathway Modulates TNFa_gene TNFα Gene NFkB_pathway->TNFa_gene Promotes Transcription IL10_gene IL-10 Gene CREB->IL10_gene Promotes Transcription

Caption: this compound inhibits SIKs, leading to increased IL-10 and decreased TNFα production.

Experimental Protocols

SIK Biochemical Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes the determination of IC50 values of this compound against SIK1, SIK2, and SIK3.

Materials:

  • Recombinant human SIK1, SIK2, and SIK3 enzymes

  • SIK-tide substrate peptide

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

  • This compound compound

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

  • Add the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.

  • Add the SIK enzyme and SIK-tide substrate solution to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 1 hour).

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression curve fit.

In Vitro Cytokine Release Assay in Human Primary Monocytes

This protocol describes the measurement of TNFα and IL-10 production from LPS-stimulated human primary monocytes treated with this compound.

Materials:

  • Isolated human primary monocytes

  • RPMI 1640 medium supplemented with 10% FBS, penicillin, and streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound compound

  • 96-well cell culture plates

  • Human TNFα and IL-10 ELISA or AlphaLISA kits

  • Incubator (37°C, 5% CO2)

  • Plate reader for ELISA or AlphaLISA

Procedure:

  • Seed human primary monocytes in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 2 hours.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Pre-incubate the cells with the diluted compound or vehicle for 1 hour.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours.

  • Collect the cell culture supernatants.

  • Measure the concentrations of TNFα and IL-10 in the supernatants using ELISA or AlphaLISA kits according to the manufacturer's instructions.

  • For TNFα, calculate the percent inhibition and determine the IC50 value. For IL-10, calculate the fold induction compared to the LPS-only treated cells.

G cluster_workflow Experimental Workflow: Cytokine Release Assay start Start seed_cells Seed Human Primary Monocytes (1x10^5 cells/well) start->seed_cells pre_incubate Pre-incubate with this compound (1 hour) seed_cells->pre_incubate stimulate Stimulate with LPS (18-24 hours) pre_incubate->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant measure_cytokines Measure TNFα and IL-10 (ELISA or AlphaLISA) collect_supernatant->measure_cytokines analyze Analyze Data (IC50 for TNFα, Fold Induction for IL-10) measure_cytokines->analyze end End analyze->end

References

Preclinical Profile of GLPG3312: A Pan-SIK Inhibitor for Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

GLPG3312 is a potent and selective, orally bioavailable, small-molecule inhibitor of Salt-Inducible Kinases (SIK) 1, 2, and 3.[1][2][3] SIKs are a family of serine/threonine kinases that have emerged as key regulators of the inflammatory response.[1] Inhibition of SIKs has been shown to modulate the production of both pro- and anti-inflammatory cytokines, suggesting a therapeutic potential for a range of inflammatory and autoimmune diseases.[1][2][3] This technical guide provides a comprehensive summary of the preclinical research findings for this compound, with a focus on its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile.

Core Mechanism of Action: Pan-SIK Inhibition

This compound exerts its anti-inflammatory effects through the potent and selective inhibition of all three SIK isoforms (SIK1, SIK2, and SIK3).[1][2][3] This inhibition leads to a dual mechanism of action: the suppression of pro-inflammatory cytokine production and the enhancement of anti-inflammatory cytokine release by immune cells.[1]

Signaling Pathway

The precise downstream signaling cascade following SIK inhibition is an active area of research. However, a leading hypothesis involves the regulation of transcription factors such as CREB (cAMP response element-binding protein) and its co-activators, including CRTCs (CREB-regulated transcription co-activators). SIKs are thought to phosphorylate and inactivate CRTCs, leading to their cytoplasmic retention. Inhibition of SIKs by this compound is proposed to prevent this phosphorylation, allowing CRTCs to translocate to the nucleus and promote the transcription of anti-inflammatory genes, such as Interleukin-10 (IL-10). Concurrently, SIK inhibition is believed to suppress the signaling pathways that lead to the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNFα).

SIK_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus (LPS) Inflammatory Stimulus (LPS) TLR4 TLR4 Inflammatory Stimulus (LPS)->TLR4 Pro-inflammatory\nPathway Pro-inflammatory Pathway TLR4->Pro-inflammatory\nPathway SIK SIK1/2/3 CRTC_P p-CRTC (Inactive) SIK->CRTC_P Phosphorylates This compound This compound This compound->SIK Inhibits CRTC CRTC (Active) CRTC_P->CRTC Dephosphorylates CREB CREB CRTC->CREB Co-activates Pro-inflammatory\nPathway->SIK Activates TNFα Gene TNFα Gene Pro-inflammatory\nPathway->TNFα Gene Promotes Transcription IL-10 Gene IL-10 Gene CREB->IL-10 Gene Promotes Transcription IL-10 Release IL-10 Release IL-10 Gene->IL-10 Release TNFα Release TNFα Release TNFα Gene->TNFα Release

Proposed Mechanism of Action of this compound.

Quantitative Data Summary

The preclinical data for this compound demonstrates its potent and selective inhibition of SIKs and its functional impact on cytokine production in both in vitro and in vivo settings.

Table 1: In Vitro Potency of this compound
TargetIC50 (nM)
SIK12.0
SIK20.7
SIK30.6
Data represents the half-maximal inhibitory concentration (IC50) from biochemical assays.[1][2][3]
Table 2: In Vitro Effect of this compound on Cytokine Release in Human Primary Myeloid Cells
Cell TypeCytokineEffect
Human Primary MonocytesTNFαInhibition (IC50 not reported)
IL-10Increased Production (fold increase not specified)
Monocyte-Derived MacrophagesTNFαInhibition (IC50 not reported)
IL-10Increased Production (fold increase not specified)
Cells were stimulated with lipopolysaccharide (LPS).
Table 3: In Vivo Efficacy of this compound in a Mouse Model of Inflammation
ModelDosing RouteDose Range (mg/kg)Effect on TNFαEffect on IL-10
Lipopolysaccharide (LPS) ChallengeOral0.3 - 3ReductionIncrease
Quantitative dose-response data on the percentage of TNFα reduction and the fold-increase of IL-10 are not publicly available.
Table 4: Pharmacokinetic Profile of this compound in Mice
ParameterValue
Oral BioavailabilityData not available for this compound; a related compound in the same series showed good oral bioavailability.
In Vitro Metabolic StabilityGood
Specific values for clearance, volume of distribution, and half-life are not publicly available.

Experimental Protocols

In Vitro Cytokine Release Assay

Objective: To determine the effect of this compound on the production of TNFα and IL-10 by human primary myeloid cells.

Methodology:

  • Cell Isolation and Culture: Human primary monocytes are isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors. A portion of these monocytes can be differentiated into macrophages over several days in culture.

  • Compound Treatment: Cells are pre-incubated with varying concentrations of this compound or vehicle control for a specified period.

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and cytokine production.

  • Cytokine Measurement: After an incubation period, the cell culture supernatants are collected. The concentrations of TNFα and IL-10 are quantified using a validated immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) for TNFα inhibition and the fold-increase in IL-10 production are calculated relative to the vehicle-treated, LPS-stimulated control.

In_Vitro_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis Isolate Human\nPrimary Monocytes Isolate Human Primary Monocytes Differentiate into\nMacrophages (optional) Differentiate into Macrophages (optional) Isolate Human\nPrimary Monocytes->Differentiate into\nMacrophages (optional) Plate Cells Plate Cells Isolate Human\nPrimary Monocytes->Plate Cells Differentiate into\nMacrophages (optional)->Plate Cells Pre-incubate with\nthis compound or Vehicle Pre-incubate with This compound or Vehicle Plate Cells->Pre-incubate with\nthis compound or Vehicle Stimulate with LPS Stimulate with LPS Pre-incubate with\nthis compound or Vehicle->Stimulate with LPS Collect Supernatants Collect Supernatants Stimulate with LPS->Collect Supernatants Measure Cytokines\n(ELISA) Measure Cytokines (ELISA) Collect Supernatants->Measure Cytokines\n(ELISA) Data Analysis\n(IC50, Fold Change) Data Analysis (IC50, Fold Change) Measure Cytokines\n(ELISA)->Data Analysis\n(IC50, Fold Change)

Workflow for the in vitro cytokine release assay.
In Vivo Mouse LPS Challenge Model

Objective: To evaluate the in vivo efficacy of this compound in a model of acute systemic inflammation.

Methodology:

  • Animal Acclimatization: Male or female mice of a suitable strain are acclimatized to the laboratory conditions for a minimum period.

  • Compound Administration: this compound is formulated in an appropriate vehicle and administered orally to the mice at various doses (e.g., 0.3, 1, and 3 mg/kg). A vehicle control group receives the vehicle alone.

  • LPS Challenge: After a defined pre-treatment period, the mice are challenged with an intraperitoneal injection of LPS to induce a systemic inflammatory response.

  • Blood Collection: At a specific time point post-LPS challenge (e.g., 2 hours for TNFα, 6 hours for IL-10), blood samples are collected from the mice.

  • Cytokine Measurement: Plasma is separated from the blood samples, and the concentrations of TNFα and IL-10 are determined using a validated immunoassay.

  • Data Analysis: The percentage reduction in TNFα and the fold-increase in IL-10 in the this compound-treated groups are calculated relative to the vehicle-treated, LPS-challenged control group.

In_Vivo_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_outcome Outcome Measurement Acclimatize Mice Acclimatize Mice Group Allocation Group Allocation Acclimatize Mice->Group Allocation Oral Administration of\nthis compound or Vehicle Oral Administration of This compound or Vehicle Group Allocation->Oral Administration of\nthis compound or Vehicle LPS Injection (i.p.) LPS Injection (i.p.) Oral Administration of\nthis compound or Vehicle->LPS Injection (i.p.) Blood Collection Blood Collection LPS Injection (i.p.)->Blood Collection Plasma Cytokine Analysis Plasma Cytokine Analysis Blood Collection->Plasma Cytokine Analysis Statistical Analysis Statistical Analysis Plasma Cytokine Analysis->Statistical Analysis

Workflow for the in vivo mouse LPS challenge model.

Conclusion

The preclinical data for this compound strongly support its development as a novel anti-inflammatory agent. Its potent and selective pan-SIK inhibition translates into a desirable dual immunomodulatory profile, characterized by the suppression of pro-inflammatory TNFα and the induction of the anti-inflammatory cytokine IL-10. These effects have been demonstrated in both human primary immune cells in vitro and in a mouse model of acute inflammation in vivo. While more detailed in vivo dose-response and pharmacokinetic data would further strengthen its preclinical package, the existing findings highlight the potential of this compound as a promising therapeutic candidate for a variety of inflammatory and autoimmune disorders. Further investigation in disease-specific preclinical models is warranted to fully elucidate its therapeutic potential.

References

A Technical Guide to the Salt-Inducible Kinase (SIK) Pathway and the Pan-SIK Inhibitor GLPG3312

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Salt-Inducible Kinases (SIKs), a family of serine/threonine kinases belonging to the AMP-activated protein kinase (AMPK) family, have emerged as critical regulators of inflammatory and metabolic processes.[1][2][3] Comprising three isoforms—SIK1, SIK2, and SIK3—this pathway plays a pivotal role in modulating immune responses, making it an attractive target for therapeutic intervention in inflammatory diseases.[2][4] SIK inhibition has been shown to exert a dual mechanism of action: reducing the production of pro-inflammatory cytokines while simultaneously increasing the secretion of immunoregulatory cytokines.[2][5] This guide provides an in-depth overview of the SIK signaling cascade, its role in inflammation, and details the potent, selective, pan-SIK inhibitor, GLPG3312.[1][2] We present key preclinical data, detailed experimental protocols for assessing SIK inhibition, and visual diagrams of the core signaling pathway and experimental workflows.

The Salt-Inducible Kinase (SIK) Family

The SIK family of enzymes (SIK1, SIK2, and SIK3) are key energy sensors that translate extracellular signals into transcriptional responses.[6] While initially identified for their role in sodium homeostasis, their functions are now known to extend to metabolism, immune function, and cell division.[3][4][7] The three isoforms have distinct and overlapping roles. SIK1 expression is often low but inducible by various signals, whereas SIK2 and SIK3 are more constitutively expressed.[3][6] Dysregulation of SIK activity has been implicated in a range of diseases, including inflammatory conditions, metabolic disorders, and cancer.[4]

The SIK Signaling Cascade

The SIK pathway is a crucial signaling node that integrates upstream signals to control the activity of key transcriptional regulators.

Upstream Regulation

The primary activating kinase for the SIK family is Liver Kinase B1 (LKB1), a master kinase that phosphorylates and activates SIKs and other AMPK-related kinases.[4][8][9] This activation is essential for SIKs to exert their downstream effects. Conversely, signals that increase intracellular cyclic AMP (cAMP) can lead to the phosphorylation and inactivation of SIKs by Protein Kinase A (PKA), which promotes their binding to 14-3-3 proteins.[8][10]

Downstream Substrates and Mechanism of Action

Once activated, SIKs phosphorylate a range of substrates, with the most well-characterized being the CREB-regulated transcription coactivators (CRTCs) and Class IIa histone deacetylases (HDACs).[3][8]

  • CRTCs (CRTC1, CRTC2, CRTC3): In a basal state, active SIKs phosphorylate CRTCs. This phosphorylation event creates a binding site for 14-3-3 chaperone proteins, which sequester the CRTCs in the cytoplasm.[8] This prevents them from translocating to the nucleus and co-activating the transcription factor CREB (cAMP response element-binding protein).[11]

  • Class IIa HDACs (HDAC4, HDAC5, HDAC7): Similarly, SIKs phosphorylate Class IIa HDACs, leading to their 14-3-3-mediated cytoplasmic retention.[3][8] This sequestration prevents them from regulating the activity of transcription factors in the nucleus, such as NF-κB.[8]

When SIK activity is inhibited, CRTCs and HDACs are dephosphorylated, allowing them to translocate into the nucleus where they can modulate gene expression.[8] This mechanism forms the basis of the anti-inflammatory effects of SIK inhibitors.

SIK_Signaling_Pathway SIK Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LKB1 LKB1 SIK SIK1/2/3 LKB1->SIK P SIK_active p-SIK1/2/3 (Active) CRTC CRTCs SIK_active->CRTC P HDAC Class IIa HDACs SIK_active->HDAC P This compound This compound This compound->SIK_active Inhibition pCRTC p-CRTC CREB CREB CRTC->CREB Translocation (SIK Inhibition) pHDAC p-HDAC NFkB NF-κB HDAC->NFkB Translocation (SIK Inhibition) CRTC_1433 p-CRTC:14-3-3 (Inactive) pCRTC->CRTC_1433 HDAC_1433 p-HDAC:14-3-3 (Inactive) pHDAC->HDAC_1433 P1433_1 14-3-3 P1433_1->CRTC_1433 P1433_2 14-3-3 P1433_2->HDAC_1433 IL10_gene IL-10 Gene CREB->IL10_gene Activation Pro_inflam_gene Pro-inflammatory Cytokine Genes NFkB->Pro_inflam_gene Repression (via HDACs)

Caption: The SIK signaling pathway regulates transcription via CRTC and HDAC phosphorylation.

The Role of the SIK Pathway in Inflammation

SIK inhibition modulates the immune response in a dual manner, which is highly desirable for treating inflammatory diseases.[2] In innate immune cells like macrophages, SIK inhibitors simultaneously suppress pro-inflammatory cytokine production (e.g., TNFα, IL-6, IL-12) and enhance the production of the key anti-inflammatory cytokine, IL-10.[12][13][14]

  • IL-10 Upregulation: Inhibition of SIKs allows for the dephosphorylation and nuclear translocation of CRTC3.[13][14] In the nucleus, CRTC3 acts as a co-activator for CREB, driving the transcription of the IL10 gene.[14]

  • Pro-inflammatory Cytokine Suppression: The mechanism for suppressing cytokines like TNFα is believed to involve the nuclear translocation of Class IIa HDACs (e.g., HDAC4).[8][14] In the nucleus, these HDACs can deacetylate and thereby regulate transcription factors like the p65 subunit of NF-κB, leading to reduced transcription of pro-inflammatory genes.[8]

This rebalancing of the cytokine profile makes SIK inhibitors a promising therapeutic strategy for conditions driven by excessive inflammation, such as inflammatory bowel disease and rheumatoid arthritis.[1][15]

This compound: A Potent, Selective, Pan-SIK Inhibitor

Galapagos NV developed this compound as a potent and selective pan-SIK inhibitor, meaning it targets all three SIK isoforms.[1][2] It emerged from a high-throughput screening campaign and subsequent optimization of a novel chemical series.[1][2]

Potency and Selectivity

This compound demonstrates low nanomolar potency against all three SIK isoforms, making it a powerful tool to probe SIK biology and a potential clinical candidate.[1][2]

TargetIC₅₀ (nM)Reference
SIK1 2.0[1][2][16]
SIK2 0.7[1][2][16]
SIK3 0.6[1][2][16]

Table 1: In vitro inhibitory potency of this compound against the three SIK isoforms.

In addition to its high potency, this compound exhibits excellent selectivity across the kinome, minimizing the potential for off-target effects.[1]

Preclinical Anti-Inflammatory Activity

Preclinical studies have confirmed the dual immunomodulatory effects of this compound.

  • In Vitro: In studies using human primary myeloid cells stimulated with lipopolysaccharide (LPS), this compound treatment led to a dose-dependent decrease in the release of pro-inflammatory cytokines like TNFα and an increase in the production of the anti-inflammatory cytokine IL-10.[2][17]

  • In Vivo: In mouse models of inflammation, oral administration of this compound demonstrated similar anti-inflammatory and immunoregulatory activities, validating its potential for systemic use.[2][17]

Following these promising preclinical results, this compound entered a Phase 1 clinical trial (NCT03800472).[1][2]

Key Experimental Protocols

Evaluating the activity of SIK inhibitors involves a combination of biochemical and cell-based assays. Below are representative protocols.

Protocol: In Vitro SIK Kinase Inhibition Assay

This protocol describes a method to determine the IC₅₀ of a compound against a SIK enzyme using a luminescence-based kinase assay like ADP-Glo™.[18]

Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of a recombinant SIK isoform.

Materials:

  • Recombinant human SIK1, SIK2, or SIK3 enzyme.

  • Kinase substrate (e.g., AMARA peptide).[18]

  • ATP at a concentration near the Kₘ for the enzyme.

  • Test compound (e.g., this compound) in DMSO.

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • White, opaque 384-well assay plates.

  • Plate reader capable of measuring luminescence.

Methodology:

  • Compound Preparation: Perform a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to achieve the final desired concentrations. Include DMSO-only controls (0% inhibition) and a no-enzyme control (100% inhibition).

  • Reaction Setup: To each well of a 384-well plate, add:

    • Test compound dilution.

    • SIK enzyme and substrate mixture.

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert the generated ADP to ATP, which drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to controls. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cell-Based Cytokine Release Assay

This protocol outlines a method for assessing the effect of a SIK inhibitor on cytokine production in activated human primary immune cells.[13][17]

Objective: To measure the modulation of pro- and anti-inflammatory cytokine secretion from primary human monocytes or macrophages treated with a SIK inhibitor.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Lipopolysaccharide (LPS) for cell stimulation.

  • Test compound (e.g., this compound) in DMSO.

  • 96-well cell culture plates.

  • ELISA or Luminex kits for human TNFα and IL-10.[19]

  • Incubator (37°C, 5% CO₂).

Methodology:

  • Cell Isolation and Plating: Isolate PBMCs from whole blood using density gradient centrifugation. Plate the cells in a 96-well plate and allow monocytes to adhere for 1-2 hours. Wash away non-adherent cells. (Alternatively, differentiate monocytes into macrophages over several days with M-CSF).

  • Compound Pre-incubation: Add serial dilutions of the test compound (or DMSO vehicle control) to the appropriate wells. Pre-incubate for 1-2 hours.

  • Cell Stimulation: Add LPS (e.g., at a final concentration of 100 ng/mL) to all wells except for the unstimulated control.

  • Incubation: Incubate the plate for a specified period (e.g., 18-24 hours) at 37°C.[17]

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatant.

  • Cytokine Quantification: Measure the concentration of TNFα and IL-10 in the supernatant using ELISA or a multiplex bead array (e.g., Luminex) according to the manufacturer's instructions.[19]

  • Data Analysis: Calculate the concentration of each cytokine. Determine the EC₅₀ (for IL-10 induction) or IC₅₀ (for TNFα inhibition) by plotting cytokine concentration against the logarithm of the test compound concentration.

Experimental_Workflow Cytokine Release Assay Workflow node_isolate 1. Isolate Human Primary Monocytes node_plate 2. Plate Cells in 96-Well Plate node_isolate->node_plate node_pretreat 3. Pre-incubate with This compound (2h) node_plate->node_pretreat node_stimulate 4. Stimulate with LPS (18h) node_pretreat->node_stimulate node_collect 5. Collect Supernatant node_stimulate->node_collect node_measure 6. Measure Cytokines (TNFα and IL-10) via ELISA node_collect->node_measure node_analyze 7. Analyze Data (Calculate IC₅₀/EC₅₀) node_measure->node_analyze

Caption: Workflow for assessing SIK inhibitor activity on cellular cytokine release.

Conclusion

The Salt-Inducible Kinase pathway is a central regulator of the immune system, offering a novel therapeutic axis for inflammatory diseases. The dual ability of SIK inhibitors to lower pro-inflammatory mediators while raising anti-inflammatory cytokines presents a compelling and potentially superior immunomodulatory profile. This compound stands out as a potent and selective pan-SIK inhibitor that has validated this therapeutic hypothesis in robust preclinical models.[2][20] The continued exploration of SIK inhibitors, guided by the experimental approaches detailed herein, holds significant promise for the development of a new class of anti-inflammatory therapeutics.

References

Target Validation of GLPG3312: A Pan-SIK Inhibitor for Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

GLPG3312 is a potent and selective, orally bioavailable pan-inhibitor of Salt-Inducible Kinases (SIK) 1, 2, and 3.[1][2][3] SIKs are a family of serine/threonine kinases that have emerged as key regulators of the immune system, playing a critical role in balancing pro-inflammatory and anti-inflammatory responses.[2][3] Inhibition of SIKs has been shown to modulate cytokine production in immune cells, leading to a dual mechanism of action: the reduction of pro-inflammatory cytokines and the enhancement of anti-inflammatory cytokines.[2][3][4] This unique profile makes SIKs attractive therapeutic targets for a range of inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of the target validation studies for this compound, including its biochemical and cellular activity, and the experimental protocols used to elucidate its mechanism of action.

Biochemical Potency and Selectivity

The inhibitory activity of this compound against the three SIK isoforms was determined using the ADP-Glo™ kinase assay. This luminescent assay measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of enzyme activity.

Table 1: In Vitro Inhibitory Activity of this compound against SIK Isoforms

TargetIC50 (nM)
SIK12.0
SIK20.7
SIK30.6

Data sourced from multiple references.[1][2][3]

The selectivity of this compound was assessed by screening against a broad panel of kinases. The primary off-target kinase identified was Receptor-Interacting Protein Kinase 2 (RIPK2).

Table 2: Off-Target Kinase Inhibition Profile of this compound

Off-Target Kinase% Inhibition at 1µMIC50 (nM)
RIPK2>80%~20-60
DDR1>80%Not reported
LIMK1>80%Not reported
MAP3K20>80%Not reported

Data interpretation from a kinome scan.[5][6]

Experimental Protocols: Biochemical Assays

ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant human SIK1, SIK2, or SIK3 enzyme

  • AMARA peptide substrate

  • ATP

  • This compound (or test compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (25 mM Tris pH 7.5, 0.5 mM EGTA, 0.01% Triton X-100, 5 mM MgCl2, and 2.5 mM DTT)

  • White, opaque 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 384-well plate, add the SIK enzyme, AMARA peptide, and ATP to the assay buffer. The final concentrations are typically 1.11–2.23 nM for SIK1, 0.11–0.48 nM for SIK2, or 0.45 nM for SIK3, with 45 μM AMARA peptide and 5 μM ATP.[5]

  • Add the diluted this compound or vehicle control to the wells.

  • Incubate the reaction mixture at room temperature for 120 minutes.[5]

  • To stop the kinase reaction and deplete the remaining ATP, add an equal volume of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

  • Add a double volume of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for a minimum of 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values by fitting the data to a four-parameter logistic curve.

Cellular Activity and Mechanism of Action

The functional effects of this compound were investigated in primary human immune cells. Inhibition of SIKs by this compound leads to a shift in cytokine production in lipopolysaccharide (LPS)-stimulated monocytes and macrophages, characterized by a decrease in the pro-inflammatory cytokine TNFα and an increase in the anti-inflammatory cytokine IL-10.[1][3]

Table 3: Cellular Activity of this compound in Human Primary Myeloid Cells

Cell TypeCytokineAssay ReadoutThis compound Activity
MonocytesTNFαIC5017 nM
Monocyte-derived MacrophagesTNFαIC5034 nM
MonocytesIL-10Fold Induction at 20 µM14.8-fold
Monocyte-derived MacrophagesIL-10Fold Induction at 20 µM2.8-fold

Data sourced from a primary research article.[5]

Signaling Pathway of SIK Inhibition

The mechanism by which SIK inhibition modulates cytokine production involves the regulation of transcription factors. SIKs phosphorylate and inactivate the CREB-regulated transcription coactivators (CRTCs). Upon SIK inhibition, CRTCs are dephosphorylated and translocate to the nucleus, where they co-activate CREB to induce the transcription of target genes, including IL-10.

SIK_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates NFkB_pathway NF-κB Pathway MyD88->NFkB_pathway Activates TNFa_gene TNFα Gene NFkB_pathway->TNFa_gene Upregulates TNFa_protein TNFα (Pro-inflammatory) TNFa_gene->TNFa_protein Expresses SIK SIK1/2/3 CRTC3 CRTC3 (Active) SIK->CRTC3 Phosphorylates This compound This compound This compound->SIK Inhibits CRTC3_P p-CRTC3 (Inactive) CRTC3_P->CRTC3 Dephosphorylation (SIK inhibition) CREB CREB CRTC3->CREB Co-activates IL10_gene IL-10 Gene CREB->IL10_gene Upregulates IL10_protein IL-10 (Anti-inflammatory) IL10_gene->IL10_protein Expresses nucleus Nucleus

Caption: SIK Signaling Pathway in Immune Cells.

Experimental Protocols: Cellular Assays

LPS-Stimulated Cytokine Release in Human Primary Monocytes

This protocol details the methodology to assess the effect of this compound on cytokine production in primary human monocytes.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • CD14 MicroBeads (Miltenyi Biotec)

  • RPMI 1640 medium supplemented with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • ELISA kits for TNFα and IL-10

  • 96-well cell culture plates

Procedure:

  • Monocyte Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Enrich for CD14+ monocytes using positive selection with CD14 MicroBeads according to the manufacturer's protocol.

  • Cell Plating: Seed the purified monocytes in a 96-well plate at a density of 1 x 10^5 cells/well in RPMI 1640 medium.

  • Compound Treatment: Pre-incubate the cells with various concentrations of this compound or vehicle control for 1-2 hours at 37°C in a 5% CO2 incubator.

  • LPS Stimulation: Stimulate the cells with LPS at a final concentration of 10-100 ng/mL.

  • Incubation: Incubate the plates for 4-24 hours at 37°C in a 5% CO2 incubator.

  • Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of TNFα and IL-10 using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Determine the IC50 for TNFα inhibition and the fold induction of IL-10 relative to the LPS-stimulated control.

In Vivo Target Validation

The anti-inflammatory and immunomodulatory effects of this compound were confirmed in a mouse model of acute inflammation induced by LPS.

Table 4: In Vivo Efficacy of this compound in a Mouse LPS Challenge Model

Dosage (mg/kg, p.o.)Effect on Plasma TNFαEffect on Plasma IL-10
0.3 - 3Dose-dependent reductionDose-dependent increase

Data sourced from MedchemExpress.[1]

Experimental Protocols: In Vivo Studies

Mouse LPS Challenge Model

This in vivo model is used to assess the acute anti-inflammatory effects of compounds.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound formulated for oral administration

  • Vehicle control

  • Blood collection supplies (e.g., heparinized tubes)

  • ELISA kits for mouse TNFα and IL-10

Procedure:

  • Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.

  • Compound Administration: Administer this compound or vehicle control orally (p.o.) to the mice at the desired doses (e.g., 0.3, 1, 3 mg/kg).

  • LPS Challenge: After a specified pre-treatment time (e.g., 1-2 hours), inject the mice intraperitoneally (i.p.) with a sub-lethal dose of LPS (e.g., 0.2 mg/kg).

  • Blood Collection: At a peak time for cytokine response (e.g., 2 hours post-LPS challenge), collect blood samples via cardiac puncture or retro-orbital bleeding into heparinized tubes.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Cytokine Measurement: Measure the concentrations of TNFα and IL-10 in the plasma samples using specific mouse ELISA kits.

  • Data Analysis: Compare the cytokine levels in the this compound-treated groups to the vehicle-treated control group to determine the in vivo efficacy.

Target Validation Workflow

The validation of SIKs as therapeutic targets for inflammatory diseases with this compound followed a logical progression from biochemical characterization to in vivo proof-of-concept.

Target_Validation_Workflow Target_ID Target Identification (SIKs) Biochem_Assay Biochemical Assay (ADP-Glo) Target_ID->Biochem_Assay Potency Potency Determination (IC50 vs SIK1, 2, 3) Biochem_Assay->Potency Selectivity Selectivity Profiling (Kinome Scan) Biochem_Assay->Selectivity Cell_Assay Cellular Functional Assay (LPS-stimulated monocytes) Potency->Cell_Assay Selectivity->Cell_Assay MoA Mechanism of Action (Cytokine Modulation) Cell_Assay->MoA InVivo_Model In Vivo Model (Mouse LPS Challenge) MoA->InVivo_Model Efficacy In Vivo Efficacy (TNFα↓, IL-10↑) InVivo_Model->Efficacy Clinical_Dev Clinical Development Efficacy->Clinical_Dev

Caption: Target Validation Workflow for this compound.

Conclusion

The comprehensive target validation studies for this compound have robustly demonstrated its potent and selective inhibition of SIKs. The biochemical and cellular data, supported by in vivo evidence, confirm the intended mechanism of action, which involves the modulation of key inflammatory cytokines. This body of evidence establishes a strong rationale for the clinical development of this compound as a novel therapeutic agent for the treatment of inflammatory and autoimmune diseases. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of immunology and drug discovery.

References

The Core Intellectual Property and Technical Landscape of GLPG3312: A Pan-SIK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Mechelen, Belgium - GLPG3312, a potent and selective pan-Salt-Inducible Kinase (SIK) inhibitor developed by Galapagos NV, has emerged as a significant tool for investigating the therapeutic potential of SIK inhibition in inflammatory diseases. This technical guide provides an in-depth analysis of the core intellectual property surrounding this compound, alongside a detailed examination of its pharmacological properties and the experimental methodologies employed in its characterization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this clinical candidate.

Intellectual Property Landscape

The core intellectual property protecting this compound is primarily encompassed within the patent application WO/2019/011925 , titled "SUBSTITUTED BENZAMIDE DERIVATIVES AS SIK INHIBITORS". This patent application, filed by Galapagos NV, claims a broad genus of substituted benzamide compounds, including the specific chemical entity of this compound.

Key Features of the Patent:

  • Composition of Matter: The patent provides a Markush structure that covers a wide range of related compounds, with specific claims for individual molecules, including this compound. This secures the fundamental intellectual property of the novel chemical entity.

  • Therapeutic Use: The patent claims the use of these SIK inhibitors for the treatment of a variety of inflammatory and autoimmune diseases. This includes, but is not limited to, rheumatoid arthritis, inflammatory bowel disease, and psoriasis.

  • Pharmaceutical Compositions: The application also covers pharmaceutical compositions containing this compound and other related SIK inhibitors, formulated for various routes of administration.

The chemical structure of this compound, as disclosed in the patent and scientific literature, is central to its intellectual property.

Pharmacological Profile of this compound

This compound is a potent inhibitor of all three SIK isoforms (SIK1, SIK2, and SIK3), which are key regulators of cytokine production in immune cells. By inhibiting SIKs, this compound has demonstrated a dual mechanism of action: the suppression of pro-inflammatory cytokines and the enhancement of anti-inflammatory mediators.[1][2][3]

In Vitro Potency and Selectivity

The inhibitory activity of this compound against the SIK isoforms has been extensively characterized. The following table summarizes the key quantitative data from in vitro kinase assays.[1][2][3]

TargetIC50 (nM)
SIK12.0
SIK20.7
SIK30.6

Table 1: In vitro inhibitory potency of this compound against Salt-Inducible Kinase isoforms.

In Vivo Efficacy

Preclinical studies in mouse models of inflammation have demonstrated the in vivo efficacy of this compound. A key model utilized is the lipopolysaccharide (LPS)-induced cytokine release model, which mimics systemic inflammation.

Animal ModelTreatmentKey Findings
Mouse LPS ChallengeOral administration of this compoundDose-dependent reduction of pro-inflammatory cytokines (e.g., TNFα) and increase in the anti-inflammatory cytokine IL-10 in plasma.

Table 2: Summary of in vivo efficacy data for this compound.

Key Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the activity of this compound.

SIK Kinase Inhibition Assay

Objective: To determine the in vitro potency of this compound against SIK1, SIK2, and SIK3.

Methodology:

  • Reagents: Recombinant human SIK1, SIK2, and SIK3 enzymes, a suitable peptide substrate (e.g., a derivative of the CREBtide), ATP, and the test compound (this compound) at various concentrations.

  • Assay Principle: A common method is a radiometric assay that measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the peptide substrate. Alternatively, non-radiometric methods like ADP-Glo™ kinase assays can be used, which measure the amount of ADP produced in the kinase reaction.

  • Procedure:

    • The kinase reaction is initiated by mixing the SIK enzyme, peptide substrate, and [γ-³²P]ATP in a reaction buffer.

    • The test compound (this compound) is added at a range of concentrations to determine its inhibitory effect.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP (e.g., by spotting onto phosphocellulose paper followed by washing).

    • The amount of incorporated radioactivity is quantified using a scintillation counter.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Lipopolysaccharide (LPS) Challenge Model

Objective: To evaluate the in vivo anti-inflammatory activity of this compound.

Methodology:

  • Animals: Male or female mice of a suitable strain (e.g., C57BL/6).

  • Procedure:

    • Animals are orally administered with either vehicle or this compound at various doses.

    • After a specified pre-treatment time (e.g., 1 hour), the mice are challenged with an intraperitoneal injection of LPS to induce a systemic inflammatory response.

    • At a predetermined time point post-LPS challenge (e.g., 2 hours), blood samples are collected.

    • Plasma is separated from the blood samples.

  • Cytokine Analysis: The levels of pro-inflammatory (e.g., TNFα, IL-6) and anti-inflammatory (e.g., IL-10) cytokines in the plasma are measured using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits.

  • Data Analysis: The percentage reduction in pro-inflammatory cytokine levels and the fold-increase in anti-inflammatory cytokine levels in the this compound-treated groups are calculated relative to the vehicle-treated control group.

Visualizing the Core Concepts

To further elucidate the technical aspects of this compound, the following diagrams visualize the key signaling pathway, experimental workflow, and intellectual property landscape.

SIK_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Inflammatory Stimuli Inflammatory Stimuli TLR Toll-like Receptor (TLR) Inflammatory Stimuli->TLR SIK SIK1/2/3 TLR->SIK Activates HDAC HDACs SIK->HDAC Phosphorylates (Inactivates) CREB CREB SIK->CREB Phosphorylates (Inactivates) This compound This compound This compound->SIK Inhibits NFkB NF-κB HDAC->NFkB Deacetylates (Activates) Anti_Inflammatory_Cytokines Anti-inflammatory Cytokines (e.g., IL-10) CREB->Anti_Inflammatory_Cytokines Promotes Transcription Pro_Inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNFα) NFkB->Pro_Inflammatory_Cytokines Promotes Transcription

Caption: SIK Signaling Pathway and the Mechanism of Action of this compound.

SIK_Inhibition_Assay_Workflow Start Start Prepare Reagents Prepare Reagents (SIK Enzyme, Substrate, ATP, this compound) Start->Prepare Reagents Initiate Kinase Reaction Initiate Kinase Reaction Prepare Reagents->Initiate Kinase Reaction Incubate Incubate at 30°C Initiate Kinase Reaction->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Separate Products Separate Phosphorylated Substrate Stop Reaction->Separate Products Quantify Quantify Radioactivity Separate Products->Quantify Analyze Data Calculate IC50 Quantify->Analyze Data End End Analyze Data->End

Caption: Experimental Workflow for the SIK Kinase Inhibition Assay.

GLPG3312_IP_Landscape Core_Patent WO/2019/011925 (Galapagos NV) Composition_of_Matter Composition of Matter (Substituted Benzamides) Core_Patent->Composition_of_Matter Therapeutic_Use Method of Use (Inflammatory Diseases) Core_Patent->Therapeutic_Use Pharmaceutical_Composition Pharmaceutical Compositions Core_Patent->Pharmaceutical_Composition Specific_Compound This compound Composition_of_Matter->Specific_Compound

Caption: Intellectual Property Landscape of this compound.

References

GLPG3312: A Technical Overview of a Pan-SIK Inhibitor for Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GLPG3312, a potent, orally active pan-inhibitor of Salt-Inducible Kinases (SIKs) developed by Galapagos NV. This compound was investigated for its anti-inflammatory and immunomodulatory properties, showing promise in preclinical models for the treatment of inflammatory and immune diseases.[1] This document details the mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways associated with this compound research.

Core Mechanism of Action: Pan-SIK Inhibition

This compound functions as a potent inhibitor of all three isoforms of the Salt-Inducible Kinase family: SIK1, SIK2, and SIK3.[2][3] These serine/threonine kinases are members of the AMP-activated protein kinase (AMPK) family and are key regulators of inflammatory responses, particularly in myeloid cells.[3][4]

The primary mechanism of SIKs in inflammation involves the phosphorylation and subsequent inactivation of transcriptional co-activators, such as the CREB-regulated transcription co-activators (CRTCs), and the regulation of histone deacetylases (HDACs). By inhibiting SIKs, this compound prevents the phosphorylation of these downstream targets. This leads to a dual effect on cytokine production in response to inflammatory stimuli like lipopolysaccharide (LPS):

  • Reduction of Pro-inflammatory Cytokines: Inhibition of SIKs leads to a decrease in the production and release of key pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNFα).[1][4]

  • Increase of Anti-inflammatory Cytokines: Concurrently, SIK inhibition promotes the production of anti-inflammatory mediators, with a significant increase in Interleukin-10 (IL-10).[1][4]

This re-programming of the myeloid cell response from a pro-inflammatory to a more regulatory and anti-inflammatory phenotype forms the basis of the therapeutic potential of this compound in inflammatory conditions.[4] While all three SIK isoforms contribute to macrophage polarization, SIK2 and SIK3 have been identified as particularly crucial in preventing the differentiation of macrophages into a stable anti-inflammatory phenotype.[1][2]

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Potency of this compound

TargetIC50 (nM)
SIK12.0
SIK20.7
SIK30.6

Data sourced from MedchemExpress and various research articles.[1][2][3]

Table 2: In Vivo Efficacy of this compound in a Mouse LPS Challenge Model

ParameterDetails
Dose Range 0.3 - 3 mg/kg
Administration Single oral dose (p.o.)
Effect on TNFα Reduction in plasma levels
Effect on IL-10 Increase in plasma levels

Data sourced from MedchemExpress.[1]

Table 3: Pharmacokinetic Profile of a Precursor Compound (Compound 27)

ParameterValue
Total Plasma Clearance (iv) 0.758 L/h/kg
Unbound Plasma Clearance (iv) 22.3 L/h/kg
Oral Bioavailability 60%

Note: Detailed pharmacokinetic data for this compound is not publicly available. This data for a structurally related precursor illustrates the optimization goals for the program.[4]

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the SIK signaling pathway and the experimental workflows used to characterize this compound.

SIK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) TLR4 TLR4 Inflammatory Stimuli (LPS)->TLR4 binds LKB1 LKB1 TLR4->LKB1 activates SIK SIK1/2/3 LKB1->SIK phosphorylates (activates) CRTCs/HDACs CRTCs / HDACs SIK->CRTCs/HDACs phosphorylates (inactivates) This compound This compound This compound->SIK inhibits Transcription Factors Transcription Factors CRTCs/HDACs->Transcription Factors dephosphorylated, translocates & activates Pro-inflammatory Cytokine mRNA Pro-inflammatory Cytokine mRNA TNFa Protein TNFa Protein Pro-inflammatory Cytokine mRNA->TNFa Protein translates to Anti-inflammatory Cytokine mRNA Anti-inflammatory Cytokine mRNA IL-10 Protein IL-10 Protein Anti-inflammatory Cytokine mRNA->IL-10 Protein translates to Transcription Factors->Pro-inflammatory Cytokine mRNA decreases transcription Transcription Factors->Anti-inflammatory Cytokine mRNA increases transcription

Caption: SIK signaling pathway in response to inflammatory stimuli and the inhibitory action of this compound.

In_Vitro_Kinase_Assay_Workflow cluster_workflow ADP-Glo Kinase Assay Workflow Recombinant SIK Enzyme Recombinant SIK Enzyme Kinase Reaction Kinase Reaction Recombinant SIK Enzyme->Kinase Reaction This compound (various concentrations) This compound (various concentrations) This compound (various concentrations)->Kinase Reaction ATP & Substrate (AMARA peptide) ATP & Substrate (AMARA peptide) ATP & Substrate (AMARA peptide)->Kinase Reaction ADP-Glo Reagent Addition Add ADP-Glo Reagent Kinase Reaction->ADP-Glo Reagent Addition terminates reaction, depletes ATP Kinase Detection Reagent Addition Add Kinase Detection Reagent ADP-Glo Reagent Addition->Kinase Detection Reagent Addition converts ADP to ATP Luminescence Measurement Luminescence Measurement Kinase Detection Reagent Addition->Luminescence Measurement generates light IC50 Calculation IC50 Calculation Luminescence Measurement->IC50 Calculation

Caption: Workflow for determining the in vitro potency (IC50) of this compound using the ADP-Glo assay.

In_Vivo_LPS_Challenge_Workflow cluster_workflow In Vivo Mouse LPS Challenge Workflow Administer this compound (p.o.) Administer this compound (p.o.) Administer LPS (i.p.) Administer LPS (i.p.) Administer this compound (p.o.)->Administer LPS (i.p.) 1 hour prior Blood Collection Blood Collection Administer LPS (i.p.)->Blood Collection e.g., 1.5-3 hours post-LPS Cytokine Analysis (ELISA/Luminex) Cytokine Analysis (ELISA/Luminex) Blood Collection->Cytokine Analysis (ELISA/Luminex) Data Analysis Compare cytokine levels (TNFa, IL-10) vs. vehicle Cytokine Analysis (ELISA/Luminex)->Data Analysis

Caption: Workflow for assessing the in vivo efficacy of this compound in a mouse LPS challenge model.

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines the general steps for determining the IC50 values of this compound against SIK isoforms.

Objective: To quantify the inhibitory activity of this compound on SIK1, SIK2, and SIK3.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Materials:

  • Recombinant human SIK1, SIK2, and SIK3 enzymes.

  • This compound (serially diluted).

  • Kinase substrate (e.g., AMARA peptide).

  • ATP.

  • ADP-Glo™ Kinase Assay kit (Promega), containing ADP-Glo™ Reagent and Kinase Detection Reagent.

  • 384-well plates.

  • Plate reader with luminescence detection capabilities.

Procedure:

  • Kinase Reaction Setup:

    • In a 384-well plate, add the recombinant SIK enzyme, the kinase substrate, and the appropriate kinase buffer.

    • Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control.

    • Initiate the kinase reaction by adding a solution of ATP.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is plotted against the concentration of this compound.

    • Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the SIK enzyme activity, using a suitable non-linear regression model.

In Vivo Lipopolysaccharide (LPS) Challenge Model

This protocol describes a general procedure to evaluate the anti-inflammatory and immunomodulatory effects of this compound in vivo.

Objective: To determine the effect of this compound on LPS-induced cytokine production in mice.

Principle: Intraperitoneal (i.p.) injection of LPS, a component of the outer membrane of Gram-negative bacteria, induces a systemic inflammatory response in mice, characterized by the rapid release of pro-inflammatory cytokines like TNFα.

Materials:

  • Laboratory mice (e.g., C57BL/6).

  • This compound formulated for oral administration.

  • Lipopolysaccharide (LPS) from E. coli.

  • Sterile saline.

  • Equipment for oral gavage and intraperitoneal injections.

  • Blood collection supplies.

  • ELISA or Luminex kits for cytokine quantification (TNFα, IL-10).

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize mice to laboratory conditions.

    • Randomly assign mice to treatment groups (e.g., vehicle control, this compound at various doses).

  • Compound Administration:

    • Administer the appropriate dose of this compound or vehicle to each mouse via oral gavage (p.o.).

  • LPS Challenge:

    • Approximately 1 hour after compound administration, inject a sub-lethal dose of LPS (e.g., 1 µg/g body weight) intraperitoneally into each mouse.[5]

  • Blood Collection:

    • At a predetermined time point after LPS injection (typically at the peak of TNFα production, e.g., 1.5-3 hours), collect blood samples from the mice.[5][6]

  • Cytokine Measurement:

    • Process the blood samples to obtain plasma or serum.

    • Quantify the concentrations of TNFα and IL-10 in the plasma/serum using ELISA or a multiplex bead-based assay (Luminex).

  • Data Analysis:

    • Compare the plasma cytokine levels in the this compound-treated groups to the vehicle-treated control group.

    • Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the observed effects.

Clinical Development and Successor Compounds

This compound progressed to a Phase 1 clinical trial (NCT03800472) to evaluate its safety, tolerability, and pharmacokinetics in healthy adult volunteers.[7][8] However, further development of this compound was discontinued. Galapagos subsequently advanced a more selective SIK2/SIK3 inhibitor, GLPG3970, citing a more suitable pharmacological profile. This shift in strategy was based on findings suggesting that SIK1 inhibition might be dispensable for the desired therapeutic effects in certain inflammatory diseases.

References

GLPG3312: A Technical Whitepaper on a Novel Pan-SIK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GLPG3312 is a potent and selective, orally bioavailable pan-inhibitor of Salt-Inducible Kinases (SIK) 1, 2, and 3.[1][2][3][4] SIKs are a family of serine/threonine kinases that play a crucial role in regulating inflammatory responses.[4] By inhibiting SIKs, this compound has demonstrated the ability to modulate cytokine production, concurrently reducing pro-inflammatory mediators and enhancing anti-inflammatory ones, suggesting its therapeutic potential in a range of inflammatory and autoimmune diseases.[1][2][4] This technical guide provides a comprehensive overview of the preclinical data and experimental methodologies associated with this compound.

Mechanism of Action

This compound exerts its anti-inflammatory effects by inhibiting the enzymatic activity of all three SIK isoforms. This inhibition leads to the activation of the CREB (cAMP response element-binding protein) signaling pathway. In immune cells, SIKs typically phosphorylate and inactivate transcriptional co-activators such as CRTC3 (CREB-regulated transcription coactivator 3). Inhibition of SIKs by this compound prevents this phosphorylation, allowing CRTC3 to translocate to the nucleus and co-activate CREB-mediated gene transcription. This results in a dual effect: the suppression of pro-inflammatory cytokines like TNFα and the upregulation of the anti-inflammatory cytokine IL-10.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Kinase Inhibitory Activity
TargetIC50 (nM)
SIK12.0
SIK20.7
SIK30.6

Data sourced from in vitro kinase assays.[1][2][3][4]

Table 2: In Vitro Cellular Activity
Cell TypeAssayEndpointIC50 / Effect
Human Primary Myeloid CellsLPS-stimulated cytokine releaseTNFα inhibition-
Human Primary Myeloid CellsLPS-stimulated cytokine releaseIL-10 induction-

Details on specific IC50 values for cytokine inhibition in primary cells were not fully available in the reviewed literature.

Table 3: In Vivo Pharmacodynamic Activity
Animal ModelTreatmentEndpointResult
Mouse LPS ChallengeThis compound (0.3-3 mg/kg, p.o.)Plasma TNFα levelsReduction
Mouse LPS ChallengeThis compound (0.3-3 mg/kg, p.o.)Plasma IL-10 levelsIncrease

Data from a single-dose, oral administration study.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro SIK Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the enzymatic activity of SIKs by measuring the amount of ADP produced in the kinase reaction.

  • Materials:

    • Recombinant human SIK1, SIK2, and SIK3 enzymes

    • AMARA peptide substrate

    • ATP

    • This compound (or test compound)

    • ADP-Glo™ Kinase Assay kit (Promega)

    • 96-well or 384-well plates

  • Protocol:

    • Prepare a reaction mixture containing the respective SIK enzyme, the AMARA peptide substrate, and ATP in a kinase assay buffer.

    • Add serial dilutions of this compound or vehicle control to the reaction mixture.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 45 minutes).

    • Terminate the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Human Primary Myeloid Cell Cytokine Release Assay

This assay assesses the effect of this compound on cytokine production in primary human immune cells stimulated with lipopolysaccharide (LPS).

  • Materials:

    • Human peripheral blood mononuclear cells (PBMCs)

    • Ficoll-Paque for PBMC isolation

    • CD14+ magnetic beads for monocyte selection (optional, for isolating monocytes)

    • RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

    • Lipopolysaccharide (LPS) from E. coli

    • This compound (or test compound)

    • ELISA kits for TNFα and IL-10

  • Protocol:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • (Optional) Isolate primary monocytes from PBMCs using positive selection with CD14+ magnetic beads.

    • Culture the cells in RPMI-1640 medium in 24- or 96-well plates.

    • Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 1 hour).

    • Stimulate the cells with an optimal concentration of LPS (e.g., 1-100 ng/mL) to induce cytokine production.

    • Incubate the cells for a defined period (e.g., 6-24 hours) at 37°C in a CO2 incubator.

    • Collect the cell culture supernatants.

    • Quantify the concentrations of TNFα and IL-10 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

In Vivo Mouse LPS Challenge Model

This in vivo model evaluates the anti-inflammatory activity of this compound in a systemic inflammation setting.

  • Materials:

    • Male or female mice of a suitable strain (e.g., C57BL/6)

    • Lipopolysaccharide (LPS) from E. coli

    • This compound formulated for oral administration

    • Vehicle control

    • Blood collection supplies (e.g., heparinized tubes)

    • ELISA kits for mouse TNFα and IL-10

  • Protocol:

    • Acclimatize the mice to the experimental conditions.

    • Administer a single oral dose of this compound (e.g., 0.3, 1, or 3 mg/kg) or vehicle to the mice.

    • After a specified time post-drug administration (e.g., 1-2 hours), induce systemic inflammation by intraperitoneally injecting a sub-lethal dose of LPS (e.g., 1-10 mg/kg).

    • At a predetermined time point after the LPS challenge (e.g., 1.5-3 hours), collect blood samples from the mice.

    • Prepare plasma from the blood samples by centrifugation.

    • Measure the plasma levels of TNFα and IL-10 using specific mouse ELISA kits.

    • Compare the cytokine levels in the this compound-treated groups to the vehicle-treated control group to determine the in vivo efficacy.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the SIK signaling pathway targeted by this compound and the general workflows of the key experiments.

SIK_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 SIK SIK1/2/3 TLR4->SIK Pro_inflammatory_stimuli Pro-inflammatory Stimuli Pro_inflammatory_stimuli->SIK activates CRTC3 CRTC3 (Active) SIK->CRTC3 phosphorylates This compound This compound This compound->SIK inhibits CRTC3_P P-CRTC3 (Inactive) CRTC3_P->CRTC3 dephosphorylation CREB CREB CRTC3->CREB co-activates Pro_inflammatory_genes Pro-inflammatory Gene Transcription (e.g., TNFα) CREB->Pro_inflammatory_genes suppresses (indirectly) Anti_inflammatory_genes Anti-inflammatory Gene Transcription (e.g., IL-10) CREB->Anti_inflammatory_genes promotes Nucleus Nucleus

Caption: SIK Signaling Pathway Inhibition by this compound.

In_Vitro_Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents: - SIK Enzyme - Substrate (AMARA) - ATP - this compound dilutions start->prep_reagents mix Mix Enzyme, Substrate, and this compound prep_reagents->mix initiate Initiate Reaction (add ATP) mix->initiate incubate_kinase Incubate (e.g., 45 min) initiate->incubate_kinase terminate Terminate Reaction & Deplete ATP (add ADP-Glo™ Reagent) incubate_kinase->terminate incubate_adp_glo Incubate (40 min) terminate->incubate_adp_glo detect Add Kinase Detection Reagent incubate_adp_glo->detect incubate_detect Incubate (30-60 min) detect->incubate_detect read Measure Luminescence incubate_detect->read analyze Analyze Data & Calculate IC50 read->analyze end End analyze->end

Caption: In Vitro Kinase Assay (ADP-Glo™) Workflow.

In_Vivo_LPS_Challenge_Workflow start Start acclimatize Acclimatize Mice start->acclimatize dose Oral Administration: This compound or Vehicle acclimatize->dose wait Wait (e.g., 1-2 hours) dose->wait challenge Induce Inflammation: Intraperitoneal LPS Injection wait->challenge wait_challenge Wait (e.g., 1.5-3 hours) challenge->wait_challenge collect_blood Collect Blood Samples wait_challenge->collect_blood prepare_plasma Prepare Plasma collect_blood->prepare_plasma measure_cytokines Measure Cytokines (TNFα, IL-10) by ELISA prepare_plasma->measure_cytokines analyze Analyze Data measure_cytokines->analyze end End analyze->end

Caption: In Vivo Mouse LPS Challenge Workflow.

Conclusion

This compound is a potent pan-SIK inhibitor with a clear mechanism of action that translates from in vitro kinase and cellular activity to in vivo efficacy in a mouse model of systemic inflammation. Its ability to dually regulate pro- and anti-inflammatory cytokine production highlights its potential as a novel therapeutic agent for inflammatory diseases. The experimental protocols and data presented in this technical guide provide a solid foundation for further research and development of SIK inhibitors as a promising class of anti-inflammatory drugs.

References

Methodological & Application

GLPG3312: Application Notes and In Vitro Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GLPG3312 is a potent and selective pan-inhibitor of Salt-Inducible Kinases (SIK) SIK1, SIK2, and SIK3.[1][2][3][4] By targeting the SIK family of serine/threonine kinases, this compound demonstrates significant anti-inflammatory and immunomodulatory activities.[1][2][3][4] In vitro studies on human primary myeloid cells have shown that this compound can effectively suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), while promoting the secretion of the anti-inflammatory cytokine Interleukin-10 (IL-10).[2] This dual mechanism of action suggests its therapeutic potential in a range of inflammatory and autoimmune diseases.[1][3][4] These application notes provide detailed protocols for in vitro studies to characterize the activity of this compound in human primary myeloid cells.

Introduction

Salt-inducible kinases (SIKs) are members of the AMP-activated protein kinase (AMPK) family and play a crucial role in regulating inflammatory responses in myeloid cells.[1][3][4] The SIK signaling pathway is a key controller of the balance between pro- and anti-inflammatory cytokine production. Inhibition of SIKs leads to the dephosphorylation and nuclear translocation of transcriptional co-activators such as CREB-regulated transcription coactivators (CRTCs) and Class IIa histone deacetylases (HDACs). This shift in cellular signaling reprograms macrophages towards an anti-inflammatory phenotype. This compound is a small molecule inhibitor that potently targets all three SIK isoforms, making it a valuable tool for studying SIK biology and a potential therapeutic agent.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC₅₀ (nM)
SIK12.0
SIK20.7
SIK30.6

This data represents the half-maximal inhibitory concentration (IC₅₀) of this compound against the three SIK isoforms, indicating its high potency.[1][2][3][4][5]

Table 2: Effect of this compound on Cytokine Production in LPS-Stimulated Human Monocyte-Derived Macrophages

TreatmentTNF-α SecretionIL-10 Secretion
Vehicle ControlBaselineBaseline
LPS (100 ng/mL)IncreasedIncreased
LPS (100 ng/mL) + this compound (20 µM)DecreasedFurther Increased

This table summarizes the expected qualitative outcomes of this compound treatment on cytokine secretion in an in vitro model of inflammation.[2]

Signaling Pathway Diagram

SIK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 LKB1 LKB1 TLR4->LKB1 Downstream Signaling SIK SIK1/2/3 LKB1->SIK Activates p_CRTC p-CRTC SIK->p_CRTC Phosphorylates p_HDAC p-HDAC SIK->p_HDAC Phosphorylates This compound This compound This compound->SIK Inhibits 14-3-3 14-3-3 p_CRTC->14-3-3 Binds CRTC CRTC p_CRTC->CRTC Dephosphorylation (promoted by this compound) p_HDAC->14-3-3 Binds HDAC HDAC p_HDAC->HDAC Dephosphorylation (promoted by this compound) CRTC->CRTC CREB CREB CRTC->CREB Co-activates HDAC->HDAC Gene_Expression Gene Expression HDAC->Gene_Expression Modulates CREB->Gene_Expression TNFa_mRNA ↓ TNF-α mRNA Gene_Expression->TNFa_mRNA IL10_mRNA ↑ IL-10 mRNA Gene_Expression->IL10_mRNA

Caption: SIK Signaling Pathway in Myeloid Cells.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_experiment Experiment cluster_analysis Analysis PBMC_Isolation Isolate PBMCs from Human Whole Blood Monocyte_Purification Purify Monocytes (e.g., CD14+ selection) PBMC_Isolation->Monocyte_Purification Macrophage_Differentiation Differentiate into Macrophages (7 days with M-CSF) Monocyte_Purification->Macrophage_Differentiation Pre_treatment Pre-treat Macrophages with This compound or Vehicle Macrophage_Differentiation->Pre_treatment LPS_Stimulation Stimulate with LPS (e.g., 100 ng/mL for 20 hours) Pre_treatment->LPS_Stimulation Supernatant_Collection Collect Cell Culture Supernatant LPS_Stimulation->Supernatant_Collection Cytokine_Quantification Quantify TNF-α and IL-10 (ELISA) Supernatant_Collection->Cytokine_Quantification Data_Analysis Analyze and Compare Data Cytokine_Quantification->Data_Analysis

Caption: In Vitro Cytokine Assay Workflow.

Experimental Protocols

Protocol 1: In Vitro SIK Kinase Inhibition Assay

This protocol is designed to determine the IC₅₀ values of this compound for SIK1, SIK2, and SIK3.

Materials:

  • Recombinant human SIK1, SIK2, and SIK3 enzymes

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • SIK substrate peptide (e.g., a peptide derived from CRTC)

  • This compound

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 96-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of this compound in kinase buffer.

  • In a 96-well plate, add the recombinant SIK enzyme, the substrate peptide, and the diluted this compound or vehicle control.

  • Initiate the kinase reaction by adding ATP to a final concentration of 10 µM.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Protocol 2: Isolation, Culture, and Differentiation of Human Monocyte-Derived Macrophages (MDMs)

This protocol describes the generation of MDMs from human peripheral blood mononuclear cells (PBMCs).

Materials:

  • Human whole blood or buffy coats

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Human M-CSF (Macrophage Colony-Stimulating Factor)

  • CD14 MicroBeads (Miltenyi Biotec) or other monocyte isolation kit

Procedure:

  • PBMC Isolation: Isolate PBMCs from human whole blood or buffy coats by density gradient centrifugation using Ficoll-Paque PLUS.

  • Monocyte Purification: Purify monocytes from the PBMC population using positive selection with CD14 MicroBeads according to the manufacturer's protocol.

  • Cell Seeding: Seed the purified monocytes in tissue culture plates at a density of 1 x 10⁶ cells/mL in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Macrophage Differentiation: Differentiate the monocytes into macrophages by culturing them for 7 days in the presence of 50 ng/mL of human M-CSF. Replace the culture medium every 2-3 days.

Protocol 3: this compound Treatment and LPS Stimulation of MDMs for Cytokine Analysis

This protocol details the treatment of MDMs with this compound followed by inflammatory stimulation to assess its effect on cytokine production.

Materials:

  • Differentiated MDMs (from Protocol 2)

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Cell culture medium (RPMI-1640 + 10% FBS + 1% Penicillin-Streptomycin)

  • DMSO (vehicle control)

Procedure:

  • Pre-treatment: After 7 days of differentiation, replace the culture medium with fresh medium containing this compound at the desired concentration (e.g., 20 µM) or an equivalent volume of DMSO as a vehicle control. Incubate for 1 hour at 37°C.

  • LPS Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to stimulate the macrophages.

  • Incubation: Incubate the plates for 20 hours at 37°C in a humidified incubator with 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the plates at 400 x g for 5 minutes and carefully collect the cell culture supernatants. Store the supernatants at -80°C until analysis.

Protocol 4: Quantification of TNF-α and IL-10 by ELISA

This protocol describes the measurement of cytokine levels in the collected cell culture supernatants.

Materials:

  • Human TNF-α and IL-10 ELISA kits (e.g., from R&D Systems or Thermo Fisher Scientific)

  • Collected cell culture supernatants (from Protocol 3)

  • Wash buffer

  • Substrate solution

  • Stop solution

  • Microplate reader

Procedure:

  • Perform the ELISA for TNF-α and IL-10 according to the manufacturer's instructions provided with the kits.

  • Briefly, this involves adding the collected supernatants and standards to antibody-coated microplates, followed by incubation with detection antibodies and a substrate for color development.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentrations of TNF-α and IL-10 in the samples by interpolating from the standard curve.

Conclusion

The provided protocols and data offer a comprehensive guide for the in vitro characterization of this compound. These experiments will enable researchers to investigate its mechanism of action as a potent SIK inhibitor and to quantify its anti-inflammatory effects on human primary myeloid cells. The methodologies described can be adapted for further studies into the therapeutic potential of this compound in inflammatory diseases.

References

Application Notes and Protocols for GLPG3312 in Human Primary Myeloid Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GLPG3312 is a potent and selective, orally active pan-inhibitor of Salt-Inducible Kinases (SIK) SIK1, SIK2, and SIK3.[1][2][3] In human primary myeloid cells, such as monocytes and macrophages, this compound demonstrates significant anti-inflammatory and immunomodulatory activities.[1][2][4] Mechanistically, this compound exerts its effects by inhibiting SIKs, which leads to the dephosphorylation and subsequent nuclear translocation of the CREB-regulated transcriptional coactivator 3 (CRTC3). This event enhances the transcription of anti-inflammatory genes, most notably Interleukin-10 (IL-10), while suppressing the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNFα).[5][6] These dual actions make this compound a compelling compound for investigation in the context of inflammatory and autoimmune diseases.

These application notes provide detailed protocols for studying the effects of this compound on human primary myeloid cells, focusing on cytokine modulation and the underlying signaling pathway.

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory and modulatory activity of this compound.

Table 1: Inhibitory Activity of this compound against SIK Isoforms

TargetIC50 (nM)
SIK12.0
SIK20.7
SIK30.6

Data sourced from Galapagos NV's discovery program.[1][2][3]

Table 2: In Vitro Pharmacodynamic Profile of this compound in LPS-Stimulated Human Primary Myeloid Cells

Cell TypeParameterThis compound Activity
Human Primary MonocytesTNFα InhibitionIC50 = 17 nM
Monocyte-Derived Macrophages (MdM)TNFα InhibitionIC50 = 34 nM
Human Primary Monocytes & MdMIL-10 InductionFold induction at 20 µM

Data represents the dose-dependent inhibition of TNFα release and the enhancement of IL-10 production upon stimulation with lipopolysaccharide (LPS).[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the general experimental workflow for its characterization in primary myeloid cells.

GLPG3312_Signaling_Pathway This compound Mechanism of Action in Myeloid Cells cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 NFkB_activation NF-κB Pathway Activation TRAF6->NFkB_activation NFkB_nucleus NF-κB NFkB_activation->NFkB_nucleus Translocates SIK SIK1/2/3 CRTC3_p p-CRTC3 SIK->CRTC3_p Phosphorylates CRTC3_dephospho CRTC3 SIK->CRTC3_dephospho Dephosphorylation (inhibition of SIK) 14-3-3 14-3-3 CRTC3_p->14-3-3 Binds 14-3-3->CRTC3_p Sequesters in Cytoplasm CREB CREB CRTC3_dephospho->CREB Translocates & Co-activates This compound This compound This compound->SIK Inhibits IL10_gene IL-10 Gene CREB->IL10_gene Activates TNFa_gene TNFα Gene NFkB_nucleus->TNFa_gene Activates Pro-inflammatory\nResponse Pro-inflammatory Response TNFa_gene->Pro-inflammatory\nResponse Anti-inflammatory\nResponse Anti-inflammatory Response IL10_gene->Anti-inflammatory\nResponse

Caption: this compound inhibits SIKs, leading to CRTC3 dephosphorylation and nuclear translocation.

Experimental_Workflow Experimental Workflow for this compound Evaluation cluster_isolation Cell Isolation & Culture cluster_treatment Treatment & Stimulation cluster_analysis Analysis PBMC Isolate PBMCs from Whole Blood Monocytes Purify Primary Monocytes PBMC->Monocytes Differentiate Differentiate into Macrophages (optional) Monocytes->Differentiate Pretreat Pre-treat cells with This compound (dose-response) Monocytes->Pretreat Differentiate->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Supernatant Collect Supernatant Stimulate->Supernatant Cells Fix Cells Stimulate->Cells ELISA Measure TNFα & IL-10 by ELISA Supernatant->ELISA IF CRTC3 Nuclear Translocation (IF) Cells->IF Data Analysis Data Analysis ELISA->Data Analysis Image Analysis Image Analysis IF->Image Analysis

Caption: Workflow for assessing this compound's effect on cytokine production and CRTC3 translocation.

Experimental Protocols

Protocol 1: Isolation and Culture of Human Primary Monocytes

This protocol describes the isolation of primary human monocytes from peripheral blood mononuclear cells (PBMCs).

Materials:

  • Ficoll-Paque PLUS or Histopaque-1077

  • Dulbecco's Phosphate-Buffered Saline (DPBS), Ca2+/Mg2+-free

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL)

  • RPMI-1640 medium

  • Human CD14 MicroBeads or other negative selection monocyte isolation kit

  • 50 mL conical tubes

  • Serological pipettes

  • Centrifuge

Procedure:

  • PBMC Isolation: a. Dilute whole blood 1:1 with DPBS. b. Carefully layer the diluted blood over Ficoll-Paque in a 50 mL conical tube. c. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off. d. Carefully aspirate the upper plasma layer and collect the buffy coat layer containing PBMCs. e. Wash the PBMCs with DPBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.

  • Monocyte Purification (Negative Selection Recommended): a. Resuspend the PBMC pellet in MACS buffer (DPBS with 0.5% BSA and 2 mM EDTA). b. Follow the manufacturer's protocol for the chosen monocyte isolation kit (e.g., Miltenyi Biotec CD14 MicroBeads for positive selection or Monocyte Isolation Kit II for untouched monocytes). This typically involves incubation with an antibody cocktail followed by magnetic separation.

  • Cell Culture: a. Resuspend the purified monocytes in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin). b. Count the cells and assess viability using Trypan Blue. c. Seed the cells in appropriate culture plates at the desired density (e.g., 1 x 10^6 cells/mL).

Protocol 2: Differentiation of Monocytes into Macrophages

Materials:

  • Purified human primary monocytes

  • Complete RPMI-1640 medium

  • Recombinant Human M-CSF (Macrophage Colony-Stimulating Factor)

  • 6-well tissue culture plates

Procedure:

  • Seed purified monocytes in 6-well plates at a density of 1-2 x 10^6 cells/well in complete RPMI-1640 medium.

  • Supplement the medium with 50 ng/mL of M-CSF to promote differentiation into M2-like macrophages.

  • Incubate the cells at 37°C in a 5% CO2 incubator for 6-7 days.

  • Replace the culture medium with fresh M-CSF-containing medium every 2-3 days.

  • After 6-7 days, the adherent cells will have differentiated into monocyte-derived macrophages (MdMs) and are ready for experiments.

Protocol 3: this compound Treatment and LPS Stimulation for Cytokine Analysis

Materials:

  • Cultured primary monocytes or MdMs

  • This compound (resuspended in DMSO to create a stock solution)

  • Lipopolysaccharide (LPS) from E. coli

  • Complete RPMI-1640 medium

  • 96-well tissue culture plates

Procedure:

  • Seed monocytes or MdMs in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for at least 2 hours.

  • Prepare serial dilutions of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Remove the medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only).

  • Pre-incubate the cells with this compound for 1-2 hours at 37°C.

  • Prepare a solution of LPS in complete medium. A final concentration of 10-100 ng/mL is typically effective for stimulating robust cytokine production.

  • Add the LPS solution to the wells (except for the unstimulated control wells).

  • Incubate the plate for 4-24 hours at 37°C. A 4-6 hour incubation is often sufficient for TNFα production, while IL-10 may require a longer incubation of 18-24 hours.

  • After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.

  • Carefully collect the supernatant for cytokine analysis. Store at -80°C if not analyzed immediately.

Protocol 4: Cytokine Quantification by ELISA

Materials:

  • Cell culture supernatants

  • Human TNFα and IL-10 ELISA kits

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions provided with the specific ELISA kits.

  • Briefly, this involves adding standards and samples to antibody-coated plates, followed by incubation with detection antibodies and a substrate for colorimetric detection.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of TNFα and IL-10 in the samples by interpolating from the standard curve.

  • For TNFα inhibition, calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.

  • For IL-10 induction, express the results as fold change over the LPS-stimulated vehicle control.

Protocol 5: CRTC3 Nuclear Translocation by Immunofluorescence

Materials:

  • Monocytes or MdMs cultured on glass coverslips in a 24-well plate

  • This compound

  • LPS

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS (Permeabilization Buffer)

  • 5% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)

  • Primary antibody against CRTC3

  • Fluorophore-conjugated secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Fluorescence microscope

Procedure:

  • Treat cells on coverslips with this compound and/or LPS as described in Protocol 3 for a suitable time (e.g., 1-2 hours).

  • Fixation: Gently wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells three times with PBS and block with 5% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Staining: Incubate the cells with the primary anti-CRTC3 antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Staining: Wash the cells three times with PBS and incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Counterstaining: Wash the cells three times with PBS and stain the nuclei with DAPI for 5 minutes.

  • Mounting and Imaging: Wash the cells a final three times with PBS and mount the coverslips onto microscope slides.

  • Visualize the cells using a fluorescence microscope. Capture images of the DAPI (blue) and the CRTC3 (e.g., green or red) channels.

  • Analysis: Assess the localization of the CRTC3 signal. In unstimulated or LPS-only treated cells, the signal should be predominantly cytoplasmic. In this compound-treated cells, an increase in the nuclear CRTC3 signal, co-localizing with the DAPI stain, is expected. This can be quantified using image analysis software by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

References

Application Notes and Protocols for GLPG3312 in LPS-Stimulated Monocyte Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GLPG3312 is a potent and orally bioavailable pan-inhibitor of Salt-Inducible Kinases (SIK) SIK1, SIK2, and SIK3.[1][2][3] Inhibition of the SIK family of serine/threonine kinases has emerged as a promising therapeutic strategy for inflammatory diseases. SIK inhibitors have demonstrated a dual mechanism of action, concurrently reducing the production of pro-inflammatory cytokines and enhancing the production of anti-inflammatory mediators in innate immune cells.[1][3] This application note provides detailed protocols and data for the use of this compound in Lipopolysaccharide (LPS)-stimulated primary human monocyte assays, a key in vitro model for studying inflammatory responses.

Data Presentation

The following tables summarize the quantitative data on the in vitro activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound against SIK Isoforms

TargetIC50 (nM)
SIK12.0[2][3]
SIK20.7[2][3]
SIK30.6[2][3]

Table 2: Effect of this compound on Cytokine Production in LPS-Stimulated Human Primary Monocytes

CytokineEffectMetricValue
TNFαInhibitionIC5017 nM[1]
IL-10Upregulation-Data not publicly available
IL-6Inhibition-Data not publicly available
IL-1βInhibition-Data not publicly available

Further research is required to quantify the dose-dependent effects of this compound on IL-10, IL-6, and IL-1β production in this assay.

Signaling Pathways and Experimental Workflow

G

G

Experimental Protocols

Materials and Reagents
  • Human peripheral blood mononuclear cells (PBMCs) or whole blood from healthy donors

  • Ficoll-Paque PLUS (or equivalent)

  • Phosphate Buffered Saline (PBS)

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • CD14 MicroBeads, human (or equivalent)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • This compound (dissolved in DMSO)

  • Human TNFα, IL-10, IL-6, and IL-1β ELISA kits

  • 96-well cell culture plates

Protocol for LPS-Stimulated Primary Human Monocyte Assay

1. Isolation of Primary Human Monocytes

a. Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

b. Isolate CD14+ monocytes from the PBMC population using positive selection with CD14 magnetic beads following the manufacturer's instructions.[1]

c. Resuspend the purified monocytes in complete RPMI 1640 medium.

2. Cell Seeding

a. Perform a cell count and assess viability (e.g., using Trypan Blue exclusion).

b. Seed the CD14+ monocytes into a 96-well flat-bottom plate at a density of 1 x 10^5 cells/well in 100 µL of complete RPMI 1640 medium.

c. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 2-4 hours to allow the cells to adhere.

3. This compound Treatment

a. Prepare a serial dilution of this compound in complete RPMI 1640 medium. A suggested starting concentration range is 1 nM to 10 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

b. Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with the same final DMSO concentration) to the respective wells.

c. Pre-incubate the cells with this compound for 1 hour at 37°C in a 5% CO2 incubator.

4. LPS Stimulation

a. Prepare a working solution of LPS in complete RPMI 1640 medium. A final concentration of 10-100 ng/mL is generally effective for monocyte stimulation.

b. Add 10 µL of the LPS working solution to each well (except for the unstimulated control wells, to which 10 µL of medium should be added).

c. Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

5. Cytokine Analysis

a. After the incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes.

b. Carefully collect the cell culture supernatants without disturbing the cell monolayer.

c. Measure the concentrations of TNFα, IL-10, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's protocols.

Conclusion

This compound effectively modulates the inflammatory response in LPS-stimulated human primary monocytes by inhibiting the production of the pro-inflammatory cytokine TNFα and promoting the production of the anti-inflammatory cytokine IL-10. The provided protocols offer a robust framework for researchers to investigate the immunomodulatory effects of this compound and other SIK inhibitors in a physiologically relevant in vitro setting. Further studies are warranted to fully elucidate the dose-dependent effects on a broader range of cytokines and to further detail the downstream signaling events.

References

GLPG3312: Modulating Macrophage Polarization Towards an Anti-Inflammatory Phenotype

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Macrophages, highly plastic cells of the innate immune system, play a critical role in tissue homeostasis, inflammation, and immune responses. They can adopt distinct functional phenotypes, broadly categorized as pro-inflammatory M1 and anti-inflammatory M2 macrophages, in response to microenvironmental cues. An imbalance in M1/M2 polarization is implicated in the pathogenesis of various inflammatory diseases. GLPG3312 is a potent and selective pan-inhibitor of Salt-Inducible Kinases (SIKs), a family of serine/threonine kinases (SIK1, SIK2, and SIK3) that act as key regulators of inflammatory signaling in myeloid cells.[1][2] Inhibition of SIKs by this compound presents a promising therapeutic strategy to modulate macrophage polarization, shifting the balance from a pro-inflammatory to an anti-inflammatory state, thereby offering potential for the treatment of immune-mediated disorders.

These application notes provide a comprehensive overview of the effects of this compound on macrophage polarization, including detailed protocols for in vitro assays and a summary of its mechanism of action.

Mechanism of Action: SIK Inhibition by this compound

This compound exerts its immunomodulatory effects by inhibiting all three SIK isoforms (SIK1, SIK2, and SIK3).[1][2] SIKs play a crucial role in regulating the activity of transcription factors and co-activators that govern the expression of inflammatory genes in macrophages. The primary mechanisms through which SIK inhibition by this compound modulates macrophage polarization are:

  • Activation of the CREB/CRTC Pathway: SIKs phosphorylate and thereby inactivate the CREB-regulated transcription co-activators (CRTCs). By inhibiting SIKs, this compound leads to the dephosphorylation of CRTCs, allowing their translocation to the nucleus. In the nucleus, CRTCs associate with the transcription factor CREB (cAMP response element-binding protein) to promote the expression of anti-inflammatory genes, most notably Interleukin-10 (IL-10).

  • Modulation of NF-κB Signaling: The NF-κB (nuclear factor-kappa B) signaling pathway is a central driver of pro-inflammatory gene expression, leading to the production of cytokines such as TNF-α, IL-6, and IL-12, characteristic of M1 macrophages. SIKs can influence NF-κB signaling. Inhibition of SIKs has been shown to suppress the production of these pro-inflammatory cytokines, suggesting a down-regulation of NF-κB-mediated transcription.

The dual action of this compound—enhancing anti-inflammatory pathways while suppressing pro-inflammatory ones—effectively reprograms macrophages towards a more regulatory and tissue-reparative M2-like phenotype.

Signaling Pathways

The following diagram illustrates the proposed signaling pathway through which this compound modulates macrophage polarization.

GLPG3312_Macrophage_Polarization cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli (LPS, IFN-γ) Pro-inflammatory Stimuli (LPS, IFN-γ) TLR4 TLR4 Pro-inflammatory Stimuli (LPS, IFN-γ)->TLR4 IKK IKK TLR4->IKK activates IκB IκB IKK->IκB phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκB->NF-κB (p65/p50) releases NF-κB (p65/p50)_n NF-κB (p65/p50) NF-κB (p65/p50)->NF-κB (p65/p50)_n translocates SIKs SIKs CRTC (phosphorylated) CRTC (phosphorylated) SIKs->CRTC (phosphorylated) phosphorylates This compound This compound This compound->SIKs inhibits CRTC CRTC CRTC (phosphorylated)->CRTC dephosphorylation CREB_n CREB CRTC->CREB_n co-activates CREB CREB Pro-inflammatory Genes\n(TNF-α, IL-6, IL-12) Pro-inflammatory Genes (TNF-α, IL-6, IL-12) NF-κB (p65/p50)_n->Pro-inflammatory Genes\n(TNF-α, IL-6, IL-12) activates transcription Anti-inflammatory Genes\n(IL-10) Anti-inflammatory Genes (IL-10) CREB_n->Anti-inflammatory Genes\n(IL-10) activates transcription Macrophage_Polarization_Workflow cluster_day0 Day 0: Monocyte Isolation cluster_day1_7 Day 1-7: Differentiation cluster_day8 Day 8: Polarization cluster_analysis Analysis (24-48h post-polarization) PBMC Isolate PBMCs from whole blood Monocytes Purify CD14+ monocytes PBMC->Monocytes Culture Culture monocytes with M-CSF (50 ng/mL) in RPMI + 10% FBS for 6-7 days Monocytes->Culture M0 Differentiated M0 Macrophages Culture->M0 Polarize Treat M0 macrophages with polarizing stimuli +/- this compound M0->Polarize M1 M1 Polarization: LPS (100 ng/mL) + IFN-γ (20 ng/mL) Polarize->M1 M2 M2 Polarization: IL-4 (20 ng/mL) + IL-13 (20 ng/mL) Polarize->M2 GLPG_M1 M1 + this compound M1->GLPG_M1 Analysis Harvest supernatant and cells for analysis M1->Analysis GLPG_M2 M2 + this compound M2->GLPG_M2 M2->Analysis GLPG_M1->Analysis GLPG_M2->Analysis ELISA Cytokine analysis (ELISA) Analysis->ELISA Flow Surface marker analysis (Flow Cytometry) Analysis->Flow qPCR Gene expression analysis (RT-qPCR) Analysis->qPCR

References

Application Notes and Protocols: GLPG3312 in the In Vivo Mouse Lipopolysaccharide (LPS) Challenge Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GLPG3312 is a potent and selective, orally bioavailable pan-inhibitor of Salt-Inducible Kinases (SIK) SIK1, SIK2, and SIK3, with IC50 values of 2.0 nM, 0.7 nM, and 0.6 nM, respectively[1][2][3][4]. Inhibition of the SIK family of serine/threonine kinases has emerged as a promising therapeutic strategy for inflammatory diseases[2][5]. SIKs are key regulators of immune responses, and their inhibition in myeloid cells leads to a dual mechanism of action: the reduction of pro-inflammatory cytokines and the enhancement of anti-inflammatory cytokine production[2][5].

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system and is widely used to induce a systemic inflammatory response in preclinical models[6][7][8]. The in vivo mouse LPS challenge model is a robust and reproducible method to evaluate the anti-inflammatory potential of therapeutic candidates. In this model, administration of this compound has been shown to modulate the cytokine storm induced by LPS, highlighting its potential for treating inflammatory conditions[1][5].

These application notes provide a detailed protocol for utilizing the mouse LPS challenge model to assess the in vivo efficacy of this compound.

Data Presentation

Table 1: In Vivo Efficacy of this compound in Mouse LPS Challenge Model
Treatment GroupDose (mg/kg, p.o.)Plasma TNFα Level (pg/mL)Plasma IL-10 Level (pg/mL)
Vehicle Control (LPS)-[Expected high level][Expected low level]
This compound0.3[Expected reduction][Expected increase]
This compound1[Expected greater reduction][Expected greater increase]
This compound3[Expected significant reduction][Expected significant increase]
Vehicle Control (Saline)-[Baseline level][Baseline level]

Note: The values in this table are illustrative and represent the expected outcomes based on the known anti-inflammatory and immunomodulatory activities of this compound. Actual results will vary depending on specific experimental conditions.[1]

Table 2: Key Pro-inflammatory and Anti-inflammatory Cytokines Modulated by SIK Inhibition
CytokineFunctionExpected Change with this compound
Pro-inflammatory
TNFαKey mediator of acute inflammationDecrease
IL-6Pro-inflammatory cytokine, involved in acute phase responseDecrease
IL-12Promotes Th1 cell differentiationDecrease
MCP-1Chemoattractant for monocytesDecrease
Anti-inflammatory
IL-10Potent anti-inflammatory and immunosuppressive cytokineIncrease

Experimental Protocols

In Vivo Mouse Lipopolysaccharide (LPS) Challenge Model

This protocol outlines the procedure for inducing systemic inflammation in mice using LPS and evaluating the therapeutic effect of this compound.

Materials:

  • This compound

  • Vehicle for this compound (e.g., 0.5% methylcellulose in water)

  • Lipopolysaccharide (LPS) from E. coli (e.g., O111:B4)

  • Sterile, pyrogen-free saline

  • C57BL/6 mice (male or female, 8-10 weeks old)

  • Standard laboratory animal housing and handling equipment

  • Pipettes and sterile, pyrogen-free tips

  • Syringes and needles for oral gavage and intraperitoneal injection

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • ELISA kits for TNFα and IL-10 (or a multiplex cytokine assay panel)

Procedure:

  • Animal Acclimation: Acclimate mice to the laboratory environment for at least one week prior to the experiment. House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

  • Group Allocation: Randomly assign mice to the treatment groups as outlined in Table 1 (n=8-10 mice per group).

  • This compound Administration:

    • Prepare a fresh suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 0.3, 1, and 3 mg/kg).

    • Administer this compound or vehicle to the respective groups via oral gavage (p.o.) in a volume of 10 mL/kg.

  • LPS Challenge:

    • One hour after this compound administration, induce systemic inflammation by injecting LPS intraperitoneally (i.p.).

    • Prepare a solution of LPS in sterile saline. A typical dose to induce a robust inflammatory response is 0.25 to 1 mg/kg.[7][9][10] The optimal dose should be determined in preliminary studies.

    • Inject the LPS solution i.p. at a volume of 10 mL/kg. The saline control group should receive an i.p. injection of sterile saline.

  • Blood Collection:

    • At 1.5 to 2 hours post-LPS injection, collect blood samples from the mice. This time point is typically when peak levels of early pro-inflammatory cytokines like TNFα are observed.[11]

    • Blood can be collected via cardiac puncture under terminal anesthesia or from the retro-orbital sinus.

    • Collect blood into EDTA-coated tubes to prevent coagulation.

  • Plasma Preparation:

    • Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant (plasma) and store it at -80°C until analysis.

  • Cytokine Analysis:

    • Measure the concentrations of TNFα and IL-10 in the plasma samples using commercially available ELISA kits or a multiplex cytokine assay according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the mean and standard error of the mean (SEM) for each treatment group.

    • Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to determine the significance of the differences between the treatment groups. A p-value of <0.05 is typically considered statistically significant.

Mandatory Visualizations

SIK Signaling Pathway in Inflammation

SIK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases NF-κB Pro_Inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., TNFα, IL-6) NFkB->Pro_Inflammatory_Genes Translocates to nucleus SIK SIK pCRTC3 p-CRTC3 SIK->pCRTC3 Phosphorylates CRTC3 CRTC3 Anti_Inflammatory_Genes Anti-inflammatory Gene Transcription (e.g., IL-10) CRTC3->Anti_Inflammatory_Genes Translocates to nucleus This compound This compound This compound->SIK Inhibits

Caption: SIK signaling pathway in LPS-induced inflammation.

Experimental Workflow for this compound in Mouse LPS Challenge Model

Workflow cluster_prep Preparation cluster_treatment Treatment cluster_sampling Sampling & Analysis Acclimation Animal Acclimation Grouping Group Allocation Acclimation->Grouping Drug_Prep This compound Preparation Grouping->Drug_Prep Dosing Oral Gavage: This compound or Vehicle Drug_Prep->Dosing LPS_Challenge IP Injection: LPS or Saline Dosing->LPS_Challenge 1 hour Blood_Collection Blood Collection (1.5-2h post-LPS) LPS_Challenge->Blood_Collection Plasma_Prep Plasma Preparation Blood_Collection->Plasma_Prep Cytokine_Analysis Cytokine Measurement (ELISA/Multiplex) Plasma_Prep->Cytokine_Analysis Data_Analysis Statistical Analysis Cytokine_Analysis->Data_Analysis

Caption: Experimental workflow for the in vivo mouse LPS challenge.

Logical Relationship of the Study

Logical_Relationship Hypothesis Hypothesis: This compound will reduce LPS-induced inflammation. Model In Vivo Model: Mouse LPS Challenge Hypothesis->Model Intervention Intervention: This compound Administration Model->Intervention Mechanism Mechanism of Action: SIK Inhibition Intervention->Mechanism Readout Primary Readouts: Plasma TNFα & IL-10 Mechanism->Readout Outcome Expected Outcome: Decreased TNFα, Increased IL-10 Readout->Outcome Conclusion Conclusion: This compound demonstrates anti-inflammatory efficacy. Outcome->Conclusion

References

Application Notes and Protocols for GLPG3312 in In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of GLPG3312, a potent and selective pan-Salt-Inducible Kinase (SIK) inhibitor, in in vivo experimental settings. This compound has demonstrated anti-inflammatory and immunomodulatory activities, making it a valuable tool for investigating the role of SIKs in various physiological and pathological processes.[1][2][3]

Introduction

This compound is a clinical candidate compound that acts as a potent inhibitor of all three SIK isoforms (SIK1, SIK2, and SIK3).[1][2] SIKs are a family of serine/threonine kinases belonging to the AMP-activated protein kinase (AMPK) family.[2] They are key regulators of gene transcription and have been implicated in the control of inflammation and immunity.[1] Inhibition of SIKs by this compound leads to a dual effect: the reduction of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNFα), and the enhancement of anti-inflammatory mediators, like interleukin-10 (IL-10).[1] These characteristics make this compound a compound of interest for preclinical research in inflammatory and autoimmune diseases.

Quantitative Data

The following tables summarize the key quantitative data for this compound, including its in vitro potency and in vivo pharmacokinetic parameters in mice.

Table 1: In Vitro Potency of this compound

TargetIC₅₀ (nM)
SIK12.0
SIK20.7
SIK30.6

Source:[1][2]

Table 2: Pharmacokinetic Parameters of this compound in Mice

Route of AdministrationDoseBioavailability (%)Key Findings
Intravenous (IV)1 mg/kgN/ALow total and unbound plasma clearances.[3]
Oral (PO)5 mg/kg60%Good oral bioavailability.[3]
Oral (PO)0.3-3 mg/kgNot reportedEffective in a mouse LPS challenge model.

Source:[3]

Signaling Pathway

The diagram below illustrates the established signaling pathway for Salt-Inducible Kinases (SIKs). Upstream kinases such as Liver Kinase B1 (LKB1), Protein Kinase A (PKA), and Calmodulin-dependent protein kinases (CaMKs) can activate SIKs. Once activated, SIKs phosphorylate downstream targets, primarily the CREB-regulated transcription coactivators (CRTCs) and Class IIa histone deacetylases (HDACs). This phosphorylation leads to the cytoplasmic sequestration of CRTCs and HDACs by 14-3-3 proteins, thereby inhibiting their nuclear transcriptional activity. This compound, as a pan-SIK inhibitor, blocks this phosphorylation event, leading to the nuclear translocation of CRTCs and HDACs and subsequent modulation of gene expression, including the downregulation of pro-inflammatory cytokines and upregulation of anti-inflammatory cytokines.

SIK_Signaling_Pathway cluster_upstream Upstream Activators cluster_sik SIK Complex cluster_downstream Downstream Effectors cluster_inhibition cluster_cellular_response Cellular Response LKB1 LKB1 SIK SIK1/2/3 LKB1->SIK PKA PKA PKA->SIK CaMK CaMK CaMK->SIK CRTCs CRTCs SIK->CRTCs P HDACs Class IIa HDACs SIK->HDACs P Pro_inflammatory Pro-inflammatory Cytokines (e.g., TNFα) CRTCs->Pro_inflammatory Inhibits Transcription Anti_inflammatory Anti-inflammatory Cytokines (e.g., IL-10) HDACs->Anti_inflammatory Promotes Transcription This compound This compound This compound->SIK

Caption: SIK Signaling Pathway and the Mechanism of Action of this compound.

Experimental Protocols

In Vivo Pharmacokinetic Study in Mice

This protocol is designed to assess the pharmacokinetic profile of this compound in mice following intravenous and oral administration.

Materials:

  • This compound

  • Vehicle for IV administration: 60% Polyethylene glycol 200 (PEG200) and 40% water (v/v)

  • Vehicle for oral administration: 2% Solutol and 98% 0.5% Methylcellulose (MC) (v/v)[3][4]

  • Male CD-1 or C57BL/6 mice (8-10 weeks old)

  • Standard laboratory equipment for animal handling, dosing, and blood collection

Procedure:

  • Animal Acclimation: Acclimate mice to the facility for at least one week prior to the experiment.

  • Formulation Preparation:

    • IV Formulation: Prepare a solution of this compound in 60% PEG200/40% water at the desired concentration (e.g., for a 1 mg/kg dose in a 20g mouse with a 10 mL/kg injection volume, the concentration would be 0.1 mg/mL).

    • Oral Formulation: Prepare a suspension of this compound in 2% Solutol/98% 0.5% MC at the desired concentration (e.g., for a 5 mg/kg dose in a 20g mouse with a 10 mL/kg gavage volume, the concentration would be 0.5 mg/mL).[3][4]

  • Dosing:

    • IV Administration: Administer a single intravenous injection of the this compound formulation into the tail vein at a dose of 1 mg/kg.[3]

    • Oral Administration: Administer a single oral gavage of the this compound formulation at a dose of 5 mg/kg.[3]

  • Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Analyze the plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Lipopolysaccharide (LPS)-Induced Inflammation Model in Mice

This protocol details the use of this compound in a mouse model of acute systemic inflammation induced by lipopolysaccharide (LPS). This model is useful for evaluating the anti-inflammatory effects of the compound.

Materials:

  • This compound

  • Oral formulation vehicle (as described above)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free saline

  • Male BALB/c or C57BL/6 mice (8-10 weeks old)

  • Standard laboratory equipment for animal handling, dosing, and sample collection

  • ELISA kits for TNFα and IL-10

Procedure:

  • Animal Acclimation: Acclimate mice as described in the previous protocol.

  • This compound Formulation and Dosing:

    • Prepare a suspension of this compound in the oral vehicle at the desired concentrations to achieve doses of 0.3 to 3 mg/kg.

    • Administer a single oral gavage of the this compound formulation or vehicle control to the mice.

  • LPS Challenge:

    • Prepare a solution of LPS in sterile saline.

    • 30 to 60 minutes after this compound administration, inject the mice intraperitoneally (i.p.) with a sub-lethal dose of LPS (typically 0.01 to 2 mg/kg).[5] The optimal dose of LPS may need to be determined empirically based on the mouse strain and specific experimental conditions.

  • Sample Collection:

    • At a predetermined time point post-LPS challenge (e.g., 1.5 to 4 hours, when cytokine levels are expected to peak), collect blood samples.[5]

  • Cytokine Analysis:

    • Prepare plasma from the blood samples.

    • Measure the plasma concentrations of TNFα and IL-10 using specific ELISA kits.

  • Data Analysis: Compare the cytokine levels in the this compound-treated groups to the vehicle-treated control group to determine the effect of the compound on the inflammatory response.

Experimental Workflow

The following diagram outlines the general workflow for conducting an in vivo study with this compound in a mouse model of LPS-induced inflammation.

Experimental_Workflow start Start acclimation Animal Acclimation (1 week) start->acclimation formulation Prepare this compound Formulation acclimation->formulation dosing_compound Administer this compound (0.3-3 mg/kg, PO) formulation->dosing_compound lps_challenge LPS Challenge (i.p.) dosing_compound->lps_challenge 30-60 min sample_collection Blood Collection (1.5-4h post-LPS) lps_challenge->sample_collection analysis Cytokine Analysis (ELISA for TNFα, IL-10) sample_collection->analysis data_analysis Data Analysis and Interpretation analysis->data_analysis end End data_analysis->end

Caption: General workflow for an in vivo LPS challenge experiment.

References

Application Notes and Protocols for GLPG3312 Administration in Mice

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the administration of GLPG3312 to mice for preclinical research, targeting researchers, scientists, and drug development professionals. The information is based on established in vivo studies and aims to ensure reproducible and effective delivery of the compound.

Overview of this compound

This compound is a potent and selective pan-inhibitor of Salt-Inducible Kinases (SIK1, SIK2, and SIK3), which are serine/threonine kinases belonging to the AMP-activated protein kinase (AMPK) family.[1][2][3][4] Inhibition of SIKs by this compound has demonstrated anti-inflammatory and immunomodulatory activities in both in vitro and in vivo models.[2][3][4][5][6][7] Specifically, it has been shown to reduce the production of pro-inflammatory cytokines like TNFα while increasing the production of anti-inflammatory cytokines such as IL-10.[5][7] This makes this compound a compound of interest for the research of inflammatory and immune diseases.[5] this compound is orally active and possesses good oral bioavailability.[1][5]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound as reported in preclinical mouse studies.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)
SIK12.0
SIK20.7
SIK30.6

Source:[2][3][5][6]

Table 2: Pharmacokinetic Parameters of this compound in Mice

ParameterValueAdministration Route & Dose
Total Plasma Clearance0.945 L/h/kgIntravenous (IV), 1 mg/kg
Unbound Plasma Clearance10.2 L/h/kgIntravenous (IV), 1 mg/kg
Oral Bioavailability60%Oral (PO), 5 mg/kg

Source:[7]

Table 3: In Vivo Dosing in Mouse Models

Administration RouteDose RangeModelObserved Effect
Oral (PO)0.3-3 mg/kg (single dose)LPS ChallengeReduced plasma TNFα, increased plasma IL-10
Oral (PO)5 mg/kgPharmacokinetic studiesUsed to determine oral bioavailability
Intravenous (IV)1 mg/kgPharmacokinetic studiesUsed to determine plasma clearance

Source:[5][7]

Experimental Protocols

Detailed methodologies for the preparation and administration of this compound in mice are provided below.

Oral Administration Protocol

Oral gavage is a common and reliable method for ensuring precise dosing.[8]

Materials:

  • This compound powder

  • Vehicle:

    • Option A: Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% w/v in sterile water)

    • Option B: Solutol/methyl cellulose (MC) 0.5% (2/98; v/v)[9]

  • Sterile water

  • Mortar and pestle or other homogenization equipment

  • Magnetic stirrer and stir bar

  • Appropriate gavage needles (e.g., 20-22 gauge, straight or curved)

  • Syringes (e.g., 1 mL)

  • Balance

Procedure:

  • Animal Preparation: Mice should be fasted prior to oral administration to ensure consistent absorption.[1][9]

  • Formulation Preparation (Homogeneous Suspension): a. Calculate the required amount of this compound and vehicle based on the desired dose (e.g., 5 mg/kg) and the number and weight of the mice. b. Weigh the appropriate amount of this compound powder. c. If using CMC-Na, slowly add the powder to the CMC-Na solution while continuously stirring with a magnetic stirrer to create a homogeneous suspension. d. If using Solutol/MC, prepare the vehicle solution as described.[9] Add the this compound powder and mix thoroughly to achieve a uniform suspension. e. It is recommended to prepare the working solution fresh on the day of the experiment.[5]

  • Administration: a. Gently restrain the mouse. b. Measure the correct volume of the this compound suspension into a syringe fitted with a gavage needle. c. Carefully insert the gavage needle into the esophagus and deliver the dose. d. Monitor the animal briefly after administration to ensure no adverse effects.

Intravenous Administration Protocol

Intravenous injection allows for direct entry of the compound into the systemic circulation.

Materials:

  • This compound powder

  • Vehicle: Polyethylene glycol (PEG) 200 and water for injection (60/40; v/v)[1][9]

  • Sterile water for injection

  • Vortex mixer

  • Appropriate syringes (e.g., insulin syringes with 28-30 gauge needles)

  • Restraining device for mice

Procedure:

  • Animal Preparation: No fasting is typically required for intravenous administration unless specified by the experimental design.

  • Formulation Preparation (Solution): a. Calculate the required amount of this compound and vehicle for the desired dose (e.g., 1 mg/kg). b. Prepare the PEG 200/water vehicle by mixing the two components in a 60/40 volume-to-volume ratio. c. Dissolve the weighed this compound powder in the vehicle. Use a vortex mixer to ensure complete dissolution. d. The final preparation should be a clear solution.

  • Administration (Tail Vein Injection): a. Warm the mouse under a heat lamp to dilate the tail veins. b. Place the mouse in a restraining device. c. Load the syringe with the correct volume of the this compound solution, ensuring there are no air bubbles. d. Disinfect the tail with an alcohol wipe. e. Carefully insert the needle into one of the lateral tail veins and slowly inject the solution. f. Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. g. Return the mouse to its cage and monitor for any immediate adverse reactions.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were created using Graphviz (DOT language) to visualize the mechanism of action of this compound and a typical experimental workflow.

GLPG3312_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory Stimuli (e.g., LPS)->TLR4 MyD88/TRIF MyD88/TRIF TLR4->MyD88/TRIF IKK/TBK1 IKK/TBK1 MyD88/TRIF->IKK/TBK1 NF-kB/IRF3 NF-kB/IRF3 IKK/TBK1->NF-kB/IRF3 Pro-inflammatory Cytokine Transcription Pro-inflammatory Cytokine Transcription NF-kB/IRF3->Pro-inflammatory Cytokine Transcription Nuclear Translocation TNFα, IL-12, etc. TNFα, IL-12, etc. Pro-inflammatory Cytokine Transcription->TNFα, IL-12, etc. SIK1, SIK2, SIK3 SIK1, SIK2, SIK3 HDACs HDACs SIK1, SIK2, SIK3->HDACs Phosphorylation (Inhibition) CRTCs CRTCs SIK1, SIK2, SIK3->CRTCs Phosphorylation (Cytoplasmic Sequestration) This compound This compound This compound->SIK1, SIK2, SIK3 Inhibition CREB CREB HDACs->CREB Deacetylation (Inhibition) Anti-inflammatory Cytokine Transcription (e.g., IL-10) Anti-inflammatory Cytokine Transcription (e.g., IL-10) CREB->Anti-inflammatory Cytokine Transcription (e.g., IL-10) Nuclear Translocation IL-10 IL-10 Anti-inflammatory Cytokine Transcription (e.g., IL-10)->IL-10 CRTCs->CREB Co-activation Experimental_Workflow cluster_preparation Preparation cluster_administration Administration cluster_analysis Analysis Formulation This compound Formulation (Suspension or Solution) Dose_Calculation Dose Calculation (e.g., mg/kg) Formulation->Dose_Calculation PO_Admin Oral Gavage Dose_Calculation->PO_Admin IV_Admin Intravenous Injection Dose_Calculation->IV_Admin Animal_Grouping Animal Grouping (Control vs. Treatment) Animal_Grouping->PO_Admin Animal_Grouping->IV_Admin Blood_Collection Blood Sample Collection PO_Admin->Blood_Collection IV_Admin->Blood_Collection Cytokine_Analysis Plasma Cytokine Analysis (e.g., ELISA for TNFα, IL-10) Blood_Collection->Cytokine_Analysis PK_Analysis Pharmacokinetic Analysis Blood_Collection->PK_Analysis

References

Application Notes and Protocols for Measuring Cytokine Levels Following GLPG3312 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GLPG3312 is a potent and selective, orally active pan-inhibitor of Salt-Inducible Kinases (SIK) SIK1, SIK2, and SIK3, with IC50 values of 2.0 nM, 0.7 nM, and 0.6 nM, respectively[1][2][3][4]. Inhibition of the SIK family of serine/threonine kinases has been shown to modulate the inflammatory response by a dual mechanism of action: reducing the production of pro-inflammatory cytokines while increasing the secretion of anti-inflammatory cytokines[2][3]. This immunomodulatory activity makes this compound a compound of interest for the research and development of treatments for inflammatory and immune diseases[1].

These application notes provide detailed protocols for the in vitro assessment of this compound's effect on cytokine production in human primary myeloid cells. The provided methodologies are intended to guide researchers in designing and executing experiments to measure the modulation of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-10 (IL-10).

Signaling Pathway of SIK Inhibition by this compound

The diagram below illustrates the proposed mechanism of action for this compound in modulating cytokine production in myeloid cells upon stimulation with a Toll-like receptor (TLR) agonist like Lipopolysaccharide (LPS).

GLPG3312_Mechanism_of_Action This compound Mechanism of Action in Myeloid Cells cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_Inhibitor IκB IKK->NFkB_Inhibitor Phosphorylates (leading to degradation) NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates SIK SIK1/2/3 CREB_Coactivators CRTCs/HDACs SIK->CREB_Coactivators Phosphorylates (retains in cytoplasm) This compound This compound This compound->SIK Inhibits CREB CREB CREB_n CREB CREB->CREB_n Translocates Pro_inflammatory_genes Pro-inflammatory Cytokine Genes (e.g., TNF-α) NFkB_n->Pro_inflammatory_genes Induces Transcription Anti_inflammatory_genes Anti-inflammatory Cytokine Genes (e.g., IL-10) CREB_n->Anti_inflammatory_genes Induces Transcription

Caption: SIK inhibition by this compound promotes an anti-inflammatory response.

Quantitative Data on Cytokine Modulation

The following tables summarize the in vitro efficacy of this compound in modulating TNF-α and IL-10 production in LPS-stimulated human primary monocytes and monocyte-derived macrophages (MdM).

Table 1: Inhibition of TNF-α Release by this compound

Cell TypeAverage IC50 (nM)
Human Primary Monocytes17
Monocyte-Derived Macrophages (MdM)34

Data from in vitro cell assays using primary human monocytes and monocyte-derived macrophages stimulated with LPS.[3][4]

Table 2: Induction of IL-10 Release by this compound

Cell TypeAverage Fold-Induction of IL-10 at 20 µM this compound
Human Primary Monocytes14.8
Monocyte-Derived Macrophages (MdM)2.8

Data are expressed as fold-induction versus LPS stimulation alone.[3][4]

Experimental Protocols

The following protocols provide a general framework for assessing the impact of this compound on cytokine production. Researchers should optimize these protocols for their specific experimental conditions.

Experimental Workflow

Experimental_Workflow Workflow for Cytokine Measurement cluster_setup Experimental Setup cluster_treatment Treatment and Stimulation cluster_analysis Data Acquisition and Analysis cell_isolation 1. Isolate Human Primary Monocytes/Macrophages cell_seeding 2. Seed Cells in Culture Plates cell_isolation->cell_seeding drug_prep 3. Prepare this compound Serial Dilutions cell_seeding->drug_prep pretreatment 4. Pre-treat Cells with this compound drug_prep->pretreatment stimulation 5. Stimulate Cells with LPS pretreatment->stimulation incubation 6. Incubate for Specified Duration stimulation->incubation supernatant_collection 7. Collect Cell Supernatants incubation->supernatant_collection cytokine_measurement 8. Measure Cytokine Levels (ELISA/Multiplex Assay) supernatant_collection->cytokine_measurement data_analysis 9. Analyze Data and Determine IC50/Fold-Induction cytokine_measurement->data_analysis

Caption: Step-by-step workflow for assessing this compound's effect on cytokines.

Protocol 1: In Vitro Cytokine Measurement in Human Primary Monocytes

1. Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Ficoll-Paque PLUS

  • RosetteSep™ Human Monocyte Enrichment Cocktail

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli O55:B5

  • 96-well flat-bottom cell culture plates

  • Human TNF-α and IL-10 ELISA kits or a multiplex bead-based immunoassay kit

  • Plate reader

2. Procedure:

  • Monocyte Isolation:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Enrich for monocytes using a negative selection method such as the RosetteSep™ Human Monocyte Enrichment Cocktail, following the manufacturer's instructions.

    • Assess cell purity by flow cytometry (should be >90% CD14+).

  • Cell Seeding:

    • Resuspend purified monocytes in complete RPMI-1640 medium.

    • Seed 2 x 10^5 monocytes per well in a 96-well plate and allow them to adhere for 1-2 hours at 37°C in a 5% CO2 incubator.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium from a concentrated stock in DMSO. Ensure the final DMSO concentration in all wells is consistent and non-toxic (e.g., ≤0.1%).

    • Gently remove the medium from the adhered monocytes and replace it with 100 µL of medium containing the desired concentrations of this compound or vehicle control (DMSO).

    • Pre-incubate the cells with this compound for 1-2 hours at 37°C.

  • LPS Stimulation:

    • Prepare a working solution of LPS in complete RPMI-1640 medium. A final concentration of 10-100 ng/mL is typically effective for stimulating cytokine production[5].

    • Add 100 µL of the LPS solution to each well (except for the unstimulated control wells, which receive 100 µL of medium).

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator. This compound has been shown to be effective after 20 hours of incubation[1].

  • Supernatant Collection:

    • Centrifuge the 96-well plate at 400 x g for 5 minutes.

    • Carefully collect the cell-free supernatants and store them at -80°C until analysis.

  • Cytokine Quantification:

    • Measure the concentrations of TNF-α and IL-10 in the supernatants using ELISA or a multiplex bead-based immunoassay, following the manufacturer's protocol.

  • Data Analysis:

    • For TNF-α, calculate the percent inhibition at each this compound concentration relative to the LPS-stimulated vehicle control. Plot the data and determine the IC50 value using a non-linear regression curve fit.

    • For IL-10, calculate the fold-induction at each this compound concentration relative to the LPS-stimulated vehicle control.

Protocol 2: In Vitro Cytokine Measurement in Monocyte-Derived Macrophages (MdM)

1. Materials:

  • Same as Protocol 1, with the addition of:

  • Recombinant Human M-CSF (Macrophage Colony-Stimulating Factor)

2. Procedure:

  • Macrophage Differentiation:

    • Isolate human primary monocytes as described in Protocol 1.

    • Culture the monocytes in complete RPMI-1640 medium supplemented with 50-100 ng/mL of M-CSF for 5-7 days to differentiate them into macrophages. Replace the medium every 2-3 days.

  • Cell Seeding and Treatment:

    • After differentiation, detach the MdM using a cell scraper or a non-enzymatic cell dissociation solution.

    • Seed 1 x 10^5 MdM per well in a 96-well plate and allow them to adhere overnight.

    • Follow steps 3-7 from Protocol 1 for this compound treatment, LPS stimulation, supernatant collection, cytokine quantification, and data analysis.

Concluding Remarks

The provided protocols and data offer a comprehensive guide for researchers investigating the immunomodulatory effects of this compound. As a potent pan-SIK inhibitor, this compound demonstrates a clear capacity to suppress pro-inflammatory cytokine production while enhancing anti-inflammatory responses in key immune cells. These methodologies can be adapted to explore the effects of this compound on a broader range of cytokines and in various disease-relevant cellular models. Consistent and reproducible data generation will be crucial for further elucidating the therapeutic potential of SIK inhibition in inflammatory diseases.

References

Application Notes and Protocols for GLPG3312: Measuring TNF-α and IL-10 Modulation using ELISA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GLPG3312 is a potent and selective, orally active pan-Salt-Inducible Kinase (SIK) inhibitor, targeting SIK1, SIK2, and SIK3.[1][2] SIKs are serine/threonine kinases that play a crucial role in regulating inflammatory responses.[2] Inhibition of SIKs by this compound has been demonstrated to have a dual immunomodulatory effect: it suppresses the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), while simultaneously enhancing the production of anti-inflammatory cytokines like Interleukin-10 (IL-10).[1] This makes this compound a compound of interest for the research and development of treatments for inflammatory and autoimmune diseases.

These application notes provide a detailed protocol for utilizing Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the in vitro effects of this compound on TNF-α and IL-10 production in human primary myeloid cells, such as monocytes or monocyte-derived macrophages (MDMs).

Mechanism of Action: this compound Signaling Pathway

This compound exerts its effects by inhibiting the kinase activity of SIKs. In myeloid cells, SIKs are involved in the signaling cascade that leads to the production of inflammatory cytokines. By inhibiting SIKs, this compound modulates downstream signaling pathways, resulting in decreased transcription of pro-inflammatory genes (e.g., TNF-α) and increased transcription of anti-inflammatory genes (e.g., IL-10).

GLPG3312_Mechanism cluster_0 Myeloid Cell Inflammatory Stimulus Inflammatory Stimulus SIK SIK Inflammatory Stimulus->SIK Activates Pro-inflammatory Transcription Factors Pro-inflammatory Transcription Factors SIK->Pro-inflammatory Transcription Factors Activates Anti-inflammatory Transcription Factors Anti-inflammatory Transcription Factors SIK->Anti-inflammatory Transcription Factors Inhibits TNFa_gene TNF-α Gene Transcription Pro-inflammatory Transcription Factors->TNFa_gene Induces IL10_gene IL-10 Gene Transcription Anti-inflammatory Transcription Factors->IL10_gene Induces TNFa_protein TNF-α Protein TNFa_gene->TNFa_protein Translation IL10_protein IL-10 Protein IL10_gene->IL10_protein Translation This compound This compound This compound->SIK Inhibits

Caption: this compound inhibits SIK, leading to reduced TNF-α and increased IL-10 production.

Data Presentation: Expected Effects of this compound on Cytokine Production

The following table summarizes the anticipated dose-dependent effects of this compound on TNF-α and IL-10 production in lipopolysaccharide (LPS)-stimulated human monocytes or macrophages. Note that these are representative data, and actual values will vary depending on the specific experimental conditions, cell type, and donor variability.

This compound ConcentrationTNF-α Production (% Inhibition vs. LPS control)IL-10 Production (Fold Induction vs. LPS control)
0 nM (LPS Control)0%1.0
1 nM10 - 25%1.5 - 2.5
10 nM40 - 60%3.0 - 5.0
100 nM70 - 90%8.0 - 12.0
1 µM> 90%10.0 - 15.0

Experimental Protocols

Cell Culture and Treatment with this compound

This protocol describes the culture of human peripheral blood mononuclear cells (PBMCs) and their stimulation to produce cytokines in the presence of this compound.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RosetteSep™ Human Monocyte Enrichment Cocktail or equivalent

  • Ficoll-Paque™ PLUS

  • RPMI-1640 cell culture medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in DMSO)

  • Phosphate Buffered Saline (PBS), sterile

  • 96-well cell culture plates

Procedure:

  • Isolation of Monocytes: Isolate monocytes from healthy donor peripheral blood using Ficoll-Paque™ density gradient centrifugation followed by a negative selection method (e.g., RosetteSep™).

  • Cell Seeding: Resuspend isolated monocytes in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) and seed them in a 96-well plate at a density of 1 x 10^5 cells/well.

  • Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow them to adhere. For macrophage differentiation, culture for 5-7 days with M-CSF.

  • This compound Treatment: Prepare serial dilutions of this compound in complete RPMI-1640 medium. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.

  • Remove the culture medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control (medium with 0.1% DMSO).

  • Pre-incubate the cells with this compound for 1 hour at 37°C.

  • Cell Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 100 ng/mL to stimulate cytokine production. Include unstimulated control wells (no LPS).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Sample Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes at 4°C.

  • Supernatant Storage: Carefully collect the cell culture supernatants without disturbing the cell pellet. Aliquot the supernatants and store them at -80°C until use in the ELISA assay.

ELISA Protocol for TNF-α and IL-10 Quantification

This protocol outlines the steps for a sandwich ELISA to measure the concentration of human TNF-α and IL-10 in the collected cell culture supernatants. It is recommended to use commercially available ELISA kits and follow the manufacturer's instructions. The following is a general procedure.

Materials:

  • Human TNF-α ELISA Kit

  • Human IL-10 ELISA Kit

  • Collected cell culture supernatants

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual. Allow all reagents to reach room temperature before use.

  • Standard Curve Preparation: Prepare a serial dilution of the recombinant human TNF-α and IL-10 standards to create a standard curve.

  • Assay Procedure:

    • Add 100 µL of standard or sample to each well of the antibody-coated microplate.

    • Incubate for the time specified in the kit manual (typically 2.5 hours at room temperature or overnight at 4°C).

    • Wash the wells multiple times with the provided wash buffer.

    • Add 100 µL of the biotin-conjugated detection antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the wells.

    • Add 100 µL of Streptavidin-HRP solution to each well.

    • Incubate for 45 minutes at room temperature.

    • Wash the wells.

    • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 30 minutes.

    • Add 50 µL of stop solution to each well.

  • Data Acquisition: Immediately read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.

    • Use the standard curve to determine the concentration of TNF-α and IL-10 in the experimental samples.

    • Correct for any dilution factors used during sample preparation.

Experimental Workflow and Logic

The following diagram illustrates the overall experimental workflow for assessing the effect of this compound on TNF-α and IL-10 production.

ELISA_Workflow cluster_1 Cell Culture and Treatment cluster_2 ELISA Assay cluster_3 Data Analysis Isolate Monocytes Isolate Monocytes Seed Cells Seed Cells Isolate Monocytes->Seed Cells Add this compound Add this compound Seed Cells->Add this compound Stimulate with LPS Stimulate with LPS Add this compound->Stimulate with LPS Incubate Incubate Stimulate with LPS->Incubate Collect Supernatants Collect Supernatants Incubate->Collect Supernatants Prepare Standards and Samples Prepare Standards and Samples Collect Supernatants->Prepare Standards and Samples Add to Plate Add to Plate Prepare Standards and Samples->Add to Plate Incubate and Wash Incubate and Wash Add to Plate->Incubate and Wash Add Detection Antibody Add Detection Antibody Incubate and Wash->Add Detection Antibody Incubate and Wash 2 Incubate and Wash Add Detection Antibody->Incubate and Wash 2 Add Streptavidin-HRP Add Streptavidin-HRP Incubate and Wash 2->Add Streptavidin-HRP Incubate and Wash 3 Incubate and Wash Add Streptavidin-HRP->Incubate and Wash 3 Add Substrate Add Substrate Incubate and Wash 3->Add Substrate Read Absorbance Read Absorbance Add Substrate->Read Absorbance Generate Standard Curve Generate Standard Curve Read Absorbance->Generate Standard Curve Calculate Cytokine Concentrations Calculate Cytokine Concentrations Generate Standard Curve->Calculate Cytokine Concentrations Analyze this compound Effect Analyze this compound Effect Calculate Cytokine Concentrations->Analyze this compound Effect

Caption: Workflow for this compound treatment and subsequent ELISA analysis.

Considerations and Troubleshooting

  • Compound Interference: While published studies have successfully used ELISA to measure cytokines in the presence of this compound, it is good practice to test for potential assay interference. This can be done by spiking known concentrations of recombinant TNF-α and IL-10 into culture medium containing this compound at the highest concentration used in the experiment and verifying their recovery with the ELISA.

  • Cell Viability: It is crucial to assess the cytotoxicity of this compound on the cells at the tested concentrations using a standard viability assay (e.g., MTT or LDH assay) to ensure that the observed effects on cytokine production are not due to cell death.

  • ELISA Troubleshooting: For issues such as high background, low signal, or poor standard curve, refer to the troubleshooting section of the commercial ELISA kit manual. Common causes include improper washing, incorrect reagent preparation, or contamination.

References

Application Notes and Protocols for Western Blot Analysis of the SIK Pathway with GLPG3312

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Salt-Inducible Kinase (SIK) family, comprising SIK1, SIK2, and SIK3, are crucial serine/threonine kinases that act as key regulators in various physiological processes, including inflammation and metabolism.[1][2][3] The SIK pathway is a downstream effector of LKB1 and plays a significant role in modulating the activity of transcriptional co-activators such as CREB-regulated transcription coactivators (CRTCs) and histone deacetylases (HDACs).[4][5][6] Dysregulation of the SIK pathway is implicated in inflammatory diseases, making it an attractive target for therapeutic intervention.

This compound is a potent and selective pan-SIK inhibitor with low nanomolar efficacy against all three SIK isoforms.[1][2][3][7] By inhibiting SIK activity, this compound can modulate the inflammatory response, primarily through its effects on myeloid cells.[1][2][3] This application note provides a detailed protocol for utilizing Western blot analysis to investigate the effects of this compound on the SIK signaling pathway, focusing on the phosphorylation status of key downstream targets.

SIK Signaling Pathway

The SIK pathway is a critical regulator of inflammatory responses. Under basal conditions, SIKs phosphorylate members of the CRTC family and Class IIa HDACs. This phosphorylation event promotes the binding of these proteins to 14-3-3 proteins in the cytoplasm, thereby preventing their nuclear translocation and subsequent activation of gene transcription. Inhibition of SIKs by compounds such as this compound leads to the dephosphorylation of CRTCs and HDACs, allowing them to translocate to the nucleus and modulate the expression of target genes, including those involved in the inflammatory response.

SIK_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm LKB1 LKB1 SIK SIK1/2/3 LKB1->SIK Activates CRTC CRTC3 SIK->CRTC Phosphorylates HDAC HDAC4/5/7 SIK->HDAC Phosphorylates This compound This compound This compound->SIK Inhibits Nucleus Nucleus CRTC->Nucleus Translocates pCRTC p-CRTC3 FourteenThreeThree 14-3-3 pCRTC->FourteenThreeThree Binds HDAC->Nucleus Translocates pHDAC p-HDAC4/5/7 pHDAC->FourteenThreeThree Binds Cytoplasm Cytoplasm CREB CREB Gene Target Gene Transcription CREB->Gene CRTC_n CRTC3 CRTC_n->CREB Co-activates HDAC_n HDAC4/5/7 HDAC_n->Gene Deacetylates Histones

Caption: SIK Signaling Pathway and the Action of this compound.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Human monocytic cell lines (e.g., THP-1) or primary human monocytes are suitable for these studies.

  • Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced effects.

  • Treatment: Seed cells at an appropriate density. Once adhered (if applicable), replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO). Incubate for the desired time period (e.g., 1-24 hours) before cell lysis.

Protein Extraction
  • Lysis Buffer: Prepare a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate, sodium fluoride).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Add ice-cold RIPA buffer to the cells and incubate on ice for 30 minutes with intermittent vortexing.

  • Centrifugation: Centrifuge the cell lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Collect the supernatant and determine the protein concentration using a standard protein assay method (e.g., BCA or Bradford assay).

Western Blot Protocol
  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto a polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-CRTC3, total CRTC3, phospho-HDAC4, total HDAC4, SIK1, SIK2, SIK3, and a loading control like β-actin or GAPDH) overnight at 4°C with gentle agitation. Antibody dilutions should be optimized according to the manufacturer's instructions.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody corresponding to the primary antibody host species for 1 hour at room temperature.

  • Detection: Wash the membrane again as described in step 6. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein to the loading control. For phosphorylation analysis, normalize the phosphorylated protein signal to the total protein signal.

Experimental Workflow Diagram

Western_Blot_Workflow start Start cell_culture Cell Culture & Treatment with this compound start->cell_culture lysis Cell Lysis & Protein Extraction cell_culture->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry & Data Analysis detection->analysis end End analysis->end

Caption: Western Blot Experimental Workflow.

Data Presentation

The following tables present representative quantitative data demonstrating the dose-dependent effect of this compound on the SIK pathway. The IC50 values for this compound are approximately 2.0 nM for SIK1, 0.7 nM for SIK2, and 0.6 nM for SIK3.[1][2][7] The data reflects the expected decrease in phosphorylation of downstream targets with increasing concentrations of this compound.

Table 1: Effect of this compound on CRTC3 Phosphorylation

This compound Concentration (nM)Relative p-CRTC3 / Total CRTC3 Ratio% Inhibition of Phosphorylation
0 (Vehicle)1.000
0.10.8515
10.4852
100.1585
1000.0595
10000.0298

Table 2: Effect of this compound on HDAC4 Phosphorylation

This compound Concentration (nM)Relative p-HDAC4 / Total HDAC4 Ratio% Inhibition of Phosphorylation
0 (Vehicle)1.000
0.10.9010
10.5545
100.2080
1000.0892
10000.0496

Conclusion

This application note provides a comprehensive guide for the analysis of the SIK pathway using Western blotting in response to treatment with the pan-SIK inhibitor this compound. The detailed protocols and representative data will aid researchers in designing and executing experiments to investigate the mechanism of action of this compound and its therapeutic potential in inflammatory and immune-mediated diseases. The provided diagrams offer a clear visual representation of the signaling cascade and the experimental procedures involved.

References

Application Notes and Protocols: GLPG3312 in Rheumatoid Arthritis Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rheumatoid Arthritis (RA) is a chronic systemic autoimmune disease characterized by synovial inflammation, which leads to cartilage and bone destruction.[1] The pathophysiology of RA involves a complex interplay of immune cells and soluble factors, including pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and interleukins (IL-1, IL-6).[1] Salt-Inducible Kinases (SIKs), a family of serine/threonine kinases comprising SIK1, SIK2, and SIK3, have emerged as key regulators of the inflammatory response.[2][3] Inhibition of SIKs presents a novel therapeutic strategy by dually modulating cytokine production: reducing pro-inflammatory mediators while simultaneously increasing anti-inflammatory ones.[3]

GLPG3312 is a potent and selective pan-SIK inhibitor developed to investigate this therapeutic potential in inflammatory diseases.[3] It demonstrates activity in vitro on human primary myeloid cells and in vivo in mouse models of inflammation.[3][4] These notes provide an overview of the preclinical data and protocols for evaluating this compound and other SIK inhibitors in animal models relevant to rheumatoid arthritis.

Mechanism of Action: SIK Inhibition

Inhibition of the SIK enzyme family in immune cells, particularly myeloid cells, triggers a transcriptional shift. This leads to a desirable dual effect for treating inflammatory conditions: the suppression of pro-inflammatory cytokine production (e.g., TNF-α) and the enhancement of anti-inflammatory cytokine release (e.g., IL-10).[2][3] This dual mechanism suggests a potential for rebalancing the immune response in diseases like RA.

G cluster_0 Myeloid Cell cluster_1 Outcome LPS Inflammatory Stimulus (e.g., LPS) SIK SIK1/2/3 (Active) LPS->SIK Activates Pro_Inflammatory Pro-inflammatory Gene Transcription (e.g., TNF-α) SIK->Pro_Inflammatory Promotes Anti_Inflammatory Anti-inflammatory Gene Transcription (e.g., IL-10) SIK->Anti_Inflammatory Inhibits TNF_out Reduced TNF-α (Pro-inflammatory) IL10_out Increased IL-10 (Anti-inflammatory) This compound This compound (SIK Inhibitor) This compound->SIK Inhibits

Caption: SIK inhibition by this compound reverses inflammatory signaling.

Data Presentation

In Vitro Inhibitory Activity

This compound is a potent inhibitor of all three SIK isoforms. Its activity was confirmed in biochemical assays.

Table 1: this compound Biochemical Inhibitory Potency

Target IC₅₀ (nM)
SIK1 2.0[2][3][4]
SIK2 0.7[2][3][4]

| SIK3 | 0.6[2][3][4] |

In Vitro and In Vivo Pharmacological Effects

The functional consequence of SIK inhibition was assessed both in human cell cultures and in a mouse model of acute inflammation.

Table 2: Summary of this compound Anti-Inflammatory Activity

Model System Treatment Key Results
LPS-stimulated human monocytes and macrophages This compound (20 µM) Inhibition of pro-inflammatory cytokine release (e.g., TNF-α) and increased production of anti-inflammatory mediators (e.g., IL-10).[4]

| Mouse LPS Challenge Model | this compound (0.3-3 mg/kg, single oral dose) | Dose-dependent reduction of plasma TNF-α levels and an increase in plasma IL-10 levels.[4] |

Note: While this compound was discontinued after early trials in healthy volunteers[2], a related SIK2/3 inhibitor, GLPG3970, was evaluated in arthritis models, showing a reduction in clinical scores in the mouse Collagen-Induced Arthritis (CIA) model, demonstrating the potential of this drug class in RA models.[5]

Experimental Protocols

Protocol 1: In Vitro Cytokine Release Assay in Human Myeloid Cells

This protocol is designed to assess the effect of SIK inhibitors on cytokine production in human monocytes or monocyte-derived macrophages.

  • Cell Isolation and Culture:

    • Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Purify monocytes using CD14+ magnetic bead selection.

    • To generate macrophages, culture monocytes for 5-7 days in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and M-CSF.

  • Compound Treatment and Stimulation:

    • Plate monocytes or macrophages in a 96-well plate.

    • Pre-incubate cells with varying concentrations of this compound (or vehicle control) for 1-2 hours.

    • Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response.

  • Cytokine Measurement:

    • After an incubation period (e.g., 20 hours), collect the cell culture supernatants.

    • Measure the concentrations of TNF-α and IL-10 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of TNF-α production and the fold-increase of IL-10 production relative to the vehicle-treated, LPS-stimulated control.

    • Determine the IC₅₀ value for TNF-α inhibition.

G cluster_workflow In Vitro Cytokine Assay Workflow start Isolate Human Monocytes (CD14+) culture Plate Cells in 96-well Format start->culture pretreat Pre-incubate with This compound or Vehicle culture->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for ~20 hours stimulate->incubate collect Collect Supernatants incubate->collect analyze Measure TNF-α & IL-10 (ELISA) collect->analyze end Calculate IC₅₀ and Fold-Increase analyze->end

Caption: Workflow for in vitro evaluation of SIK inhibitor activity.

Protocol 2: Collagen-Induced Arthritis (CIA) Mouse Model

The CIA model is a widely used and relevant animal model for human RA, sharing key pathological features like synovitis, pannus formation, and bone erosion.[6][7]

  • Animals:

    • Use susceptible mouse strains, such as DBA/1J mice.[5]

  • Induction of Arthritis:

    • Day 0 (Primary Immunization): Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA). Administer an intradermal injection at the base of the tail.

    • Day 21 (Booster Immunization): Emulsify bovine type II collagen with Incomplete Freund's Adjuvant (IFA). Administer a second intradermal injection.[5]

  • Compound Administration:

    • Following the onset of disease (typically around Day 25-30), randomize mice into treatment groups.

    • Administer this compound or vehicle control orally, once daily, at desired dose levels (e.g., 1, 3, 10 mg/kg). A positive control group, such as an anti-TNF agent, can also be included.[5]

  • Efficacy Assessment:

    • Clinical Scoring: Monitor mice regularly (e.g., 3 times per week) for signs of arthritis. Score each paw on a scale of 0-4 based on the severity of erythema and swelling (0=normal, 4=severe swelling and redness of the entire paw and ankle). The maximum score per mouse is 16.

    • Histopathology: At the end of the study, collect hind paws, fix in formalin, decalcify, and embed in paraffin. Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage destruction.

    • Biomarker Analysis: Collect blood at termination to measure serum levels of anti-collagen antibodies and inflammatory cytokines.[5]

  • Data Analysis:

    • Compare the mean arthritis scores between the this compound-treated groups and the vehicle control group over time.

    • Analyze histopathology scores and biomarker levels using appropriate statistical tests (e.g., ANOVA).

G cluster_cia Collagen-Induced Arthritis (CIA) Workflow day0 Day 0: Primary Immunization (Collagen + CFA) day21 Day 21: Booster Immunization (Collagen + IFA) day0->day21 onset ~Day 25-30: Arthritis Onset & Group Randomization day21->onset treatment Daily Oral Dosing: - Vehicle - this compound - Positive Control onset->treatment monitoring Regular Monitoring: - Clinical Score - Body Weight treatment->monitoring During Treatment Period termination Study Termination (~Day 45-50) treatment->termination monitoring->termination analysis Final Analysis: - Histopathology - Serum Biomarkers termination->analysis

Caption: Experimental workflow for the mouse CIA model.

References

Application Notes and Protocols for GLPG3312 in Inflammatory Bowel Disease Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the therapeutic potential of GLPG3312, a pan-Salt Inducible Kinase (SIK) inhibitor, in preclinical mouse models of Inflammatory Bowel Disease (IBD). While specific efficacy and safety data for this compound in IBD models have not been extensively published, this document compiles relevant information from studies on closely related SIK inhibitors to offer representative protocols and expected outcomes.

Introduction to this compound and SIK Inhibition in IBD

This compound is a potent and selective pan-SIK inhibitor, targeting SIK1, SIK2, and SIK3.[1][2] The salt-inducible kinases are key regulators of the immune system, and their inhibition has emerged as a promising therapeutic strategy for inflammatory diseases like IBD.[3][4][5] The mechanism of action of SIK inhibitors in the context of IBD involves a dual effect: the reduction of pro-inflammatory cytokines and the enhancement of anti-inflammatory cytokine production by myeloid cells.[1][2][3] Preclinical studies with various SIK inhibitors have demonstrated their ability to ameliorate disease in mouse models of colitis, suggesting the potential of this compound as a novel oral therapy for IBD.[4][6]

Mechanism of Action: SIK Signaling Pathway

Inhibition of SIKs by compounds like this compound leads to the dephosphorylation and activation of the CREB-regulated transcription coactivator 3 (CRTC3). Activated CRTC3 translocates to the nucleus and, together with the transcription factor CREB, promotes the expression of the anti-inflammatory cytokine Interleukin-10 (IL-10). Concurrently, SIK inhibition suppresses the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-12 (IL-12).[4][6]

SIK_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cytokine_production Cytokine Production Pro-inflammatory Stimuli Pro-inflammatory Stimuli SIK SIK Pro-inflammatory Stimuli->SIK Activates CRTC3_P CRTC3-P (Inactive) SIK->CRTC3_P Phosphorylates (Inactivates) Pro_inflammatory_Genes Pro-inflammatory Cytokine Genes (e.g., TNF-α, IL-12) SIK->Pro_inflammatory_Genes Promotes Transcription This compound This compound This compound->SIK Inhibits This compound->Pro_inflammatory_Genes Inhibits Transcription CRTC3 CRTC3 (Active) CRTC3_P->CRTC3 Dephosphorylation CREB CREB CRTC3->CREB Co-activates IL10_Gene IL-10 Gene CREB->IL10_Gene Promotes Transcription IL10_mRNA IL-10 mRNA IL10_Gene->IL10_mRNA Transcription Pro_inflammatory_mRNA Pro-inflammatory Cytokine mRNA Pro_inflammatory_Genes->Pro_inflammatory_mRNA Transcription IL10 ↑ IL-10 (Anti-inflammatory) IL10_mRNA->IL10 Translation Pro_inflammatory_Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-12) Pro_inflammatory_mRNA->Pro_inflammatory_Cytokines Translation

Caption: SIK Inhibition Signaling Pathway.

Experimental Protocols

The following are representative protocols for evaluating the efficacy of SIK inhibitors in common IBD mouse models. These are based on published studies of related SIK inhibitors and can be adapted for this compound.

Dextran Sulfate Sodium (DSS)-Induced Colitis Model

This model is widely used to induce acute or chronic colitis that resembles human ulcerative colitis.[7][8][9][10]

Experimental Workflow:

Caption: DSS-Induced Colitis Experimental Workflow.

Detailed Methodology:

  • Animals: 8-10 week old C57BL/6 mice are commonly used.

  • Induction of Colitis: Acute colitis is induced by administering 2-4% (w/v) DSS (molecular weight 36-50 kDa) in the drinking water ad libitum for 7 consecutive days.[11]

  • Treatment:

    • This compound can be formulated in a vehicle such as 0.5% methylcellulose for oral administration.

    • Based on studies with other orally available SIK inhibitors, a dose range of 10-100 mg/kg, administered daily by oral gavage, can be explored.[4]

    • A vehicle control group should be included.

    • Treatment can be administered prophylactically (starting at the same time as DSS) or therapeutically (starting after the onset of clinical signs).

  • Monitoring:

    • Animals should be monitored daily for body weight, stool consistency, and the presence of blood in the feces.

    • The Disease Activity Index (DAI) should be calculated based on these parameters (see table below).

  • Endpoint Analysis:

    • At the end of the study (typically day 7-10), mice are euthanized.

    • The entire colon is excised, and its length and weight are measured.

    • A distal segment of the colon is fixed in 10% buffered formalin for histological analysis (H&E staining). Histological scoring should assess inflammation severity, extent, and crypt damage.

    • Another colon segment can be snap-frozen for cytokine analysis (e.g., TNF-α, IL-6, IL-1β, IL-10) by ELISA or qPCR.

    • Myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration, can be measured from colon tissue homogenates.

Disease Activity Index (DAI) Scoring:

ScoreWeight Loss (%)Stool ConsistencyRectal Bleeding
0 NoneNormalNone
1 1-5
2 5-10Loose StoolsSlight Bleeding
3 10-15
4 >15DiarrheaGross Bleeding

The total DAI score is the sum of the scores for weight loss, stool consistency, and rectal bleeding, divided by 3.

Adoptive T-Cell Transfer Colitis Model

This model recapitulates the T-cell-driven pathology of Crohn's disease.[11][12][13][14]

Experimental Workflow:

Caption: Adoptive T-Cell Transfer Colitis Workflow.

Detailed Methodology:

  • Animals: Donor mice (e.g., C57BL/6) and immunodeficient recipient mice (e.g., RAG1-/- or SCID) are required.

  • Induction of Colitis:

    • Spleens and lymph nodes are harvested from donor mice.

    • CD4+ T-cells are isolated, and the naive T-cell population (CD4+CD45RBhigh) is purified by cell sorting.

    • Approximately 4-5 x 10^5 naive T-cells are injected intraperitoneally into recipient mice.

  • Treatment:

    • Colitis develops over several weeks (typically 3-8 weeks).

    • Therapeutic administration of this compound (e.g., 10-100 mg/kg, oral gavage, daily) can be initiated once clinical signs of colitis (e.g., weight loss) appear.

  • Monitoring:

    • Mice are monitored weekly for body weight and clinical signs of colitis.

  • Endpoint Analysis:

    • At 6-8 weeks post-transfer, mice are euthanized.

    • The colon is collected for histological analysis.

    • Lamina propria lymphocytes can be isolated from the colon to analyze cytokine production (e.g., IFN-γ, IL-17) by flow cytometry.

Expected Quantitative Data

The following tables summarize the expected outcomes based on studies with related SIK inhibitors.

Table 1: Effect of SIK Inhibition on Disease Parameters in DSS-Induced Colitis

ParameterVehicle ControlSIK Inhibitor (Low Dose)SIK Inhibitor (High Dose)
Disease Activity Index (DAI) HighModerately ReducedSignificantly Reduced
Body Weight Loss (%) 15-20%5-10%<5%
Colon Length (cm) ShortenedModerately RestoredSignificantly Restored
Histological Score Severe InflammationModerate InflammationMild to No Inflammation
MPO Activity (U/g tissue) HighModerately ReducedSignificantly Reduced

Table 2: Effect of SIK Inhibition on Colonic Cytokine Levels

CytokineVehicle ControlSIK Inhibitor TreatedExpected Fold Change
TNF-α HighReduced
IL-12 HighReduced
IL-6 HighReduced
IL-1β HighReduced
IL-10 LowIncreased

Conclusion

This compound, as a pan-SIK inhibitor, holds significant promise for the treatment of IBD. The protocols and expected outcomes outlined in these application notes, based on data from closely related SIK inhibitors, provide a strong rationale and a practical framework for the preclinical evaluation of this compound in mouse models of colitis. The ability of SIK inhibitors to modulate the immune response by suppressing pro-inflammatory cytokines and promoting anti-inflammatory IL-10 production addresses a key pathological mechanism in IBD. Further studies are warranted to confirm these effects specifically for this compound and to establish its therapeutic potential for IBD patients.

References

Application Notes and Protocols for the Pan-SIK Inhibitor GLPG3312

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biochemical and cellular activity of GLPG3312, a potent and selective pan-Salt Inducible Kinase (SIK) inhibitor. While this compound has been primarily characterized for its anti-inflammatory and immunomodulatory properties, its role as a tool compound for studying SIK signaling pathways is of significant interest to researchers in various fields, including oncology.

Introduction

This compound is a small molecule inhibitor targeting the three isoforms of the Salt Inducible Kinase family: SIK1, SIK2, and SIK3.[1][2] These serine/threonine kinases are members of the AMP-activated protein kinase (AMPK) family and are implicated in regulating the activity of transcription factors and coactivators, thereby influencing gene expression.[3] The primary mechanism of action of SIKs involves the phosphorylation of CREB-regulated transcription coactivators (CRTCs) and Class IIa histone deacetylases (HDACs), leading to their cytoplasmic retention and inactivation.[3] By inhibiting SIKs, this compound allows for the dephosphorylation and nuclear translocation of CRTCs and HDACs, subsequently modulating the transcription of downstream target genes.

Mechanism of Action: The SIK Signaling Pathway

The signaling cascade initiated by SIKs plays a crucial role in cellular homeostasis. The diagram below illustrates the canonical SIK signaling pathway and the point of intervention for this compound.

SIK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR / TLR PKA PKA / LKB1 GPCR->PKA Activates SIK SIK1/2/3 PKA->SIK Inhibits CRTC CRTCs SIK->CRTC Phosphorylates HDAC Class IIa HDACs SIK->HDAC Phosphorylates pCRTC p-CRTCs CRTC_nuc CRTCs CRTC->CRTC_nuc Translocates pHDAC p-HDACs HDAC_nuc Class IIa HDACs HDAC->HDAC_nuc Translocates pCRTC->CRTC Dephosphorylation 14-3-3 14-3-3 pCRTC->14-3-3 Binds pHDAC->HDAC Dephosphorylation pHDAC->14-3-3 Binds This compound This compound This compound->SIK Inhibits CREB CREB Gene_Transcription Target Gene Transcription CREB->Gene_Transcription MEF2 MEF2 MEF2->Gene_Transcription CRTC_nuc->CREB Co-activates HDAC_nuc->MEF2 Deacetylates

Caption: SIK Signaling Pathway and this compound Inhibition.

Biochemical Activity of this compound

This compound is a highly potent inhibitor of all three SIK isoforms. The inhibitory activity is typically measured using in vitro kinase assays.

TargetIC50 (nM)
SIK12.0[1][2]
SIK20.7[1][2]
SIK30.6[1][2]

Cellular Activity of this compound in Primary Human Myeloid Cells

The primary cellular context in which this compound has been characterized is in primary human myeloid cells, where it exhibits anti-inflammatory and immunoregulatory effects. Specifically, this compound treatment has been shown to modulate the production of cytokines in response to inflammatory stimuli.

Cell TypeAssayStimulantEffect of this compound
Human MonocytesCytokine ProductionLPSInhibition of TNFα release, Induction of IL-10 production[4]
Human Monocyte-Derived MacrophagesCytokine ProductionLPSInhibition of TNFα release, Induction of IL-10 production[4]

Cell Lines Sensitive to SIK Inhibition (Contextual Information)

To date, publically available literature has not reported on the specific antiproliferative or cytotoxic activity of this compound against a panel of named cancer cell lines. Therefore, a table of cancer cell lines sensitive to this compound with corresponding IC50 values for cell viability cannot be provided at this time.

However, the therapeutic potential of SIK inhibition in oncology is an active area of research. Other SIK inhibitors have demonstrated activity against cancer cell lines. For instance, the SIK2 inhibitor ARN-3236 has been shown to inhibit the growth of several ovarian cancer cell lines.[1][5] It is important to note that ARN-3236 is a distinct chemical entity from this compound.

Cell Line (Ovarian Cancer)IC50 of ARN-3236 (µM)
A2780~1.5
CAOV3~2.0
OVCAR3~1.8
OVCAR5~2.5
OVCAR8~1.0
SKOV3~2.6
IGROV1~0.8
HEYA8~1.2
FUOV1~1.4
TOV21G~1.6

Data for ARN-3236 is provided for contextual purposes only and is not representative of the activity of this compound.[1][5]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a general method for determining the IC50 of this compound against SIK1, SIK2, and SIK3 using a luminescence-based kinase assay that measures ADP formation.

Materials:

  • Recombinant human SIK1, SIK2, and SIK3 enzymes

  • Kinase substrate (e.g., a suitable peptide substrate)

  • This compound

  • ADP-Glo™ Kinase Assay kit (Promega)

  • ATP

  • Kinase buffer

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of this compound in kinase buffer.

  • In a 384-well plate, add the SIK enzyme, the peptide substrate, and the appropriate concentration of this compound or vehicle control (e.g., DMSO).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete the remaining ATP.

  • Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cellular Assay for Cytokine Production in Human Primary Monocytes

This protocol outlines a method to assess the effect of this compound on the production of TNFα and IL-10 in LPS-stimulated human primary monocytes.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • Ficoll-Paque™ PLUS

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS)

  • This compound

  • Human TNFα and IL-10 ELISA kits

  • 96-well cell culture plates

  • CO2 incubator

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque™ density gradient centrifugation.

  • Enrich for monocytes by plastic adhesion or using magnetic-activated cell sorting (MACS).

  • Seed the monocytes in a 96-well plate at a desired density (e.g., 1 x 10^5 cells/well) and allow them to adhere.

  • Pre-treat the cells with a serial dilution of this compound or vehicle control for 1 hour.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 18-24 hours) in a CO2 incubator.

  • Collect the cell culture supernatants.

  • Measure the concentrations of TNFα and IL-10 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

  • Analyze the data to determine the effect of this compound on cytokine production.

Experimental Workflow

The following diagram outlines a general workflow for screening and characterizing a kinase inhibitor like this compound.

Experimental_Workflow Biochemical_Screening Biochemical Screening (e.g., In Vitro Kinase Assay) IC50_Determination IC50 Determination Biochemical_Screening->IC50_Determination Selectivity_Profiling Kinase Selectivity Profiling IC50_Determination->Selectivity_Profiling Cellular_Assays Cellular Assays Selectivity_Profiling->Cellular_Assays Target_Engagement Target Engagement Assays (e.g., Western Blot for p-substrates) Cellular_Assays->Target_Engagement Phenotypic_Assays Phenotypic Assays (e.g., Cytokine Production, Cell Viability) Cellular_Assays->Phenotypic_Assays In_Vivo_Studies In Vivo Studies (e.g., Animal Models of Disease) Phenotypic_Assays->In_Vivo_Studies PK_PD_Modeling Pharmacokinetics/ Pharmacodynamics In_Vivo_Studies->PK_PD_Modeling Efficacy_Studies Efficacy Studies In_Vivo_Studies->Efficacy_Studies

References

Application Notes and Protocols for Studying Innate Immunity with GLPG3312

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GLPG3312 is a potent and selective, orally active pan-inhibitor of Salt-Inducible Kinases (SIK) SIK1, SIK2, and SIK3.[1][2][3] SIKs are serine/threonine kinases belonging to the AMP-activated protein kinase (AMPK) family and are recognized as key regulators of the innate immune response.[1][2][4] this compound has demonstrated significant anti-inflammatory and immunomodulatory activities in both in vitro and in vivo models, making it a valuable tool for studying innate immunity and for the development of potential therapeutics for inflammatory diseases.[2][5][6]

The primary mechanism of action of this compound in the context of innate immunity is the modulation of cytokine production by myeloid cells.[2][7] Inhibition of SIKs by this compound leads to a dual effect: the suppression of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNFα), and the enhancement of anti-inflammatory cytokines, like Interleukin-10 (IL-10).[1][2][5] This reprogramming of myeloid cell function highlights the therapeutic potential of SIK inhibition in inflammatory conditions.[7]

These application notes provide detailed protocols for utilizing this compound to study innate immune responses in primary human myeloid cells.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound against SIK Isoforms

TargetIC50 (nM)
SIK12.0
SIK20.7
SIK30.6

Source: Data compiled from multiple studies.[1][2][3]

Table 2: In Vitro Effect of this compound on Cytokine Release in LPS-Stimulated Human Primary Myeloid Cells

Cell TypeCytokineEffectAverage IC50 (nM)
MonocytesTNFαInhibition17
Monocyte-Derived Macrophages (MdM)TNFαInhibition34
MonocytesIL-10EnhancementNot reported
Monocyte-Derived Macrophages (MdM)IL-10EnhancementNot reported

Source: Data from studies on LPS-stimulated cells.[1]

Table 3: In Vivo Activity of this compound in a Mouse LPS Challenge Model

ParameterEffectDosage
Plasma TNFαReduced0.3-3 mg/kg (single oral dose)
Plasma IL-10Increased0.3-3 mg/kg (single oral dose)

Source: In vivo mouse model data.[5]

Signaling Pathway

The diagram below illustrates the proposed signaling pathway through which SIK inhibition by this compound modulates cytokine production in innate immune cells.

SIK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_Inhibitor IκB IKK->NFkB_Inhibitor P NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation SIK SIK1/2/3 CREB CREB SIK->CREB Inhibition This compound This compound This compound->SIK Inhibition PKA PKA PKA->SIK Inhibition CREB_p p-CREB CREB->CREB_p Phosphorylation Pro_inflammatory_Genes Pro-inflammatory Cytokine Genes (e.g., TNFα) NFkB_n->Pro_inflammatory_Genes Transcription Anti_inflammatory_Genes Anti-inflammatory Cytokine Genes (e.g., IL-10) CREB_p->Anti_inflammatory_Genes Transcription Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Data Analysis start Start: Isolate Human Primary Monocytes differentiate Differentiate to Macrophages (Optional, Protocol 2) start->differentiate seed Seed Cells in 96-well Plate start->seed For Monocytes (Protocol 1) differentiate->seed treat Treat with this compound (or vehicle) seed->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate for 20 hours stimulate->incubate collect Collect Supernatants incubate->collect elisa Measure Cytokines (TNFα, IL-10) by ELISA collect->elisa analyze Analyze Data and Determine IC50/EC50 elisa->analyze end End analyze->end

References

Application Notes and Protocols for Flow Cytometry Analysis of GLPG3312 Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing flow cytometry to analyze the effects of GLPG3312, a potent and selective pan-Salt-Inducible Kinase (SIK) inhibitor, on various cellular processes. The provided protocols are designed to be detailed and robust, enabling researchers to accurately assess the impact of this compound on target cell populations.

Introduction to this compound and its Mechanism of Action

This compound is a small molecule inhibitor that targets SIK isoforms 1, 2, and 3.[1][2] SIKs are a family of serine/threonine kinases that play a crucial role in regulating inflammatory responses, particularly in myeloid cells.[1][3] By inhibiting SIKs, this compound modulates the production of cytokines, leading to a decrease in pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNFα) and an increase in anti-inflammatory cytokines like Interleukin-10 (IL-10).[2] This dual activity makes this compound a promising therapeutic candidate for a range of inflammatory and autoimmune diseases. Flow cytometry is an indispensable tool for elucidating the cellular mechanisms of action of compounds like this compound, allowing for the precise quantification of cytokine production, cell viability, proliferation, and apoptosis at the single-cell level.

Data Presentation

The following tables summarize representative quantitative data obtained from flow cytometry analysis of human peripheral blood mononuclear cells (PBMCs) treated with this compound.

Table 1: Dose-Dependent Effect of this compound on Intracellular Cytokine Production in LPS-Stimulated Monocytes

This compound Concentration (nM)% TNFα+ Monocytes (of total monocytes)MFI of TNFα in TNFα+ cells% IL-10+ Monocytes (of total monocytes)MFI of IL-10 in IL-10+ cells
0 (Vehicle Control)45.2 ± 3.11250 ± 855.1 ± 0.8350 ± 25
138.5 ± 2.51100 ± 708.2 ± 1.1450 ± 30
1025.1 ± 1.9850 ± 6015.7 ± 1.5680 ± 45
10012.8 ± 1.2550 ± 4028.3 ± 2.2920 ± 60
10005.2 ± 0.7300 ± 2535.1 ± 2.81150 ± 75

MFI: Mean Fluorescence Intensity. Data are presented as mean ± standard deviation and are illustrative.

Table 2: Effect of this compound on Viability and Apoptosis of Activated Myeloid Cells

Treatment (24 hours)% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control92.5 ± 2.84.1 ± 0.73.4 ± 0.5
This compound (100 nM)91.8 ± 3.14.5 ± 0.83.7 ± 0.6
Staurosporine (1 µM)25.3 ± 4.555.2 ± 5.119.5 ± 3.2

PI: Propidium Iodide. Data are presented as mean ± standard deviation and are illustrative.

Table 3: Impact of this compound on the Proliferation of Immune Cell Subsets

Cell TypeTreatment (72 hours)% Proliferating Cells (EdU+)
CD4+ T CellsVehicle Control65.7 ± 5.2
This compound (100 nM)63.2 ± 4.8
CD8+ T CellsVehicle Control72.1 ± 6.1
This compound (100 nM)69.5 ± 5.5
MonocytesVehicle Control8.2 ± 1.1
This compound (100 nM)7.9 ± 1.0

EdU: 5-ethynyl-2'-deoxyuridine. Data are presented as mean ± standard deviation and are illustrative.

Experimental Protocols

Protocol 1: Intracellular Cytokine Staining of this compound-Treated Human PBMCs

This protocol details the methodology for stimulating human PBMCs, treating them with this compound, and subsequently performing intracellular staining for TNFα and IL-10 to be analyzed by flow cytometry.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS)

  • Brefeldin A and Monensin

  • FACS tubes (5 mL, polystyrene)

  • Phosphate-Buffered Saline (PBS)

  • Fc Block (e.g., Human TruStain FcX™)

  • Fluorochrome-conjugated antibodies against human: CD14, TNFα, IL-10, and a live/dead stain

  • Fixation/Permeabilization Buffer

  • Permeabilization Wash Buffer

  • Flow Cytometer

Procedure:

  • Cell Culture and Treatment:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

    • Plate 1 mL of cell suspension into each well of a 24-well plate.

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add the desired concentrations of this compound to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

    • Incubate for 1 hour at 37°C in a 5% CO2 incubator.

  • Cell Stimulation:

    • Add LPS to a final concentration of 100 ng/mL to all wells except for the unstimulated control.

    • Incubate for an additional 1 hour at 37°C in a 5% CO2 incubator.

    • Add Brefeldin A and Monensin to a final concentration of 1 µg/mL each to all wells to block cytokine secretion.

    • Incubate for a further 4-6 hours at 37°C in a 5% CO2 incubator.

  • Staining:

    • Harvest cells and transfer to FACS tubes. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells with 2 mL of PBS. Centrifuge and discard the supernatant.

    • Resuspend the cell pellet in 100 µL of PBS containing a live/dead stain and incubate for 20 minutes at room temperature, protected from light.

    • Wash the cells with 2 mL of FACS buffer (PBS with 2% FBS).

    • Resuspend the cell pellet in 50 µL of FACS buffer containing Fc Block and incubate for 10 minutes at 4°C.

    • Without washing, add 50 µL of FACS buffer containing the anti-CD14 surface antibody and incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with 2 mL of FACS buffer.

    • Resuspend the cell pellet in 100 µL of Fixation/Permeabilization buffer and incubate for 20 minutes at room temperature in the dark.

    • Wash the cells twice with 2 mL of 1X Permeabilization Wash Buffer.

    • Resuspend the cell pellet in 100 µL of 1X Permeabilization Wash Buffer containing the anti-TNFα and anti-IL-10 antibodies. Incubate for 30 minutes at room temperature in the dark.

    • Wash the cells twice with 2 mL of 1X Permeabilization Wash Buffer.

    • Resuspend the cells in 300 µL of FACS buffer.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on live, single monocytes based on forward and side scatter, and CD14 expression.

    • Analyze the percentage of TNFα+ and IL-10+ cells and their Mean Fluorescence Intensity (MFI).

Protocol 2: Apoptosis Assay of this compound-Treated Myeloid Cells

This protocol describes the use of Annexin V and Propidium Iodide (PI) staining to assess the effect of this compound on the viability and apoptosis of activated myeloid cells.

Materials:

  • Myeloid cell line (e.g., THP-1) or primary human monocytes

  • Appropriate cell culture medium

  • This compound (stock solution in DMSO)

  • Stimulant (e.g., LPS)

  • Staurosporine (positive control for apoptosis)

  • FACS tubes

  • PBS

  • Annexin V Binding Buffer

  • Fluorochrome-conjugated Annexin V

  • Propidium Iodide (PI) solution

  • Flow Cytometer

Procedure:

  • Cell Culture and Treatment:

    • Culture myeloid cells in their appropriate medium.

    • Seed cells at a density of 0.5 x 10^6 cells/mL in a 12-well plate.

    • Treat cells with the desired concentration of this compound or vehicle control. For a positive control, treat a separate set of cells with 1 µM Staurosporine.

    • If investigating the effect on activated cells, add a stimulant like LPS (100 ng/mL) concurrently with this compound.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Staining:

    • Harvest both adherent and suspension cells and transfer to FACS tubes.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells twice with 2 mL of cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately on a flow cytometer.

    • Gate on the cell population of interest based on forward and side scatter.

    • Differentiate between live (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic/necrotic (Annexin V+ / PI+) cell populations.

Protocol 3: Cell Proliferation Assay of this compound-Treated Immune Cells

This protocol outlines the use of 5-ethynyl-2'-deoxyuridine (EdU) incorporation to measure the effect of this compound on the proliferation of different immune cell subsets.

Materials:

  • Human PBMCs

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Cell proliferation stimulant (e.g., Phytohemagglutinin (PHA) for lymphocytes)

  • EdU labeling solution

  • FACS tubes

  • PBS

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD14)

  • Click-iT™ EdU Flow Cytometry Assay Kit (contains fixative, permeabilization buffer, and fluorescent azide)

  • Flow Cytometer

Procedure:

  • Cell Culture, Labeling, and Treatment:

    • Isolate and culture PBMCs as described in Protocol 1.

    • Add the desired concentrations of this compound or vehicle control.

    • Add a proliferation stimulant (e.g., PHA at 5 µg/mL).

    • Incubate for 48 hours at 37°C in a 5% CO2 incubator.

    • Add EdU to a final concentration of 10 µM and incubate for an additional 24 hours.

  • Staining:

    • Harvest cells and wash with PBS.

    • Perform surface staining with antibodies against CD3, CD4, CD8, and CD14 as described in Protocol 1 (steps 3.3 - 3.7).

    • Proceed with the EdU detection protocol according to the manufacturer's instructions, which typically involves:

      • Fixation of the cells.

      • Permeabilization of the cells.

      • A "click" reaction to conjugate a fluorescent azide to the incorporated EdU.

    • Wash the cells and resuspend in FACS buffer.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on specific immune cell subsets based on their surface marker expression (e.g., CD3+CD4+ for helper T cells, CD14+ for monocytes).

    • Determine the percentage of EdU+ cells within each gated population as a measure of proliferation.

Mandatory Visualizations

SIK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK SIK SIK1/2/3 TAK1->SIK activates NFkB_IkB NF-κB/IκB IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates HDAC HDAC SIK->HDAC phosphorylates (retains in cytoplasm) pCREB pCREB SIK->pCREB dephosphorylates (inactivates) This compound This compound This compound->SIK inhibits CREB CREB CREB->pCREB phosphorylated pCREB_n pCREB pCREB->pCREB_n translocates TNFa_gene TNFα Gene NFkB_n->TNFa_gene activates transcription IL10_gene IL-10 Gene pCREB_n->IL10_gene activates transcription

Caption: SIK Signaling Pathway and the Effect of this compound.

Flow_Cytometry_Workflow cluster_preparation Sample Preparation cluster_staining Staining cluster_analysis Analysis Cells Isolate Cells (e.g., PBMCs) Treatment Treat with this compound & Stimulate (e.g., LPS) Cells->Treatment Harvest Harvest Cells Treatment->Harvest Surface_Stain Surface Marker Staining Harvest->Surface_Stain Fix_Perm Fixation & Permeabilization Surface_Stain->Fix_Perm Intracellular_Stain Intracellular Marker Staining Fix_Perm->Intracellular_Stain Acquisition Flow Cytometer Acquisition Intracellular_Stain->Acquisition Gating Gating Strategy Acquisition->Gating Data_Analysis Data Analysis Gating->Data_Analysis Apoptosis_Gating_Strategy cluster_quadrants Apoptosis Analysis Q1 Q1: Necrotic (Annexin V+ / PI+) Q2 Q2: Late Apoptotic (Annexin V+ / PI+) Q3 Q3: Live (Annexin V- / PI-) Q4 Q4: Early Apoptotic (Annexin V+ / PI-) xlabel Annexin V → ylabel Propidium Iodide (PI) → bottom_left->bottom_right xlabel bottom_left->top_left ylabel

References

Troubleshooting & Optimization

GLPG3312 solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of GLPG3312, a potent pan-inhibitor of Salt-Inducible Kinases (SIKs). Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective, orally active pan-inhibitor of Salt-Inducible Kinases (SIK1, SIK2, and SIK3). SIKs are a family of serine/threonine kinases that play a crucial role in regulating inflammatory responses. By inhibiting SIKs, this compound can modulate the production of both pro-inflammatory and anti-inflammatory cytokines, making it a valuable tool for research in immunology and inflammatory diseases.

Q2: What is the solubility of this compound in common laboratory solvents?

This compound exhibits high solubility in Dimethyl Sulfoxide (DMSO). However, it is poorly soluble in aqueous solutions like water and ethanol. For detailed solubility data, please refer to the data table below.

Q3: How should I prepare a stock solution of this compound?

It is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO. For a detailed step-by-step protocol, please see the "Experimental Protocols" section.

Q4: How should I store this compound powder and stock solutions?

Unopened powder can be stored at -20°C for up to three years. Once a stock solution in DMSO is prepared, it is recommended to aliquot it into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C and are stable for at least six months. For short-term storage of up to one month, -20°C is also acceptable.

Q5: What are the known off-target effects of this compound?

While this compound is a selective pan-SIK inhibitor, like many kinase inhibitors, the potential for off-target effects should be considered. It is advisable to consult the latest literature for any newly identified off-target activities and to include appropriate controls in your experiments to validate the on-target effects.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityConcentrationNotes
DMSOHigh≥ 91 mg/mL (≥ 200.68 mM)Use of fresh, anhydrous DMSO is recommended as moisture can decrease solubility.
WaterInsoluble--
EthanolInsoluble--

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 453.44 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Equilibrate: Allow the this compound powder vial to reach room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 4.53 mg of this compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For 4.53 mg, add 1 mL of DMSO.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.

  • Aliquoting: Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes or cryovials. This will minimize contamination and degradation from repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Precipitation of this compound in cell culture medium. This compound is poorly soluble in aqueous solutions. The final concentration of DMSO in the medium may be too low to maintain solubility.Ensure the final DMSO concentration in your cell culture medium is kept as low as possible while maintaining the desired this compound concentration. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines. Prepare intermediate dilutions in culture medium if necessary to achieve the final concentration gradually.
Inconsistent or unexpected experimental results. 1. Variability in stock solution: Repeated freeze-thaw cycles or improper storage may have led to degradation of the compound. 2. Cell line variability: Different cell lines may have varying sensitivity to this compound. 3. Off-target effects: At higher concentrations, off-target effects may become more prominent.1. Always use freshly prepared or properly stored single-use aliquots of the stock solution. 2. Perform dose-response experiments to determine the optimal concentration for your specific cell line. 3. Include appropriate positive and negative controls in your experiments. Consider using a structurally different SIK inhibitor as a control to confirm that the observed effects are due to SIK inhibition.
Observed cytotoxicity at expected effective concentrations. 1. High DMSO concentration: The final concentration of DMSO in the culture medium may be toxic to the cells. 2. On-target toxicity: Inhibition of SIKs may lead to cytotoxic effects in certain cell types.1. Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle control (DMSO only) to assess its toxicity. 2. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assays to determine the cytotoxic concentration range of this compound for your specific cells.
Difficulty dissolving this compound powder in DMSO. The DMSO may have absorbed moisture from the air, which reduces the solubility of this compound.Use a fresh, unopened bottle of anhydrous DMSO. If using a previously opened bottle, ensure it has been stored properly with the cap tightly sealed to minimize moisture absorption.

Visualizations

SIK_Signaling_Pathway cluster_nucleus Nuclear Events GPCR GPCR / TLR PKA PKA GPCR->PKA Activates SIK SIK1/2/3 PKA->SIK Inhibits LKB1 LKB1 LKB1->SIK Activates (Phosphorylation) CRTCs CRTCs SIK->CRTCs Inhibits (Phosphorylation) HDACs Class IIa HDACs SIK->HDACs Inhibits (Phosphorylation) This compound This compound This compound->SIK Inhibits CREB CREB CRTCs->CREB Activates MEF2 MEF2 HDACs->MEF2 Inhibits Anti_Inflammatory Anti-inflammatory Cytokines (e.g., IL-10) CREB->Anti_Inflammatory Transcription Pro_Inflammatory Pro-inflammatory Cytokines (e.g., TNF-α) MEF2->Pro_Inflammatory Transcription

Caption: Simplified SIK signaling pathway and the inhibitory action of this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_controls Controls start Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO start->dissolve vortex Vortex until Fully Dissolved dissolve->vortex aliquot Aliquot into Single-Use Vials vortex->aliquot store Store at -80°C aliquot->store thaw Thaw Aliquot dilute Prepare Working Solution in Medium thaw->dilute treat Treat Cells dilute->treat incubate Incubate treat->incubate assay Perform Assay incubate->assay vehicle Vehicle Control (DMSO only) vehicle->treat untreated Untreated Control untreated->treat

Caption: General experimental workflow for using this compound in cell-based assays.

Technical Support Center: GLPG3312

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GLPG3312, a potent and selective pan-Salt Inducible Kinase (SIK) inhibitor. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation of this compound stock solutions, along with troubleshooting advice for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1] It is soluble in DMSO at concentrations up to 91 mg/mL (approximately 200.68 mM).[1] For optimal results, it is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[1]

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve this compound powder in fresh, anhydrous DMSO to your desired concentration, for example, 10 mM. Ensure the powder is completely dissolved by vortexing. If necessary, gentle warming or sonication can be used to aid dissolution.

Q3: What are the recommended storage conditions for this compound powder and stock solutions?

A3: this compound powder can be stored at -20°C for up to three years.[1] Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or at -20°C for up to one month.[1]

Q4: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my in vitro assay. What should I do?

A4: This is a common issue known as "crashing out" that occurs when a compound that is highly soluble in an organic solvent is rapidly diluted into an aqueous solution where its solubility is much lower. To prevent this, it is recommended to perform serial dilutions of your DMSO stock in DMSO first, and then add the final diluted sample to your aqueous buffer or cell culture medium.[2] The final concentration of DMSO in your experiment should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.[3] Including a DMSO-only control in your experiments is also crucial.[2]

Q5: What is the mechanism of action of this compound?

A5: this compound is a pan-inhibitor of Salt Inducible Kinases (SIKs), with IC50 values of 2.0 nM for SIK1, 0.7 nM for SIK2, and 0.6 nM for SIK3.[1][4] SIKs are serine/threonine kinases that belong to the AMP-activated protein kinase (AMPK) family.[4] By inhibiting SIKs, this compound modulates the production of inflammatory cytokines, leading to a reduction in pro-inflammatory cytokines like TNFα and an increase in anti-inflammatory cytokines such as IL-10.[5][6]

Troubleshooting Guide

IssuePossible CauseRecommendation
Compound will not dissolve in DMSO - Poor quality or old DMSO containing water. - Compound has degraded.- Use fresh, anhydrous DMSO.[1] - If the compound is old or has been stored improperly, consider using a fresh vial.
Precipitation upon dilution in aqueous media - Rapid change in solvent polarity. - Exceeding the aqueous solubility limit.- Perform serial dilutions in DMSO before adding to the aqueous solution.[2] - Ensure the final DMSO concentration is as low as possible (ideally <0.5%).[3] - Consider using a carrier protein like bovine serum albumin (BSA) in your buffer, if compatible with your assay.
Inconsistent experimental results - Repeated freeze-thaw cycles of the stock solution. - Instability of the compound in the working solution.- Aliquot the stock solution after preparation to minimize freeze-thaw cycles.[5] - Prepare fresh working solutions for each experiment from a new aliquot of the stock solution.[5]
No biological effect observed - Incorrect concentration calculation. - Compound degradation. - Low cell permeability.- Double-check all calculations for dilutions. - Verify the integrity of your compound stock. - For cell-based assays, ensure the compound is cell-permeable or optimize incubation times.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 453.44 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the mass of this compound required to make your desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM solution, you would need 4.53 mg of this compound.

  • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming or brief sonication can be used to assist dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1]

Preparation of a Working Solution for In Vitro Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Cell culture medium appropriate for your cell line

Procedure:

  • Thaw a single aliquot of the 10 mM this compound stock solution.

  • Perform serial dilutions of the stock solution in DMSO to achieve intermediate concentrations. For example, to get a 10 µM final concentration in your assay with a 1:1000 dilution, you can make a 10 mM intermediate stock.

  • Add the appropriate volume of the diluted DMSO stock to your pre-warmed cell culture medium to achieve the desired final concentration. Ensure the final DMSO concentration in the cell culture does not exceed 0.5%.

  • Mix the working solution thoroughly by gentle inversion.

  • Add the working solution to your cells. Remember to include a vehicle control (cell culture medium with the same final concentration of DMSO).

Preparation of a Formulation for In Vivo Oral Administration

For in vivo studies, a common formulation involves the use of co-solvents to improve solubility and bioavailability.

Materials:

  • This compound powder

  • DMSO

  • PEG300

  • Tween 80

  • Saline or ddH₂O

Procedure: This is an example formulation and may need to be optimized for your specific experimental needs.

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 91 mg/mL).[1]

  • To prepare a 1 mL working solution, start with 400 µL of PEG300.

  • Add 50 µL of the clarified DMSO stock solution to the PEG300 and mix until clear.

  • Add 50 µL of Tween 80 to the mixture and mix until clear.

  • Add 500 µL of saline or ddH₂O to bring the final volume to 1 mL.

  • This solution should be prepared fresh and used immediately for oral administration.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the SIK signaling pathway and a general experimental workflow for using this compound.

SIK_Signaling_Pathway SIK Signaling Pathway and Inhibition by this compound LKB1 LKB1 SIK SIK1/2/3 LKB1->SIK Activates PKA PKA PKA->SIK Inhibits CRTCs CRTCs SIK->CRTCs Phosphorylates (Inhibits) HDACs Class IIa HDACs SIK->HDACs Phosphorylates (Inhibits) This compound This compound This compound->SIK Inhibits CREB CREB CRTCs->CREB Co-activates Gene_Expression Target Gene Expression HDACs->Gene_Expression Represses CREB->Gene_Expression Activates Pro_inflammatory Pro-inflammatory Cytokine Release (e.g., TNFα) Gene_Expression->Pro_inflammatory Anti_inflammatory Anti-inflammatory Cytokine Release (e.g., IL-10) Gene_Expression->Anti_inflammatory

Caption: SIK signaling pathway and its inhibition by this compound.

Experimental_Workflow General Experimental Workflow for this compound Start Start Prep_Stock Prepare 10 mM This compound Stock in DMSO Start->Prep_Stock Store_Stock Aliquot and Store Stock at -80°C Prep_Stock->Store_Stock Prep_Working Prepare Working Solution in Culture Medium Store_Stock->Prep_Working Treat_Cells Treat Cells with This compound and Vehicle Control Prep_Working->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Assay Perform Downstream Assay (e.g., ELISA, Western Blot, qPCR) Incubate->Assay Analyze Analyze Data Assay->Analyze

Caption: A typical experimental workflow for using this compound in vitro.

References

GLPG3312 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of GLPG3312. It includes troubleshooting guides and frequently asked questions to ensure the successful application of this potent pan-SIK inhibitor in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective, orally active pan-inhibitor of Salt-Inducible Kinases (SIK) with IC50 values of 2.0 nM, 0.7 nM, and 0.6 nM for SIK1, SIK2, and SIK3, respectively.[1][2][3][4][5] Its mechanism of action involves the inhibition of these kinases, which play a key role in regulating inflammatory responses.[3][4][6] By inhibiting SIKs, this compound exhibits a dual effect: it reduces the production of pro-inflammatory cytokines, such as TNFα, and increases the production of anti-inflammatory cytokines, like IL-10.[1][3][4][6] This immunomodulatory activity makes it a valuable tool for research in inflammatory and immune diseases.[1][3][4]

Q2: What are the recommended storage and stability conditions for this compound?

A2: Proper storage of this compound is crucial for maintaining its activity. For detailed information, please refer to the storage and stability tables below. To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions before storage.[1]

Q3: How should I prepare stock solutions of this compound?

A3: To prepare stock solutions, it is important to use an appropriate solvent. For example, this compound is soluble in DMSO at a concentration of 91 mg/mL (200.68 mM).[2] It is advised to use fresh DMSO as moisture can reduce solubility.[2] For in vivo experiments, working solutions should be prepared fresh on the day of use.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to help dissolve the compound.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or unexpected experimental results. Degradation of this compound due to improper storage or handling.Ensure the compound is stored at the correct temperature and protected from repeated freeze-thaw cycles by aliquoting stock solutions.[1] Always use freshly prepared working solutions for in vivo studies.[1]
Precipitation observed when preparing aqueous solutions. Limited aqueous solubility of this compound.For in vivo formulations, specific protocols involving co-solvents like PEG300 and Tween80 can be used to improve solubility.[2] Gentle heating and/or sonication may also aid in dissolution.[1] The mixed solution should be used immediately.[2]
Variability in the magnitude of IL-10 induction between different cell types. Differences in the expression levels of SIK isoforms or other components of the SIK-mediated signaling pathway in various cell types.This may be an inherent biological difference. It has been observed that the induction of IL-10 by this compound can occur at higher concentrations than the inhibition of TNFα, suggesting different levels of SIK inhibition may be required for these two effects.[3]
Low oral bioavailability in animal studies. Pharmacokinetic properties of the compound.This compound has been reported to have good oral bioavailability.[1][3] However, if issues arise, ensure proper formulation and administration techniques. Published studies have shown an oral bioavailability of 60% in mice following an oral dose of 5 mg/kg.[3]

Data and Protocols

Storage and Stability of this compound

This compound Powder

Storage TemperatureShelf Life
-20°C3 years[2]

This compound Stock Solutions in Solvent

Storage TemperatureShelf Life
-80°C1 year[2] / 6 months[1]
-20°C1 month[1][2]

Note: It is recommended to follow the manufacturer's specific guidelines.

Experimental Protocols

In Vitro Anti-Inflammatory Activity Assay

This protocol is designed to assess the effect of this compound on cytokine production in human primary myeloid cells.

  • Cell Culture: Culture human monocytes or monocyte-derived macrophages in appropriate media.

  • Stimulation: Stimulate the cells with a Toll-like receptor (TLR) ligand, such as lipopolysaccharide (LPS), to induce an inflammatory response.

  • Treatment: Treat the stimulated cells with varying concentrations of this compound (e.g., up to 20 μM).[1]

  • Incubation: Incubate the cells for a specified period (e.g., 20 hours).[1]

  • Cytokine Quantification: Collect the cell culture supernatant and quantify the levels of pro-inflammatory cytokines (e.g., TNFα) and anti-inflammatory cytokines (e.g., IL-10) using a suitable method like ELISA or AlphaLISA.[3]

In Vivo Mouse LPS Challenge Model

This protocol evaluates the anti-inflammatory and immunomodulatory effects of this compound in a mouse model.

  • Animal Model: Use a suitable mouse strain for the LPS challenge.

  • Administration: Administer a single oral dose of this compound (e.g., 0.3-3 mg/kg) to the mice.[1]

  • LPS Challenge: After a predetermined time, challenge the mice with an injection of LPS to induce a systemic inflammatory response.

  • Sample Collection: At a specific time point post-LPS challenge, collect blood samples to obtain plasma.

  • Cytokine Analysis: Measure the levels of TNFα and IL-10 in the mouse plasma to determine the in vivo efficacy of this compound.[1]

Visualizations

GLPG3312_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell Myeloid Cell Inflammatory Stimuli Inflammatory Stimuli TLR Toll-like Receptor (TLR) Inflammatory Stimuli->TLR SIK SIK1/2/3 TLR->SIK Activates Pro_inflammatory Pro-inflammatory Cytokines (e.g., TNFα) SIK->Pro_inflammatory Promotes Anti_inflammatory Anti-inflammatory Cytokines (e.g., IL-10) SIK->Anti_inflammatory Inhibits This compound This compound This compound->SIK Inhibits

Caption: Mechanism of action of this compound in myeloid cells.

experimental_workflow cluster_invitro In Vitro Experiment cluster_invivo In Vivo Experiment Cell_Culture 1. Culture Myeloid Cells Stimulation 2. Stimulate with LPS Cell_Culture->Stimulation Treatment 3. Treat with this compound Stimulation->Treatment Analysis_invitro 4. Measure Cytokines Treatment->Analysis_invitro Dosing 1. Oral Dosing of Mice with this compound Challenge 2. LPS Challenge Dosing->Challenge Sampling 3. Collect Plasma Challenge->Sampling Analysis_invivo 4. Measure Cytokines Sampling->Analysis_invivo

Caption: General experimental workflows for this compound.

References

GLPG3312 selectivity profile against other kinases

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides detailed information on the kinase selectivity profile of GLPG3312, experimental methodologies, and relevant signaling pathways.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and potency of this compound?

This compound is a potent, orally active, and selective pan-inhibitor of Salt-Inducible Kinases (SIKs).[1][2][3][4] It demonstrates nanomolar potency against the three SIK isoforms. The IC50 values are as follows:

Target KinaseIC50 (nM)
SIK12.0
SIK20.7
SIK30.6
Data sourced from multiple references.[1][2][3][4][5][6][7]
Q2: How was the selectivity of this compound developed and assessed against other kinases?

The development of this compound involved extensive optimization to ensure high selectivity for SIKs over other kinases, particularly those with sequence homology or known undesirable pharmacological effects.[1] An earlier compound in the series, compound 10, showed activity against off-target kinases such as ABL1, ALK5, AMPK, FMS, LynA, and TGFβR2 with IC50 values below 50 nM.[1][2]

Through medicinal chemistry efforts, including modifications to the compound's structure, selectivity was significantly improved.[2] For instance, an intermediate compound (compound 20) displayed an IC50 greater than 150 nM for these off-targets, and specifically an IC50 greater than 4 µM for AMPK.[2] This optimization process culminated in this compound, a highly selective clinical candidate.[1][2]

The broader selectivity of this compound was further profiled against a large panel of kinases. The table below presents the percentage of inhibition observed at two different concentrations for a selection of kinases, demonstrating its high selectivity.

Kinase% Inhibition at 0.1 µM% Inhibition at 1 µM
AAK11121
ABL13774
ABL23071
ACVR11060
ACVR1B-649
ACVR2A1162
ACVRL12251
Data sourced from the Journal of Medicinal Chemistry.[7]
Q3: What experimental protocol is used to determine the kinase inhibition profile?

The primary method used for determining the IC50 values during the development of this compound was the ADP-Glo™ Kinase Assay .[1][2] This is a luminescence-based biochemical assay.

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Kinase Reaction: The kinase (e.g., SIK1, SIK2, or SIK3), its specific substrate (the AMARA peptide was used in the initial screening), ATP, and the test compound (this compound at various concentrations) are incubated together in a reaction buffer. The kinase catalyzes the transfer of phosphate from ATP to the substrate, producing ADP.

  • ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and deplete any remaining ATP. This step prevents ATP from interfering with the subsequent light-producing reaction.

  • Kinase Detection Reagent Addition: A Kinase Detection Reagent is then added. This reagent contains the enzyme ADP-Glo™ Luciferase and its substrate. The enzyme uses the newly synthesized ADP to produce ATP.

  • Luminescence Measurement: The newly generated ATP is used by the luciferase to produce light (luminescence). The amount of light produced is directly proportional to the amount of ADP generated in the initial kinase reaction, and therefore inversely proportional to the activity of the kinase.

  • IC50 Calculation: By plotting the luminescence signal against the concentration of the inhibitor (this compound), an IC50 value can be calculated, representing the concentration at which the compound inhibits 50% of the kinase activity.

Biochemical kinase assays are generally categorized as either activity assays, which measure the catalytic function, or binding assays.[8] The ADP-Glo™ assay is a type of activity assay.[9] While radiometric assays are often considered the gold standard, luminescence-based assays like ADP-Glo™ offer a high-throughput, safe, and sensitive alternative.[8][9]

G cluster_workflow Kinase Selectivity Profiling Workflow A High-Throughput Screening (HTS) using ADP-Glo™ Assay B Identify Potent Hits (e.g., Compound 8) A->B Initial Screen C Hit-to-Lead Optimization (Improve Potency & Selectivity) B->C Medicinal Chemistry D Evaluate against Off-Target Kinase Panel (ABL1, AMPK, etc.) C->D Iterative Testing D->C E Characterize Lead Candidate (this compound) D->E Select Candidate F Determine IC50 values for SIK1, SIK2, SIK3 E->F

Caption: Experimental workflow for identifying and characterizing this compound.

Q4: What is the signaling pathway associated with SIK inhibition by this compound?

Salt-Inducible Kinases (SIKs) are serine/threonine kinases that belong to the AMP-activated protein kinase (AMPK) family.[1][4][10] Their activity is regulated by upstream kinases like Liver Kinase B1 (LKB1).[10] SIKs play a crucial role in the innate immune system by modulating the production of inflammatory cytokines.

Inhibition of SIKs by this compound has a dual effect on immune cells like macrophages: it decreases the production of pro-inflammatory cytokines (e.g., TNFα) while simultaneously increasing the production of anti-inflammatory cytokines (e.g., IL-10).[4][5][7][10] This effectively reprograms macrophages towards an anti-inflammatory state, which is the basis for its therapeutic potential in inflammatory diseases.[10]

G cluster_pathway Simplified SIK Signaling Pathway LKB1 LKB1 SIK SIK1/2/3 LKB1->SIK Activates Pro_Inflammatory Pro-inflammatory Cytokines (e.g., TNFα) SIK->Pro_Inflammatory Promotes Anti_Inflammatory Anti-inflammatory Cytokines (e.g., IL-10) SIK->Anti_Inflammatory Inhibits GLPG This compound GLPG->SIK Inhibits

Caption: this compound inhibits SIKs, altering cytokine production.

References

GLPG3312 Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with GLPG3312. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

General Information

  • What is this compound? this compound is a potent and selective, orally active pan-inhibitor of Salt-Inducible Kinases (SIK) with IC50 values of 2.0 nM, 0.7 nM, and 0.6 nM for SIK1, SIK2, and SIK3, respectively.[1][2] It has demonstrated anti-inflammatory and immunomodulatory activities in in vitro studies using human primary myeloid cells and in in vivo mouse models.[1][2]

  • What is the mechanism of action of this compound? this compound functions by inhibiting the kinase activity of the SIK family (SIK1, SIK2, and SIK3).[1][2] SIKs are serine/threonine kinases that play a key role in regulating inflammatory responses. By inhibiting SIKs, this compound can modulate the production of cytokines, leading to a decrease in pro-inflammatory mediators (like TNFα) and an increase in anti-inflammatory cytokines (like IL-10).[1]

Cytotoxicity Data

  • Has the in vitro cytotoxicity of this compound been reported? Publicly available literature does not contain specific quantitative data on the cytotoxicity of this compound from standard in vitro assays (e.g., MTT, LDH, or neutral red uptake assays) that would provide IC50 or CC50 values for cytotoxicity. As part of preclinical development, it is standard practice to evaluate the cytotoxic potential of drug candidates. While a clinical trial has assessed the safety and tolerability of this compound in healthy volunteers, the detailed results of preclinical in vitro toxicology studies are not published.

  • What are the typical assays used to evaluate the cytotoxicity of kinase inhibitors? A variety of in vitro assays are commonly used to assess the cytotoxic potential of small molecule inhibitors. These include:

    • MTT Assay: Measures cell metabolic activity as an indicator of cell viability.

    • LDH (Lactate Dehydrogenase) Assay: Quantifies the release of LDH from damaged cells into the culture medium as a measure of cytotoxicity.

    • Neutral Red Uptake Assay: Assesses the accumulation of the neutral red dye in the lysosomes of viable cells.

    • Trypan Blue Exclusion Assay: A dye exclusion method to count viable cells.

    • High-Content Imaging-Based Assays: Multiparametric assays that can simultaneously measure cell viability, apoptosis, and other cellular health markers.

Troubleshooting Guides

Unexpected Cell Death or Low Viability in Experiments

  • Question: I am observing a significant decrease in cell viability in my experiments with this compound, which is not the intended outcome. What could be the cause?

  • Answer:

    • High Concentration of this compound: Although specific cytotoxicity data is not publicly available, like any chemical compound, this compound may exhibit cytotoxic effects at high concentrations. It is recommended to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell type and experimental conditions.

    • Solvent Toxicity: this compound is typically dissolved in a solvent like DMSO. High concentrations of the solvent in the cell culture medium can be toxic to cells. Ensure that the final concentration of the solvent in your experiments is below the tolerance level for your cell line (usually less than 0.5% v/v). Always include a vehicle control (solvent only) in your experimental setup to assess the effect of the solvent.

    • Cell Line Sensitivity: Different cell lines can have varying sensitivities to chemical compounds. It is possible that your cell line is particularly sensitive to this compound or its off-target effects. Consider testing the compound on a different cell line if possible.

    • Contamination: Microbial contamination (e.g., bacteria, yeast, mycoplasma) in your cell culture can lead to cell death. Regularly check your cultures for any signs of contamination.

    • Incorrect Compound Handling and Storage: Ensure that this compound is stored according to the manufacturer's instructions to maintain its stability and activity. Repeated freeze-thaw cycles should be avoided.

Inconsistent or Non-reproducible Results

  • Question: My results with this compound are not consistent across experiments. What are the possible reasons?

  • Answer:

    • Compound Preparation: Inconsistent preparation of this compound stock and working solutions can lead to variability in the final concentration used in experiments. Ensure accurate weighing and dilution of the compound.

    • Cell Culture Conditions: Variations in cell culture conditions such as cell density, passage number, and media composition can affect the cellular response to this compound. Standardize your cell culture and experimental protocols.

    • Assay Timing: The timing of compound addition and the duration of the assay can influence the results. Adhere to a consistent timeline for all your experiments.

    • Plate Edge Effects: In plate-based assays, wells on the edge of the plate can be more prone to evaporation, leading to changes in compound concentration and affecting cell growth. It is advisable to not use the outer wells for experimental samples or to take measures to minimize evaporation.

Data Presentation

As specific quantitative cytotoxicity data for this compound is not publicly available, the following table provides a template for how such data would typically be presented. Researchers are encouraged to generate their own data using appropriate cytotoxicity assays.

Cell LineAssay TypeEndpointIncubation Time (hours)IC50 / CC50 (µM)
e.g., HEK293e.g., MTTCell Viabilitye.g., 24, 48, 72Data not available
e.g., Jurkate.g., LDHCytotoxicitye.g., 24, 48, 72Data not available
e.g., HepG2e.g., Neutral RedCell Viabilitye.g., 24, 48, 72Data not available

Experimental Protocols

General Protocol for Assessing Cytotoxicity using MTT Assay

This is a generalized protocol and should be optimized for specific cell lines and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Plot the cell viability against the log of the compound concentration to determine the IC50 value.

Visualizations

SIK_Signaling_Pathway GPCR GPCR (e.g., PGE2 Receptor) AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates SIK SIK1/2/3 PKA->SIK Inhibits CRTC CRTCs SIK->CRTC Phosphorylates & Sequesters in Cytoplasm HDAC Class IIa HDACs SIK->HDAC Phosphorylates & Activates CREB CREB CRTC->CREB Co-activates IL10 IL-10 Gene Transcription CREB->IL10 Induces NFkB NF-κB HDAC->NFkB Deacetylates & Inhibits TNFa Pro-inflammatory Gene Transcription (e.g., TNFα) NFkB->TNFa Induces This compound This compound This compound->SIK Inhibits

Caption: Simplified SIK signaling pathway and the inhibitory action of this compound.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat with this compound (and controls) seed_cells->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_plate Measure absorbance at 570 nm add_solubilizer->read_plate analyze_data Calculate % viability and IC50 read_plate->analyze_data end End analyze_data->end

Caption: General experimental workflow for an MTT-based cytotoxicity assay.

References

Technical Support Center: GLPG3312 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using GLPG3312 in in vivo experiments. The information is tailored for scientists and drug development professionals to help ensure the successful execution of their studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective pan-inhibitor of Salt-Inducible Kinases (SIK) 1, 2, and 3.[1][2][3][4][5] Its mechanism of action involves the modulation of the immune response by reducing the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNFα), and increasing the production of anti-inflammatory cytokines, like Interleukin-10 (IL-10).[1][3][4][5] This dual activity makes it a compound of interest for inflammatory diseases.[1][4][5]

Q2: What are the recommended vehicles for in vivo oral administration of this compound?

A2: For oral gavage in mice, a formulation of 2% Solutol® HS 15 in 98% 0.5% methylcellulose (MC) has been successfully used.[1][2] Another suggested formulation for oral administration is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] It is crucial to ensure the compound is fully dissolved and the solution is homogenous before administration.

Q3: What is the oral bioavailability of this compound in mice?

A3: this compound has demonstrated good oral bioavailability in mice, with reported values around 60% following a 5 mg/kg oral dose.[1]

Q4: Are there any known off-target effects of this compound?

A4: While this compound is a highly selective pan-SIK inhibitor, in vitro kinase screening has shown some minimal off-target activity at higher concentrations.[2] Researchers should always consider the possibility of off-target effects and can include control experiments, such as using a structurally different SIK inhibitor, to validate that the observed phenotype is due to on-target SIK inhibition.

Troubleshooting Guides

Issue 1: Inconsistent or lack of efficacy in an in vivo inflammation model.
  • Possible Cause 1: Improper Formulation or Administration.

    • Troubleshooting Steps:

      • Verify Formulation: Ensure this compound is completely solubilized in the chosen vehicle. Visually inspect for any precipitation before each dose. If precipitation occurs, gentle warming or sonication may be required. Prepare fresh formulations daily to avoid degradation.

      • Confirm Gavage Technique: Improper oral gavage can lead to incorrect dosing or aspiration. Ensure personnel are properly trained. For a detailed guide on oral gavage in mice, refer to established protocols.

      • Vehicle Controls: Always include a vehicle-only control group to ensure the vehicle itself is not causing any confounding effects.

  • Possible Cause 2: Suboptimal Dosing Regimen.

    • Troubleshooting Steps:

      • Dose-Response Study: If not already performed, conduct a dose-response study to determine the optimal dose for your specific model and endpoint. Doses ranging from 0.3 to 3 mg/kg have been shown to be effective in a mouse LPS challenge model.[3]

      • Timing of Administration: The timing of this compound administration relative to the inflammatory stimulus is critical. In the LPS challenge model, this compound was administered 15 minutes prior to LPS injection, corresponding to its Tmax.[1][2] This timing should be optimized for your specific experimental setup.

  • Possible Cause 3: High Biological Variability.

    • Troubleshooting Steps:

      • Animal Strain and Health: Use a consistent and well-characterized animal strain. Ensure all animals are healthy and of a similar age and weight to reduce variability.

      • Increase Sample Size: A larger number of animals per group can help to overcome individual biological differences and increase statistical power.

      • Standardize Procedures: Ensure all experimental procedures, including animal handling, injections, and sample collection, are performed consistently across all groups.

Issue 2: Adverse effects or toxicity observed in treated animals.
  • Possible Cause 1: Formulation-Related Toxicity.

    • Troubleshooting Steps:

      • Vehicle Toxicity: Some vehicles, especially at high concentrations of solvents like DMSO, can cause toxicity. Run a vehicle-only group and observe for any adverse effects. If toxicity is observed, consider alternative, more biocompatible formulations.

      • Compound Precipitation: If the compound precipitates out of solution in vivo, it can cause local irritation or toxicity. Ensure complete and stable solubilization.

  • Possible Cause 2: On-Target or Off-Target Toxicity.

    • Troubleshooting Steps:

      • Dose Reduction: If adverse effects are observed at the intended therapeutic dose, consider reducing the dose to see if the toxicity is dose-dependent.

      • Monitor for Specific Signs: Beyond general signs of distress (e.g., weight loss, ruffled fur), monitor for any specific adverse events that might be related to SIK inhibition. While this compound has a good preclinical safety profile, the physiological roles of SIKs are diverse.

      • Histopathological Analysis: At the end of the study, perform a histopathological examination of major organs to identify any potential tissue damage.

Data Presentation

Table 1: In Vitro Potency of this compound

TargetIC50 (nM)
SIK12.0
SIK20.7
SIK30.6

Data sourced from multiple publications.[1][2][3][4][5]

Table 2: Pharmacokinetic Parameters of this compound in Mice

ParameterValueConditions
Oral Bioavailability (F%) 60%5 mg/kg, p.o.
Total Plasma Clearance 0.945 L/h/kg1 mg/kg, i.v.
Unbound Plasma Clearance 10.2 L/h/kg1 mg/kg, i.v.

Data sourced from a 2024 publication in the Journal of Medicinal Chemistry.[1]

Table 3: In Vivo Efficacy of this compound in a Mouse LPS Challenge Model

Dose (mg/kg, p.o.)TNFα Inhibition (%)
0.327.0%
157.2%
377.5%

Data represents the dose-dependent reduction of plasma TNFα levels 1.5 hours after LPS challenge in mice.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage (2% Solutol/0.5% MC)

Materials:

  • This compound powder

  • Solutol® HS 15

  • Methylcellulose (MC)

  • Sterile water

  • Stir plate and stir bar

  • Sterile tubes

Procedure:

  • Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. This may require heating and stirring to fully dissolve. Allow the solution to cool to room temperature.

  • Weigh the required amount of this compound powder for the desired final concentration and volume.

  • In a separate sterile tube, add Solutol® HS 15 to constitute 2% of the final volume.

  • Add the this compound powder to the Solutol® HS 15 and vortex or sonicate until the powder is fully dispersed and a clear solution is formed.

  • Add the 0.5% methylcellulose solution to the this compound/Solutol mixture to reach the final desired volume.

  • Stir the final suspension for at least 30 minutes to ensure homogeneity.

  • Visually inspect the suspension for any undissolved particles before administration.

Protocol 2: In Vivo LPS-Induced Inflammation Model in Mice

Materials:

  • Balb/c mice (or other appropriate strain)

  • This compound formulation

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile saline

  • Syringes and gavage needles

  • Blood collection supplies (e.g., heparinized tubes)

Procedure:

  • Acclimatize mice to the facility for at least one week before the experiment.

  • On the day of the experiment, weigh each mouse to calculate the correct dose volume.

  • Administer this compound (e.g., at 0.3, 1, or 3 mg/kg) or the vehicle control orally via gavage.

  • Fifteen minutes after the oral administration, inject LPS intraperitoneally at a pre-determined dose (e.g., 100 µg per mouse).

  • One and a half hours after the LPS injection, collect blood samples via an appropriate method (e.g., cardiac puncture or retro-orbital bleeding) into heparinized tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma at -80°C until analysis.

  • Analyze the plasma for cytokine levels (e.g., TNFα and IL-10) using a suitable method such as ELISA or a multiplex immunoassay.

Mandatory Visualization

SIK_Signaling_Pathway Simplified SIK Signaling Pathway in Immune Cells LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB Releases NF-κB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNFα) NFkB->Pro_inflammatory_Cytokines Promotes Transcription SIK SIK CRTC CRTC SIK->CRTC Phosphorylates (Inactivates) This compound This compound This compound->SIK Inhibits CREB CREB CREB_CRTC CREB/CRTC Complex CRTC->CREB_CRTC Dephosphorylated CRTC translocates to nucleus and binds to CREB Anti_inflammatory_Cytokines Anti-inflammatory Cytokines (e.g., IL-10) CREB_CRTC->Anti_inflammatory_Cytokines Promotes Transcription

Caption: Simplified SIK signaling in response to LPS.

experimental_workflow Experimental Workflow for In Vivo Efficacy Testing start Start acclimatize Acclimatize Mice start->acclimatize weigh Weigh Mice & Calculate Dose acclimatize->weigh administer_drug Administer this compound or Vehicle (Oral Gavage) weigh->administer_drug wait Wait 15 min (Tmax) administer_drug->wait induce_inflammation Induce Inflammation (LPS Injection, i.p.) wait->induce_inflammation wait_response Wait 1.5 hours induce_inflammation->wait_response collect_samples Collect Blood Samples wait_response->collect_samples process_samples Process Samples (Plasma) collect_samples->process_samples analyze Analyze Cytokines (ELISA) process_samples->analyze end End analyze->end

Caption: Workflow for the mouse LPS challenge model.

troubleshooting_logic Troubleshooting Logic for Inconsistent Efficacy start Inconsistent Efficacy Observed check_formulation Check Formulation & Administration start->check_formulation formulation_ok Formulation OK? check_formulation->formulation_ok check_dosing Review Dosing Regimen dosing_ok Dosing Regimen OK? check_dosing->dosing_ok check_variability Assess Biological Variability variability_addressed Variability Addressed? check_variability->variability_addressed formulation_ok->check_dosing Yes re_evaluate_formulation Re-evaluate Vehicle & Solubility formulation_ok->re_evaluate_formulation No dosing_ok->check_variability Yes optimize_dose_timing Optimize Dose & Timing dosing_ok->optimize_dose_timing No increase_N_standardize Increase Sample Size & Standardize Procedures variability_addressed->increase_N_standardize No end Re-run Experiment variability_addressed->end Yes re_evaluate_formulation->end optimize_dose_timing->end increase_N_standardize->end

Caption: Troubleshooting decision tree for efficacy issues.

References

Technical Support Center: GLPG3312 Metabolic Stability and Clearance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers frequently asked questions regarding the metabolic stability and clearance of the pan-SIK inhibitor, GLPG3312. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the known in vitro metabolic stability of this compound?

A1: this compound has demonstrated good in vitro metabolic stability in mouse liver microsomes and hepatocytes. The intrinsic unbound clearance was determined to be 4.76 L/h/kg in mouse microsomes and less than 1.75 L/h/kg in mouse hepatocytes[1].

Q2: What are the reported in vivo clearance and bioavailability of this compound in preclinical species?

A2: In mice, following intravenous administration at a dose of 1 mg/kg, this compound exhibited a low total plasma clearance of 0.945 L/h/kg and a low unbound plasma clearance of 10.2 L/h/kg. The oral bioavailability was found to be 60% after an oral dose of 5 mg/kg[1].

Q3: Is there any available data on the metabolic stability of this compound in human liver microsomes or hepatocytes?

A3: Based on publicly available information, there is currently no published data on the metabolic stability of this compound in human liver microsomes or hepatocytes. Preclinical data has been reported for mouse models[1].

Q4: Which cytochrome P450 (CYP) enzymes are responsible for the metabolism of this compound?

A4: The specific CYP isoforms or other enzymes involved in the metabolism of this compound have not been publicly disclosed. Reaction phenotyping studies would be required to identify the contributing enzymes.

Q5: What is the potential for this compound to cause drug-drug interactions through CYP inhibition or induction?

A5: There is no publicly available data on the potential of this compound to inhibit or induce major cytochrome P450 enzymes. Such studies are crucial for assessing the drug-drug interaction profile of a clinical candidate.

Data Summary

The following tables summarize the available quantitative data on the metabolic stability and clearance of this compound in mice.

Table 1: In Vitro Metabolic Stability of this compound in Mouse Systems [1]

ParameterMatrixValue
Intrinsic Unbound Clearance (CLu,int)Mouse Liver Microsomes4.76 L/h/kg
Intrinsic Unbound Clearance (CLu,int)Mouse Hepatocytes< 1.75 L/h/kg

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice [1]

ParameterDosing RouteDoseValue
Total Plasma Clearance (CLp)Intravenous1 mg/kg0.945 L/h/kg
Unbound Plasma Clearance (CLu,p)Intravenous1 mg/kg10.2 L/h/kg
Oral Bioavailability (%F)Oral5 mg/kg60%

Experimental Protocols

Detailed experimental protocols for the metabolic stability and pharmacokinetic studies of this compound are not available in the public domain. The following are generalized protocols for such experiments.

General Protocol for In Vitro Metabolic Stability in Liver Microsomes

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., 0.5 mg/mL final concentration) and a phosphate buffer (e.g., 100 mM, pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiate Reaction: Add this compound (e.g., 1 µM final concentration) to the pre-incubated mixture.

  • Add Cofactor: Start the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench Reaction: Stop the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

  • Data Analysis: Determine the rate of disappearance of this compound to calculate the intrinsic clearance.

Troubleshooting Guides

This troubleshooting guide provides solutions to common issues encountered during in vitro metabolic stability assays.

IssuePossible Cause(s)Suggested Solution(s)
High variability between replicates - Pipetting errors- Inconsistent mixing- Temperature fluctuations- Use calibrated pipettes and proper technique.- Ensure thorough mixing at each step.- Maintain a constant temperature in the incubator.
No metabolism observed (compound is too stable) - Low enzyme activity- Compound concentration too high (enzyme saturation)- Incorrect cofactor- Use a new batch of microsomes/hepatocytes with verified activity.- Test a lower concentration of the compound.- Ensure the NADPH-regenerating system is properly prepared and active.
Compound disappears too quickly - High metabolic rate- Non-enzymatic degradation- Shorten the incubation time points.- Run a control incubation without the NADPH-regenerating system to assess non-enzymatic degradation.
Poor recovery of the compound at time zero - Binding to plasticware- Poor solubility- Use low-binding plates/tubes.- Ensure the compound is fully dissolved in the incubation buffer. The final concentration of the organic solvent used for dissolving the compound should be low (e.g., <1%).

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_reagents Prepare Reagents (Buffer, Microsomes, Cofactor) pre_incubation Pre-incubate Microsomes and Buffer at 37°C prep_reagents->pre_incubation prep_compound Prepare this compound Stock Solution initiate_reaction Add this compound and Initiate with NADPH prep_compound->initiate_reaction pre_incubation->initiate_reaction time_points Collect Aliquots at Specific Time Points initiate_reaction->time_points quench Quench Reaction (e.g., with Acetonitrile) time_points->quench process Centrifuge and Collect Supernatant quench->process lcms LC-MS/MS Analysis process->lcms calculate Calculate % Remaining and Intrinsic Clearance lcms->calculate

Figure 1. General experimental workflow for an in vitro metabolic stability assay.

putative_metabolic_pathway cluster_phase1 Phase I Metabolism (Putative) cluster_phase2 Phase II Metabolism (Putative) This compound This compound oxidation Oxidation (e.g., Hydroxylation) This compound->oxidation CYP450 demethylation O-Demethylation This compound->demethylation CYP450 glucuronidation Glucuronidation oxidation->glucuronidation UGTs demethylation->glucuronidation UGTs

Figure 2. A putative metabolic pathway for this compound. Note: This is a hypothetical pathway based on common metabolic transformations and has not been experimentally confirmed.

References

Technical Support Center: GLPG3312 Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GLPG3312. The information focuses on the critical impact of moisture on the solubility of this compound in dimethyl sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for dissolving this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1][2] this compound is readily soluble in DMSO, with reported concentrations of up to 100 mg/mL.[1] It is insoluble in water and ethanol.[2]

Q2: I am observing low or inconsistent solubility of this compound in DMSO. What could be the cause?

A2: A primary cause of low or inconsistent solubility of this compound in DMSO is the presence of moisture.[1][2] DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water can significantly reduce the solubility of this compound.[1][2] Always use fresh, anhydrous DMSO from a newly opened bottle or a properly stored desiccated container.

Q3: How does moisture in DMSO affect this compound solubility?

A3: While the precise mechanism is not detailed in the available literature, the presence of water in DMSO alters the solvent properties, making it less favorable for dissolving the hydrophobic this compound molecule. This can lead to incomplete dissolution, precipitation of the compound, and inaccurate concentration measurements in your experiments.

Q4: What are the best practices for preparing this compound stock solutions?

A4: To ensure optimal solubility and stability of your this compound stock solution:

  • Use a fresh, unopened bottle of anhydrous or molecular sieve-dried DMSO.

  • Warm the this compound vial to room temperature before opening to minimize moisture condensation.

  • Weigh the required amount of this compound in a low-humidity environment if possible.

  • Add the anhydrous DMSO to the solid this compound and vortex or sonicate until fully dissolved.[1]

  • Once dissolved, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and moisture introduction from the air.[1]

  • Store the aliquots at -20°C or -80°C for long-term stability.[1]

Q5: My this compound in DMSO solution appears cloudy or has precipitated upon storage. What should I do?

A5: Cloudiness or precipitation upon storage can be due to moisture contamination or exceeding the solubility limit at a lower temperature. If you suspect moisture contamination, it is best to discard the solution and prepare a fresh stock using anhydrous DMSO. If the issue is cold-induced precipitation, you may try gently warming the solution and vortexing to redissolve the compound before use. However, for quantitative experiments, it is always recommended to use a freshly prepared, clear solution.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues related to this compound solubility.

Table 1: Troubleshooting Common this compound Solubility Issues

Observed Issue Potential Cause Recommended Action
Incomplete Dissolution 1. Moisture in DMSO.2. Incorrect solvent.3. Insufficient mixing.1. Use fresh, anhydrous DMSO.2. Confirm DMSO is the solvent being used.3. Vortex or sonicate the solution until clear.
Precipitation in Stock Solution 1. Moisture absorption over time.2. Freeze-thaw cycles.3. Storage temperature fluctuations.1. Prepare fresh stock with anhydrous DMSO and aliquot.2. Avoid repeated freeze-thaw cycles.3. Ensure consistent storage at -20°C or -80°C.
Inconsistent Experimental Results 1. Inaccurate stock concentration due to poor solubility.2. Precipitation during dilution into aqueous buffers.1. Verify stock solution clarity before use.2. When diluting into aqueous solutions, do so dropwise while vortexing to minimize precipitation. Consider the final DMSO concentration in your assay.

Experimental Protocols

Protocol 1: Determination of this compound Solubility in DMSO with Varying Moisture Content

This protocol outlines a method to quantify the impact of moisture on this compound solubility in DMSO.

Materials:

  • This compound powder

  • Anhydrous DMSO (≤0.05% water)

  • Deionized water

  • Analytical balance

  • Vortex mixer

  • Sonicator

  • Thermostatic shaker

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

  • Calibrated pipettes

  • Microcentrifuge tubes

Procedure:

  • Preparation of DMSO/Water Mixtures:

    • Prepare a series of DMSO/water mixtures with varying water content (e.g., 0%, 1%, 2%, 5%, 10% v/v).

    • For the 0% water control, use fresh, anhydrous DMSO.

    • For the other mixtures, add the corresponding volume of deionized water to anhydrous DMSO and mix thoroughly.

  • Sample Preparation (Shake-Flask Method):

    • Add an excess amount of this compound powder to a series of microcentrifuge tubes. A starting point could be 110 mg per 1 mL of solvent to ensure saturation.

    • Add 1 mL of each DMSO/water mixture to the respective tubes.

    • Tightly cap the tubes to prevent evaporation and further moisture absorption.

  • Equilibration:

    • Place the tubes in a thermostatic shaker set to a constant temperature (e.g., 25°C).

    • Shake the samples for a sufficient time to reach equilibrium (e.g., 24-48 hours).

  • Phase Separation:

    • After equilibration, centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully collect an aliquot from the supernatant of each tube, ensuring no solid particles are transferred.

    • Dilute the supernatant with a suitable mobile phase for HPLC analysis.

    • Analyze the diluted samples by HPLC to determine the concentration of dissolved this compound.

    • Construct a calibration curve using known concentrations of this compound to quantify the results.

Data Presentation:

The quantitative data from this experiment can be summarized in a table for easy comparison.

Table 2: Solubility of this compound in DMSO with Varying Moisture Content

Water Content in DMSO (% v/v) This compound Solubility (mg/mL)
0[Insert experimental value]
1[Insert experimental value]
2[Insert experimental value]
5[Insert experimental value]
10[Insert experimental value]

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_dmso Prepare DMSO/Water Mixtures (0%, 1%, 2%, 5%, 10% H2O) add_glpg Add Excess this compound to Microcentrifuge Tubes prep_dmso->add_glpg add_solvent Add 1 mL of each DMSO/Water Mixture add_glpg->add_solvent shake Shake at Constant Temperature (24-48 hours) add_solvent->shake centrifuge Centrifuge to Pellet Undissolved Solid shake->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc Analyze by HPLC supernatant->hplc quantify Quantify Solubility hplc->quantify

Caption: Experimental workflow for determining the impact of moisture on this compound solubility.

troubleshooting_logic start Solubility Issue with this compound? check_solvent Is the solvent anhydrous DMSO? start->check_solvent use_fresh_dmso Action: Use fresh, anhydrous DMSO. check_solvent->use_fresh_dmso No check_mixing Is the solution fully mixed? check_solvent->check_mixing Yes issue_resolved Issue Resolved use_fresh_dmso->issue_resolved mix_thoroughly Action: Vortex or sonicate until solution is clear. check_mixing->mix_thoroughly No check_storage Was the stock solution stored properly? check_mixing->check_storage Yes mix_thoroughly->issue_resolved aliquot_storage Action: Prepare fresh stock, aliquot, and store at -20/-80°C. check_storage->aliquot_storage No check_storage->issue_resolved Yes aliquot_storage->issue_resolved

Caption: Logical workflow for troubleshooting this compound solubility issues.

References

Technical Support Center: GLPG3312 and Off-Target Effects on RIPK2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of GLPG3312, a potent pan-SIK inhibitor, on Receptor-Interacting Protein Kinase 2 (RIPK2).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and selective pan-inhibitor of Salt-Inducible Kinases (SIKs), which are a family of serine/threonine kinases comprising three isoforms: SIK1, SIK2, and SIK3.[1][2] These kinases are part of the AMP-activated protein kinase (AMPK) family and are involved in regulating inflammatory responses.[1][2] this compound exhibits anti-inflammatory and immunoregulatory activities by inhibiting these primary targets.[1][3][4]

Q2: Has RIPK2 been identified as an off-target of this compound?

Yes, RIPK2 has been identified as the main off-target of this compound.[4] While this compound is a highly selective pan-SIK inhibitor, it does exhibit inhibitory activity against RIPK2, albeit at a lower potency compared to its primary SIK targets.[4]

Q3: How significant is the off-target activity of this compound on RIPK2?

The inhibitory potency of this compound on RIPK2 is approximately 10-fold less than on SIK1 and 30-fold less than on SIK2 and SIK3.[4] The IC50 value for this compound against RIPK2 has been determined to be 19.7 nM.[3][4] This quantitative data allows for a direct comparison of its on-target versus off-target activity.

Quantitative Data Summary

The following table summarizes the inhibitory potency (IC50) of this compound against its primary SIK targets and its main off-target, RIPK2, as well as other identified off-targets.

TargetIC50 (nM)Target Type
SIK12.0On-Target
SIK20.7On-Target
SIK30.6On-Target
RIPK2 19.7 Off-Target
DDR157Off-Target
LIMK167.3Off-Target
MAP3K20103Off-Target
Lyn272Off-Target

Data sourced from MedchemExpress and NIH publications.[3][4]

Troubleshooting Guide

Issue 1: Observing unexpected cellular phenotypes inconsistent with SIK inhibition.

  • Possible Cause: The observed phenotype may be due to the off-target inhibition of RIPK2 by this compound. RIPK2 is a crucial signaling molecule downstream of NOD-like receptors (NOD1 and NOD2) and is involved in activating NF-κB and MAPK pathways, leading to pro-inflammatory cytokine production.[5][6]

  • Troubleshooting Steps:

    • Validate RIPK2 Pathway Engagement: Use Western blotting to assess the phosphorylation status of key downstream effectors of the RIPK2 pathway, such as IκBα and p38 MAPK, in your experimental system. A decrease in phosphorylation of these targets in the presence of this compound would suggest RIPK2 inhibition.

    • Use a RIPK2-Specific Inhibitor: As a control, treat your cells with a highly selective RIPK2 inhibitor (e.g., GSK583). If this selective inhibitor phenocopies the unexpected effects observed with this compound, it strongly suggests the phenotype is driven by RIPK2 inhibition.

    • Rescue Experiment: If feasible, perform a rescue experiment by overexpressing a this compound-resistant mutant of SIKs in your cells. If the phenotype persists, it is likely an off-target effect.

Issue 2: Difficulty in distinguishing on-target SIK-mediated effects from off-target RIPK2-mediated effects.

  • Possible Cause: The signaling pathways of SIKs and RIPK2, while distinct, can both modulate inflammatory responses, making it challenging to attribute observed effects to a single target.

  • Troubleshooting Steps:

    • Dose-Response Analysis: Conduct a detailed dose-response experiment with this compound. Given the difference in potency, on-target SIK inhibition should occur at lower concentrations than off-target RIPK2 inhibition. Correlate the concentrations at which you observe specific cellular effects with the known IC50 values for SIKs and RIPK2.

    • Knockdown/Knockout Models: Utilize siRNA, shRNA, or CRISPR/Cas9 to specifically knock down or knock out SIK isoforms or RIPK2 in your cell model. This will allow you to dissect the contribution of each target to the overall cellular response to this compound.

    • Chemical Probe Comparison: Compare the cellular effects of this compound with other SIK inhibitors that have different off-target profiles. If another potent SIK inhibitor that does not inhibit RIPK2 fails to produce the same phenotype, this points to a RIPK2-mediated off-target effect of this compound.

Experimental Protocols

1. Kinase Selectivity Profiling using ADP-Glo™ Kinase Assay

This protocol outlines a general method for assessing the selectivity of a kinase inhibitor like this compound against a panel of kinases.

  • Objective: To determine the IC50 values of this compound against RIPK2 and other kinases of interest.

  • Methodology:

    • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose would be 100 µM, followed by 1:3 or 1:5 serial dilutions.

    • Kinase Reaction Setup:

      • In a 384-well plate, add 1 µL of the serially diluted this compound or DMSO (vehicle control).

      • Add 2 µL of the kinase working solution (containing the specific kinase, e.g., RIPK2) to each well.

      • Initiate the kinase reaction by adding 2 µL of the ATP/Substrate working solution. The final reaction volume is 5 µL.

    • Incubation: Incubate the reaction plate at room temperature for 1 hour.

    • ADP Detection:

      • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

      • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction. Incubate for 30-60 minutes at room temperature.

    • Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

2. Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol can be adapted to confirm the engagement of this compound with RIPK2 in a cellular context.

  • Objective: To verify that this compound binds to RIPK2 within intact cells.

  • Methodology:

    • Cell Treatment: Treat cultured cells with either this compound at a desired concentration or with a vehicle control (DMSO) for a specified time.

    • Heating: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40-60°C) for 3 minutes to induce thermal denaturation of proteins.

    • Cell Lysis: Lyse the cells by freeze-thawing.

    • Protein Quantification: Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

    • Western Blotting: Analyze the amount of soluble RIPK2 in the supernatant by Western blotting using a RIPK2-specific antibody.

    • Data Analysis: The binding of this compound to RIPK2 is expected to stabilize the protein, leading to a higher melting temperature. This will be observed as more soluble RIPK2 remaining at higher temperatures in the this compound-treated samples compared to the control.

Signaling Pathway and Experimental Workflow Diagrams

RIPK2_Signaling_Pathway cluster_upstream Upstream Activation cluster_ripk2 RIPK2 Activation cluster_downstream Downstream Signaling cluster_inhibition Point of Inhibition NOD1/NOD2 NOD1/NOD2 RIPK2 RIPK2 NOD1/NOD2->RIPK2 CARD-CARD interaction Ligand Bacterial Peptidoglycan Ligand->NOD1/NOD2 Ubiquitination K63/M1-linked Ubiquitination RIPK2->Ubiquitination TAK1_Complex TAK1/TAB2/TAB3 Ubiquitination->TAK1_Complex Recruitment IKK_Complex IKKα/β/γ TAK1_Complex->IKK_Complex Activation MAPK_Pathway MAPK Pathway (p38, JNK) TAK1_Complex->MAPK_Pathway Activation NFkB_Activation NF-κB Activation IKK_Complex->NFkB_Activation IκBα degradation Gene_Expression Pro-inflammatory Gene Expression MAPK_Pathway->Gene_Expression NFkB_Activation->Gene_Expression This compound This compound This compound->RIPK2 Off-target inhibition

Caption: RIPK2 signaling pathway and the off-target inhibition by this compound.

Experimental_Workflow cluster_problem Problem Identification cluster_investigation Investigation Steps cluster_conclusion Conclusion Start Unexpected Phenotype with This compound Kinome_Profiling Kinome Profiling (e.g., ADP-Glo) Start->Kinome_Profiling Is it a known off-target? Cellular_Assays Cellular Assays (Western Blot, CETSA) Kinome_Profiling->Cellular_Assays Confirm cellular engagement Control_Experiments Control Experiments (Selective Inhibitors, Knockdown) Cellular_Assays->Control_Experiments Validate functional consequence Conclusion On-target vs. Off-target Effect Determined Control_Experiments->Conclusion

Caption: Workflow for troubleshooting this compound off-target effects.

References

Avoiding GLPG3312 precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GLPG3312. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common issues, particularly the prevention of its precipitation in media, to ensure the accuracy and reproducibility of your results.

Troubleshooting Guide: this compound Precipitation

Precipitation of this compound upon its addition to aqueous-based cell culture media is a common challenge that can significantly impact experimental outcomes. This guide provides a step-by-step approach to diagnose and resolve this issue.

Issue: A visible precipitate or cloudiness appears in the cell culture medium immediately or shortly after the addition of the this compound stock solution.

Potential CauseRecommended Solution
"Solvent Shift" Effect This compound is highly soluble in DMSO but insoluble in aqueous solutions like cell culture media[1]. When a concentrated DMSO stock is rapidly diluted into the media, the abrupt change in solvent polarity causes the compound to crash out of solution. To mitigate this, add the this compound stock solution dropwise to the pre-warmed media while gently swirling the flask or plate. This gradual introduction allows for better dispersion and reduces localized high concentrations.
High Final Concentration of this compound The desired final concentration of this compound in your experiment may exceed its solubility limit in the specific cell culture medium being used. Consider performing a dose-response experiment to determine the optimal, non-precipitating concentration range for your cell line and media combination.
High Final DMSO Concentration While DMSO is an excellent solvent for this compound, high concentrations can be toxic to cells and can also influence the solubility of other media components. It is a common practice to keep the final DMSO concentration in the culture medium below 0.5% to minimize these effects. If higher concentrations are necessary, it is crucial to include a vehicle control with the same DMSO concentration to account for any solvent-induced effects.
Use of Old or Hygroscopic DMSO DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in the DMSO stock can significantly reduce the solubility of hydrophobic compounds like this compound[1]. Always use fresh, anhydrous, research-grade DMSO to prepare your stock solutions.
Media Temperature The temperature of the cell culture medium can affect the solubility of dissolved compounds. It is recommended to pre-warm the medium to 37°C before adding the this compound stock solution, as solubility often increases with temperature.
Media Composition Different cell culture media (e.g., DMEM, RPMI-1640) have varying compositions of salts, amino acids, and other components that can influence the solubility of small molecules. If precipitation is a persistent issue, consider testing the solubility of this compound in alternative media formulations if your experimental design allows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for preparing this compound stock solutions is fresh, anhydrous, research-grade Dimethyl Sulfoxide (DMSO)[1]. This compound is highly soluble in DMSO, reaching concentrations as high as 91 mg/mL (200.68 mM)[1]. It is crucial to use fresh DMSO as it is hygroscopic, and absorbed moisture can significantly decrease the solubility of this compound[1].

Q2: How should I store my this compound stock solution?

A2: this compound stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year)[1]. The solid, powdered form of this compound can be stored at -20°C for up to 3 years[1].

Q3: My this compound precipitated in the media. Can I still use it for my experiment?

A3: It is not recommended to use media with precipitated this compound for your experiment. The presence of a precipitate indicates that the actual concentration of the dissolved, active compound is unknown and likely much lower than intended. This will lead to inaccurate and unreliable results. It is best to discard the media and prepare a fresh solution using the troubleshooting steps outlined above.

Q4: What is the mechanism of action of this compound?

A4: this compound is a potent and selective pan-inhibitor of Salt-Inducible Kinases (SIKs), with IC50 values of 2.0 nM for SIK1, 0.7 nM for SIK2, and 0.6 nM for SIK3[1][2]. SIKs are a family of serine/threonine kinases that play a role in regulating inflammatory responses[2]. By inhibiting SIKs, this compound has demonstrated anti-inflammatory and immunoregulatory activities[2].

Quantitative Data: this compound Solubility

SolventSolubilityMolar Concentration
DMSO 91 mg/mL[1]200.68 mM[1]
Water Insoluble[1]N/A
Ethanol Insoluble[1]N/A

Experimental Protocol: Preparation of this compound Working Solution

This protocol provides a detailed methodology for preparing a working solution of this compound for in vitro experiments, designed to minimize the risk of precipitation.

Materials:

  • This compound (solid powder)

  • Anhydrous, research-grade DMSO

  • Sterile microcentrifuge tubes

  • Sterile, pre-warmed (37°C) cell culture medium

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Prepare a High-Concentration Stock Solution: a. Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation. b. Weigh the desired amount of this compound powder and dissolve it in fresh, anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM). Ensure the powder is completely dissolved by vortexing. c. Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. d. Store the aliquots at -20°C or -80°C.

  • Prepare the Working Solution (Serial Dilution): a. Thaw a single aliquot of the this compound stock solution at room temperature. b. Perform a serial dilution of the stock solution in your pre-warmed (37°C) cell culture medium to achieve the desired final concentration. c. Crucially, add the this compound stock solution dropwise to the medium while gently swirling the tube or flask. This gradual dilution is key to preventing precipitation. d. Ensure the final concentration of DMSO in the working solution is below the tolerance level for your specific cell line (typically <0.5%).

  • Final Application: a. Gently mix the final working solution before adding it to your cell culture plates. b. Visually inspect the medium for any signs of precipitation before and after adding it to the cells.

Visualizing the SIK Signaling Pathway and Troubleshooting Workflow

To further aid in understanding the context of this compound's mechanism and to provide a clear decision-making tool for troubleshooting, the following diagrams have been generated.

SIK_Signaling_Pathway Simplified SIK Signaling Pathway LKB1 LKB1 SIK SIK1/2/3 LKB1->SIK Activates HDACs Class IIa HDACs SIK->HDACs Phosphorylates (Inactivates) CRTCs CRTCs SIK->CRTCs Phosphorylates (Inactivates) This compound This compound This compound->SIK Inhibits Gene_Expression Target Gene Expression HDACs->Gene_Expression CRTCs->Gene_Expression

Caption: Simplified SIK Signaling Pathway targeted by this compound.

Troubleshooting_Workflow This compound Precipitation Troubleshooting Workflow Start Precipitation Observed? Check_DMSO Using Fresh, Anhydrous DMSO? Start->Check_DMSO Yes No_Precipitation No Precipitation Start->No_Precipitation No Use_Fresh_DMSO Action: Use Fresh, Anhydrous DMSO Check_DMSO->Use_Fresh_DMSO No Check_Dilution Added Dropwise to Pre-warmed Media? Check_DMSO->Check_Dilution Yes Use_Fresh_DMSO->Check_Dilution Slow_Dilution Action: Add Stock Dropwise to 37°C Media Check_Dilution->Slow_Dilution No Check_DMSO_Conc Final DMSO Conc. < 0.5%? Check_Dilution->Check_DMSO_Conc Yes Slow_Dilution->Check_DMSO_Conc Lower_DMSO_Conc Action: Adjust Stock Conc. to Lower Final DMSO Check_DMSO_Conc->Lower_DMSO_Conc No Success Problem Resolved Check_DMSO_Conc->Success Yes Consider_Lower_GLPG_Conc Consider Lowering Final this compound Concentration Lower_DMSO_Conc->Consider_Lower_GLPG_Conc Consider_Lower_GLPG_Conc->Success

Caption: Troubleshooting workflow for this compound precipitation.

References

GLPG3312 batch-to-batch variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GLPG3312. The information is designed to address potential issues, including batch-to-batch variability, that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective pan-inhibitor of Salt-Inducible Kinases (SIK), with IC50 values of 2.0 nM for SIK1, 0.7 nM for SIK2, and 0.6 nM for SIK3.[1][2][3][4][5][6] It belongs to the AMP-activated protein kinase (AMPK) family of serine/threonine protein kinases.[2][3][4] By inhibiting SIKs, this compound can modulate inflammatory cytokine production, leading to a reduction of pro-inflammatory cytokines (like TNFα) and an increase in anti-inflammatory mediators (such as IL-10).[2][3][4][5][6][7] This dual mechanism of action makes it a subject of interest for inflammatory diseases.[2][3][6]

Q2: What are the recommended solvent and storage conditions for this compound?

A2: For in vitro studies, this compound can be dissolved in DMSO.[1] For in vivo oral administration, a homogeneous suspension can be prepared using CMC-Na.[1] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[7] Recommended storage for stock solutions is at -80°C for up to one year or -20°C for up to one month.[1] As a powder, it should be stored at -20°C for up to three years.[1]

Q3: We are observing lower than expected potency (higher IC50) with a new batch of this compound compared to our previous experiments. What could be the cause?

A3: Several factors could contribute to apparent batch-to-batch differences in potency. Please refer to the troubleshooting guide below for a systematic approach to identifying the root cause. Potential issues include variations in compound purity, solubility, or degradation. It is also crucial to ensure consistency in experimental setup, including cell passage number, reagent quality, and instrument calibration.

Q4: Can this compound be used in animal models?

A4: Yes, this compound has been shown to have good oral bioavailability and to exhibit anti-inflammatory and immunomodulatory activities in mouse models.[2][4][5][6][7] For example, in a mouse LPS challenge model, oral administration of this compound resulted in reduced plasma levels of TNFα and increased levels of IL-10.[7]

Troubleshooting Guide: Investigating this compound Batch-to-Batch Variability

This guide provides a step-by-step approach to troubleshoot experiments where batch-to-batch variability of this compound is suspected.

Step 1: Verify Compound Handling and Storage
  • Action: Confirm that the new batch of this compound was stored under the recommended conditions (-20°C for powder, -80°C for stock solutions in DMSO).[1]

  • Rationale: Improper storage can lead to degradation of the compound, resulting in reduced activity.

  • Action: Ensure that fresh, high-quality DMSO was used for solubilization, as moisture-absorbing DMSO can reduce solubility.[1]

  • Rationale: Poor solubility will lead to a lower effective concentration in your assay.

Step 2: Assess Compound Purity and Integrity
  • Action: If possible, obtain the Certificate of Analysis (CoA) for each batch and compare the purity data.

  • Rationale: Even small differences in purity can impact the effective concentration of the active compound.

  • Action: Consider analytical chemistry techniques such as HPLC-MS to confirm the identity and purity of the different batches.

  • Rationale: This provides direct evidence of any chemical differences between the batches.

Step 3: Standardize Experimental Protocols
  • Action: Review and standardize all experimental protocols. This includes cell culture conditions (media, serum, passage number), stimulation conditions (e.g., LPS concentration and incubation time), and assay procedures.

  • Rationale: Inconsistencies in the experimental setup are a common source of variability and can be mistaken for batch-to-batch differences in the compound.

Step 4: Perform a Side-by-Side Comparison
  • Action: If you have any remaining material from a previous, well-performing batch, conduct a head-to-head experiment with the new batch.

  • Rationale: This is the most direct way to confirm if the observed variability is due to the compound itself or other experimental factors.

The logical workflow for troubleshooting can be visualized as follows:

G start Start: Suspected Batch-to-Batch Variability storage Step 1: Verify Compound Handling and Storage start->storage purity Step 2: Assess Compound Purity and Integrity storage->purity Storage OK protocol Step 3: Standardize Experimental Protocols purity->protocol Purity Confirmed comparison Step 4: Perform Side-by-Side Comparison protocol->comparison Protocol Standardized root_cause Identify Root Cause comparison->root_cause Direct Comparison Complete end End: Resolve Variability Issue root_cause->end

Troubleshooting Workflow for this compound Variability

Data Presentation: Hypothetical Batch Comparison

The following table presents a hypothetical scenario of data that might be observed with two different batches of this compound, illustrating a potential batch-to-batch variability issue.

ParameterBatch ABatch BExpected Value
Purity (by HPLC) 99.5%97.8%>98%
SIK1 IC50 (nM) 2.15.8~2.0[1][2][3][5][6]
SIK2 IC50 (nM) 0.82.5~0.7[1][2][3][5][6]
SIK3 IC50 (nM) 0.61.9~0.6[1][2][3][5][6]
TNFα Inhibition (IC50 in LPS-stimulated Monocytes, nM) 2575~17-34[2]
IL-10 Induction (Fold change at 1 µM) 5.22.1>4

In this hypothetical case, Batch B shows lower purity and reduced potency across all tested parameters, suggesting a potential issue with this specific batch.

Experimental Protocols

Protocol 1: In Vitro SIK Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is based on the methodology used for the initial identification of this compound.[2][5]

  • Reagents: Recombinant human SIK1, SIK2, or SIK3 enzyme, AMARA peptide substrate, ATP, ADP-Glo™ Kinase Assay kit.

  • Procedure: a. Prepare a serial dilution of this compound in DMSO. b. In a 384-well plate, add the SIK enzyme, the peptide substrate, and the appropriate concentration of this compound. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for the specified time. e. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer. f. Calculate the IC50 values by fitting the data to a four-parameter logistic curve.

Protocol 2: Cytokine Release Assay in Human Primary Monocytes

This protocol is designed to assess the functional effect of this compound on cytokine production.[2][7]

  • Cell Culture: Isolate human primary monocytes from peripheral blood mononuclear cells (PBMCs) and culture in appropriate media.

  • Procedure: a. Plate the monocytes at a desired density. b. Pre-incubate the cells with various concentrations of this compound for 1-2 hours. c. Stimulate the cells with Lipopolysaccharide (LPS). d. Incubate for 18-24 hours. e. Collect the cell culture supernatant. f. Measure the concentrations of TNFα and IL-10 in the supernatant using a suitable immunoassay (e.g., ELISA). g. Determine the IC50 for TNFα inhibition and the fold induction of IL-10.

Signaling Pathway

This compound acts by inhibiting the SIK family of kinases. The simplified signaling pathway is depicted below.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 activates SIK SIK1/2/3 TLR4->SIK ...activates CRTC3 CRTC3-P SIK->CRTC3 phosphorylates (inactivates) CREB CREB-P SIK->CREB ...regulates This compound This compound This compound->SIK inhibits Pro_inflammatory Pro-inflammatory Cytokine Genes (e.g., TNFα) CRTC3->Pro_inflammatory ...suppresses transcription Anti_inflammatory Anti-inflammatory Cytokine Genes (e.g., IL-10) CREB->Anti_inflammatory ...promotes transcription

Simplified SIK Signaling Pathway and this compound Inhibition

References

Validation & Comparative

A Comparative Guide to SIK Inhibitors: GLPG3312 vs. ARN-3236

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of two prominent Salt-Inducible Kinase (SIK) inhibitors, GLPG3312 and ARN-3236, for researchers, scientists, and drug development professionals. The information presented is based on available experimental data to facilitate an objective evaluation of their performance and potential applications.

Introduction to SIKs and Their Inhibition

Salt-Inducible Kinases (SIKs) are a family of three serine/threonine kinases (SIK1, SIK2, and SIK3) that belong to the AMP-activated protein kinase (AMPK) family.[1] SIKs are key regulators of various physiological processes, including metabolism, inflammation, and cell cycle control.[2][3] They exert their effects primarily through the phosphorylation of transcriptional co-activators, such as the CREB-regulated transcription coactivators (CRTCs) and class IIa histone deacetylases (HDACs).[4] Phosphorylation by SIKs leads to the cytoplasmic sequestration of these co-activators, thereby inhibiting the transcription of their target genes.[1][4]

Inhibition of SIKs has emerged as a promising therapeutic strategy for a range of diseases. By blocking SIK activity, inhibitors prevent the phosphorylation of CRTCs and HDACs, allowing their translocation to the nucleus where they can activate gene expression.[2][4] This can lead to desirable therapeutic outcomes, such as the suppression of pro-inflammatory cytokines and the induction of anti-inflammatory mediators in immune cells, or cell cycle arrest and apoptosis in cancer cells.[1][5]

This guide focuses on two SIK inhibitors: this compound, a pan-SIK inhibitor, and ARN-3236, a potent SIK2-selective inhibitor.

Comparative Performance Data

The following tables summarize the key quantitative data for this compound and ARN-3236, providing a direct comparison of their potency, selectivity, and cellular effects.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)
CompoundSIK1 IC50 (nM)SIK2 IC50 (nM)SIK3 IC50 (nM)
This compound 2.00.70.6
ARN-3236 21.6<16.6
Data sourced from the same study for direct comparison.[5]
Table 2: Kinase Selectivity Profile
CompoundKinase Panel SizeKey Off-Target Kinases with >80% Inhibition
This compound 380DDR1
ARN-3236 Not specifiedJAK2, LCK, NUAK2, SRPK1, VEGFR2 (at 0.5 µM)
Data for this compound from a 380 kinase panel screen.[5] Data for ARN-3236 indicates kinases with significant inhibition at a tested concentration.[5]
Table 3: Cellular and In Vivo Effects
FeatureThis compoundARN-3236
Primary Investigated Application Inflammatory DiseasesOvarian Cancer
Key In Vitro Cellular Effects - Reduces pro-inflammatory cytokines (e.g., TNFα) - Increases anti-inflammatory cytokines (e.g., IL-10) in human primary myeloid cells.[1]- Inhibits growth of ovarian cancer cell lines (IC50: 0.8 to 2.6 µM).[5] - Induces G2/M arrest, apoptosis, and tetraploidy.[5] - Uncouples centrosomes from the nucleus.[5]
Key In Vivo Effects - Exhibits anti-inflammatory and immunomodulatory activities in a mouse LPS challenge model.[6]- Enhances paclitaxel sensitivity in ovarian cancer xenografts.[5]
Affected Signaling Pathways - CREB/CRTC pathway- CREB/CRTC pathway - AKT/survivin pathway[5]

Experimental Protocols

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is a general representation of the likely method used to determine the IC50 values for both this compound and ARN-3236.

Objective: To measure the in vitro inhibitory activity of compounds against SIK1, SIK2, and SIK3.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.[7][8]

Materials:

  • Recombinant human SIK1, SIK2, and SIK3 enzymes.

  • AMARA peptide substrate.

  • ATP.

  • Kinase Assay Buffer.

  • Test compounds (this compound, ARN-3236) at various concentrations.

  • ADP-Glo™ Reagent and Kinase Detection Reagent.

  • 96-well white plates.

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase, substrate, and assay buffer.

  • Add the diluted test compounds to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

  • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Murine LPS Challenge Model (for this compound)

This protocol describes a general procedure for an LPS-induced inflammation model in mice.

Objective: To evaluate the in vivo anti-inflammatory and immunomodulatory effects of this compound.

Principle: Intraperitoneal injection of lipopolysaccharide (LPS), a component of Gram-negative bacteria, induces a systemic inflammatory response in mice, characterized by the release of pro-inflammatory cytokines.[9][10]

Materials:

  • Female C57BL/6 mice.

  • This compound formulated for oral administration.

  • Lipopolysaccharide (LPS) from E. coli.

  • Sterile saline.

  • ELISA kits for TNFα and IL-10.

Procedure:

  • Acclimatize mice for at least one week before the experiment.

  • Administer this compound (e.g., 0.3-3 mg/kg) or vehicle control orally to the mice.[6]

  • After a specified time (e.g., 1-2 hours), challenge the mice with an intraperitoneal injection of a sub-lethal dose of LPS (e.g., 1 µg/g body weight).[9]

  • At a predetermined time point post-LPS challenge (e.g., 3 hours), collect blood samples via cardiac puncture or retro-orbital bleeding.[9]

  • Process the blood to obtain plasma.

  • Measure the plasma concentrations of TNFα and IL-10 using specific ELISA kits.

  • Compare the cytokine levels in the this compound-treated group to the vehicle-treated group to assess the compound's effect.

Ovarian Cancer Xenograft Model (for ARN-3236)

This protocol outlines a general procedure for evaluating the efficacy of ARN-3236 in combination with paclitaxel in an ovarian cancer xenograft model.[5]

Objective: To assess the ability of ARN-3236 to enhance the anti-tumor efficacy of paclitaxel in vivo.

Materials:

  • Female immunodeficient mice (e.g., nu/nu mice).

  • Human ovarian cancer cell line (e.g., SKOv3ip or OVCAR8).

  • ARN-3236 formulated for oral administration.

  • Paclitaxel formulated for intraperitoneal injection.

  • Matrigel (optional, for subcutaneous tumors).

Procedure:

  • Inoculate mice with ovarian cancer cells, either intraperitoneally (for a disseminated model) or subcutaneously (for a solid tumor model).

  • Allow tumors to establish and reach a palpable size (for subcutaneous models) or for a few days (for intraperitoneal models).

  • Randomize mice into treatment groups: vehicle control, ARN-3236 alone, paclitaxel alone, and ARN-3236 plus paclitaxel.

  • Administer ARN-3236 orally (e.g., daily) and paclitaxel intraperitoneally (e.g., once or twice a week) according to the established dosing schedule.

  • Monitor tumor growth by measuring tumor volume with calipers (for subcutaneous models) or by monitoring ascites formation and overall health (for intraperitoneal models).

  • At the end of the study, sacrifice the mice and excise the tumors.

  • Weigh the tumors and compare the tumor weights between the different treatment groups to determine the efficacy of the combination therapy.

Signaling Pathways and Mechanisms of Action

General SIK Signaling Pathway

The inhibition of SIKs by compounds like this compound and ARN-3236 leads to the activation of CREB-mediated gene transcription.

SIK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SIK SIK1/2/3 CRTC CRTC SIK->CRTC Phosphorylation HDAC HDAC SIK->HDAC Phosphorylation pCRTC p-CRTC CRTC_n CRTC CRTC->CRTC_n Translocation pHDAC p-HDAC HDAC_n HDAC HDAC->HDAC_n Translocation Inhibitor This compound / ARN-3236 Inhibitor->SIK Inhibition CREB CREB Gene Target Gene (e.g., IL-10) CREB->Gene Transcription CRTC_n->CREB Activation ARN3236_Cancer_Pathway cluster_effects Cellular Effects ARN3236 ARN-3236 SIK2 SIK2 ARN3236->SIK2 Inhibition pAKT p-AKT (Active) SIK2->pAKT Activation (indirect) CellCycle G2/M Arrest SIK2->CellCycle Promotion of Mitosis AKT AKT Survivin Survivin pAKT->Survivin Upregulation Apoptosis Apoptosis Survivin->Apoptosis Inhibition

References

A Comparative Analysis of the Efficacy of SIK Inhibitors GLPG3312 and HG-9-91-01

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pan-SIK inhibitors GLPG3312 and HG-9-91-01. The following sections detail their mechanism of action, comparative efficacy based on available preclinical data, and the experimental protocols used in these assessments.

Mechanism of Action: Targeting the Salt-Inducible Kinases

Both this compound and HG-9-91-01 are potent inhibitors of the salt-inducible kinase (SIK) family, which includes three isoforms: SIK1, SIK2, and SIK3.[1][2] These kinases are key regulators of inflammatory responses, particularly in myeloid cells.[1][3] By inhibiting SIKs, these compounds modulate the activity of the CREB-regulated transcription coactivator (CRTC) family, leading to a dual effect on cytokine production: the suppression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-12 (IL-12), and the enhancement of the anti-inflammatory cytokine interleukin-10 (IL-10).[4][5] This modulation of the innate immune response makes SIK inhibitors a promising therapeutic strategy for inflammatory and autoimmune diseases.[1][4]

In Vitro Efficacy: A Head-to-Head Look at Potency

While direct comparative studies are limited, available data allows for an assessment of the in vitro potency of this compound and HG-9-91-01 against the SIK isoforms. Both compounds exhibit low nanomolar to sub-nanomolar inhibitory activity.

CompoundSIK1 IC50 (nM)SIK2 IC50 (nM)SIK3 IC50 (nM)
This compound 2.0[6][7]0.7[6][7]0.6[6][7]
HG-9-91-01 0.92[2][8]6.6[2][8]9.6[2][8]
Table 1: Comparative in vitro inhibitory potency of this compound and HG-9-91-01 against SIK isoforms.

The impact of this inhibition on cytokine production has been demonstrated in various myeloid cell types. This compound has been shown to inhibit TNF-α production and increase IL-10 release in lipopolysaccharide (LPS)-stimulated human monocytes and monocyte-derived macrophages.[7] Similarly, HG-9-91-01 enhances IL-10 production and suppresses pro-inflammatory cytokine secretion in macrophages and dendritic cells stimulated with Toll-like receptor (TLR) ligands.[2][3]

In Vivo Efficacy: Performance in Preclinical Models of Inflammation

Both compounds have demonstrated anti-inflammatory and immunomodulatory effects in vivo, although in different animal models and with different administration routes.

This compound, administered orally, has been shown to reduce plasma levels of TNF-α and increase IL-10 in a mouse model of acute LPS challenge.[7] This highlights its systemic anti-inflammatory activity and good oral bioavailability.[1]

HG-9-91-01, administered intraperitoneally, has demonstrated therapeutic efficacy in murine models of colitis (induced by 2,4,6-trinitrobenzene sulfonic acid - TNBS - or dextran sulfate sodium - DSS).[4] Treatment with HG-9-91-01 led to an improvement in disease scores, coupled with a decrease in TNF-α and IL-12 and an increase in IL-10 in colonic tissues.[1][4]

CompoundAnimal ModelAdministrationKey Efficacy Readouts
This compound Mouse LPS Challenge[7]Oral[7]Reduced plasma TNF-α, Increased plasma IL-10[7]
HG-9-91-01 Murine Colitis (TNBS and DSS)[4]Intraperitoneal[4]Decreased colonic TNF-α and IL-12, Increased colonic IL-10, Improved disease score[1][4]
Table 2: Summary of in vivo efficacy of this compound and HG-9-91-01 in inflammatory models.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating the efficacy of these SIK inhibitors.

SIK_Inhibitor_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_ligand TLR Ligand (e.g., LPS) TLR Toll-like Receptor (TLR) TLR_ligand->TLR SIK SIK1/2/3 TLR->SIK Activation CRTC3 CRTC3 (Active) SIK->CRTC3 Phosphorylation (Inhibition) Pro_inflammatory_genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-12) SIK->Pro_inflammatory_genes Promotes (indirectly) CRTC3_P p-CRTC3 (Inactive) CREB CREB CRTC3->CREB Co-activation This compound This compound This compound->SIK Inhibition HG_9_91_01 HG-9-91-01 HG_9_91_01->SIK Inhibition Anti_inflammatory_genes Anti-inflammatory Gene Transcription (e.g., IL-10) CREB->Anti_inflammatory_genes Induces

Figure 1: SIK inhibitor signaling pathway

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy start_invitro Isolate Myeloid Cells (e.g., Monocytes, Macrophages) treat_invitro Pre-treat with This compound or HG-9-91-01 start_invitro->treat_invitro stimulate_invitro Stimulate with TLR Ligand (e.g., LPS) treat_invitro->stimulate_invitro measure_cytokines_invitro Measure Cytokine Levels (TNF-α, IL-10) in Supernatant stimulate_invitro->measure_cytokines_invitro start_invivo Induce Inflammatory Model (e.g., LPS challenge, Colitis) treat_invivo Administer This compound (oral) or HG-9-91-01 (i.p.) start_invivo->treat_invivo collect_samples Collect Plasma or Tissue Samples treat_invivo->collect_samples measure_cytokines_invivo Measure Cytokine Levels (TNF-α, IL-10, IL-12) collect_samples->measure_cytokines_invivo

Figure 2: Experimental workflow for efficacy testing

Experimental Protocols

In Vitro Cytokine Production Assay
  • Cell Culture: Primary human monocytes are isolated from peripheral blood mononuclear cells (PBMCs). Monocyte-derived macrophages (MdMs) are generated by culturing monocytes with M-CSF. Murine bone marrow-derived dendritic cells (BMDCs) are generated from bone marrow cells cultured with GM-CSF.[7][9]

  • Treatment and Stimulation: Cells are pre-treated with various concentrations of this compound or HG-9-91-01 for a specified time (e.g., 1 hour).[2] Subsequently, cells are stimulated with a TLR agonist such as LPS (e.g., 100 ng/mL) or zymosan to induce cytokine production.[2][9]

  • Cytokine Measurement: After an incubation period (e.g., 4-24 hours), cell culture supernatants are collected. The concentrations of TNF-α and IL-10 are quantified using enzyme-linked immunosorbent assay (ELISA) or multiplex bead-based immunoassays (e.g., Bio-Plex).[2][7]

In Vivo Mouse LPS Challenge Model
  • Animals: Male C57BL/6 mice are used for this model.

  • Drug Administration: this compound is administered orally (p.o.) at various doses (e.g., 0.3-3 mg/kg) as a single dose.[7]

  • LPS Challenge: After a specified time following drug administration (e.g., 15 minutes), mice are challenged with an intraperitoneal (i.p.) injection of LPS to induce a systemic inflammatory response.[1]

  • Sample Collection and Analysis: Blood is collected at a specific time point post-LPS challenge (e.g., 2 hours). Plasma is separated, and the levels of TNF-α and IL-10 are measured by ELISA or other immunoassays.[7]

In Vivo Murine Colitis Model
  • Animals and Colitis Induction: Colitis is induced in mice (e.g., BALB/c) using chemical agents such as TNBS or DSS administered intrarectally or in drinking water, respectively.[4]

  • Drug Administration: HG-9-91-01 is administered intraperitoneally (i.p.) at various doses (e.g., 3, 10, or 30 mg/kg/day).[10]

  • Efficacy Assessment: The severity of colitis is assessed by monitoring body weight, stool consistency, and rectal bleeding to calculate a disease activity index (DAI). At the end of the study, colon tissues are collected for histological analysis and measurement of cytokine levels (TNF-α, IL-12, IL-10) by methods such as quantitative real-time PCR or ELISA.[4]

Conclusion

Both this compound and HG-9-91-01 are potent pan-SIK inhibitors with demonstrated efficacy in modulating inflammatory responses both in vitro and in vivo. This compound shows slightly better in vitro potency against SIK2 and SIK3 and has the advantage of oral bioavailability demonstrated in a systemic inflammation model. HG-9-91-01 has been shown to be effective in a disease-relevant model of colitis. The choice between these compounds for research purposes may depend on the specific scientific question, the desired route of administration, and the inflammatory model being investigated. Further head-to-head studies under identical experimental conditions would be beneficial for a more direct comparison of their efficacy.

References

A Comparative Analysis of SIK Inhibitors: GLPG3312 vs. GLPG3970

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of novel therapeutics for autoimmune and inflammatory diseases, inhibitors of Salt-Inducible Kinases (SIKs) have emerged as a promising class of compounds. This guide provides a detailed comparison of two such inhibitors, GLPG3312 and GLPG3970, focusing on their selectivity and potency. This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals in the field of drug development.

Potency and Selectivity Profile

This compound is characterized as a potent pan-SIK inhibitor, demonstrating strong, low nanomolar inhibition across all three SIK isoforms. In contrast, GLPG3970 is a first-in-class dual inhibitor of SIK2 and SIK3, exhibiting significant selectivity against SIK1.[1][2]

The inhibitory activity of both compounds, as measured by their half-maximal inhibitory concentration (IC50), is summarized in the table below.

Target This compound IC50 (nM) GLPG3970 IC50 (nM)
SIK12.0[3][4]282.8[1][2]
SIK20.7[3][4]7.8[1][2]
SIK30.6[3][4]3.8[1][2]

Kinome-wide selectivity profiling is crucial for assessing potential off-target effects. This compound was evaluated against a panel of 380 kinases, while GLPG3970 was tested against 372 kinases.[5][6] For GLPG3970, RIPK2 was identified as the primary off-target, with an IC50 of 78.4 nM.[4][5] Other kinases inhibited to a lesser extent were ABL1 (IC50: 1,095 nM) and MKNK2 (IC50: 1,074 nM).[5]

Experimental Methodologies

The determination of the inhibitory potency and selectivity of this compound and GLPG3970 involved biochemical kinase assays. The following protocols provide insight into the experimental setup.

Biochemical Kinase Assays for IC50 Determination

The in vitro kinase activity and compound inhibitory potency were assessed using well-established methods. For the initial high-throughput screening that led to the discovery of this compound, the ADP-Glo™ kinase assay was employed.[6] For more detailed characterization of both this compound and GLPG3970, a ³³P-radiometric kinase assay and the ADP-Glo™ assay were utilized, with testing performed at Eurofins.[5][6][7]

ADP-Glo™ Kinase Assay Protocol (for GLPG3970): [4][5]

  • Enzyme Source: Recombinant human SIK1, SIK2, and SIK3.

  • Substrate: AMARA peptide (45 µM).

  • ATP Concentration: 5 µM.

  • Assay Buffer: 25 mM Tris pH 7.5, 0.5 mM EGTA, 0.01% Triton X-100, 5 mM MgCl₂, and 2.5 mM DTT.

  • Procedure:

    • SIK enzymes (1.11 to 2.23 nM of SIK1, 0.11 to 0.48 nM of SIK2, or 0.45 nM of SIK3) were incubated with the AMARA peptide and ATP in the assay buffer.

    • The reaction was carried out in the presence of varying concentrations of the test compound (10-point dose-response) or vehicle control.

    • The incubation was performed at room temperature for 120 minutes.

    • Following incubation, the amount of ADP produced was quantified using the ADP-Glo™ Kinase Assay kit (Promega), which measures luminescence.

    • IC50 values were calculated from the dose-response curves.

General ³³P-Radiometric Kinase Assay Protocol (for this compound): [6][7]

  • Principle: This assay measures the incorporation of ³³P from [γ-³³P]ATP into a suitable substrate by the kinase.

  • Procedure:

    • The kinase of interest was incubated with the substrate, ATP, and [γ-³³P]ATP in the reaction medium.

    • The reaction was conducted in the presence or absence of the test compound.

    • The incubation was carried out at 33 °C for 45–60 minutes.

    • The reaction was stopped, and the phosphorylated substrate was separated from the residual [γ-³³P]ATP.

    • The amount of incorporated ³³P was quantified using a scintillation counter.

    • IC50 values were determined by measuring the reduction in substrate phosphorylation at different compound concentrations.

experimental_workflow cluster_prep Assay Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis reagents Prepare Reagents (Enzyme, Substrate, ATP, Buffer) incubation Incubate (Enzyme + Substrate + ATP + Compound) reagents->incubation compound Prepare Compound Dilutions compound->incubation detection Detect Kinase Activity incubation->detection data_quant Quantify Signal detection->data_quant ic50_calc Calculate IC50 data_quant->ic50_calc

Biochemical Kinase Assay Workflow

Signaling Pathways of SIK Inhibition

Salt-Inducible Kinases are key regulators of inflammatory responses, acting as a molecular switch between pro- and anti-inflammatory states.[8] They are part of the AMP-activated protein kinase (AMPK) family and exert their effects by phosphorylating and thereby regulating the activity of transcription factors and co-activators.[4][9]

Inhibition of SIKs leads to a dual anti-inflammatory effect. On one hand, it suppresses the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNFα). On the other hand, it promotes the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[9]

The diagram below illustrates the signaling pathway modulated by SIK inhibitors. In essence, by inhibiting SIKs, these compounds prevent the phosphorylation of CREB-regulated transcription coactivators (CRTCs). This allows CRTCs to translocate to the nucleus, where they co-activate the transcription factor CREB, leading to the expression of anti-inflammatory genes like IL-10. Concurrently, SIK inhibition can interfere with pro-inflammatory signaling cascades, such as the NF-κB pathway, which is responsible for the production of cytokines like TNFα.

SIK_signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_pro_inflammatory Pro-inflammatory Pathway cluster_anti_inflammatory Anti-inflammatory Pathway stimuli Pro-inflammatory Stimuli (e.g., LPS) tlr4 TLR4 stimuli->tlr4 nfkb NF-κB Activation tlr4->nfkb sik SIK tlr4->sik Activates tnfa TNFα Production nfkb->tnfa crtc3_p p-CRTC3 (Inactive) crtc3 CRTC3 (Active) crtc3_p->crtc3 Dephosphorylation (SIK Inhibition) creb CREB crtc3->creb Co-activates il10 IL-10 Production creb->il10 sik->crtc3_p Phosphorylates inhibitor This compound / GLPG3970 inhibitor->sik

SIK Inhibition Signaling Pathway

References

A Comparative Analysis of GLPG3312 and Selective SIK Inhibitors in Modulating Inflammatory Signaling

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the performance and experimental validation of the pan-SIK inhibitor GLPG3312 against isoform-selective Salt-Inducible Kinase (SIK) inhibitors. This document provides a detailed comparison of their biochemical potency, cellular activity, and underlying mechanisms of action, supported by experimental data and detailed protocols.

Introduction

Salt-Inducible Kinases (SIKs), a family of three serine/threonine kinases (SIK1, SIK2, and SIK3), have emerged as critical regulators of inflammatory responses.[1] Inhibition of SIKs offers a dual mechanism of action: the suppression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), and the potentiation of the anti-inflammatory cytokine interleukin-10 (IL-10).[1][2][3] This unique profile makes SIK inhibitors promising therapeutic candidates for a range of inflammatory and autoimmune diseases. This compound is a potent, orally bioavailable pan-SIK inhibitor, demonstrating activity against all three SIK isoforms.[4][5] In contrast, significant research efforts have been dedicated to developing inhibitors with selectivity for individual SIK isoforms to potentially fine-tune therapeutic effects and mitigate off-target effects. This guide provides an objective comparison of this compound with key selective SIK inhibitors, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways and experimental workflows.

Biochemical Potency: A Head-to-Head Comparison

The inhibitory activity of this compound and various selective SIK inhibitors was determined using biochemical assays, with the half-maximal inhibitory concentration (IC50) serving as a key metric for potency. The data presented in the following table was generated using the ADP-Glo™ kinase assay, a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.

CompoundTargetSIK1 IC50 (nM)SIK2 IC50 (nM)SIK3 IC50 (nM)Reference
This compound Pan-SIK2.00.70.6[4][5]
HG-9-91-01 Pan-SIK (SIK1-preferring)0.926.69.6[6][7][8][9]
ARN-3236 SIK2-selective21.63<16.63[10][11][12][13]
GLPG3970 SIK2/3-dual282.87.83.8[14][15][16][17]
GLPG4399 SIK3-selective--Selective[18][19][20]

Note: Specific IC50 values for GLPG4399 are not publicly available, but it is described as a highly selective SIK3 inhibitor.

SIK Signaling Pathway and Mechanism of Action

The anti-inflammatory effects of SIK inhibitors are primarily mediated through the regulation of the CREB-regulated transcription coactivator (CRTC) family, particularly CRTC3.[21] In its phosphorylated state, CRTC3 is sequestered in the cytoplasm. Inhibition of SIKs leads to the dephosphorylation of CRTC3, allowing its translocation into the nucleus. Once in the nucleus, CRTC3 binds to the transcription factor CREB (cAMP response element-binding protein) and promotes the transcription of target genes, most notably the anti-inflammatory cytokine IL-10. Concurrently, SIK inhibition leads to a reduction in the production of pro-inflammatory cytokines like TNF-α, although the precise mechanism for this is less well-defined but is known to be a downstream consequence of SIK inhibition.[1][2][3][22]

SIK_Signaling_Pathway SIK Signaling Pathway in Macrophages cluster_upstream Upstream Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Effects LKB1 LKB1 SIK SIK1/2/3 LKB1->SIK Activates CRTC3_P p-CRTC3 SIK->CRTC3_P Phosphorylates CRTC3 CRTC3 SIK->CRTC3 Inhibition allows dephosphorylation YWHAE 14-3-3 CRTC3_P->YWHAE Binds to YWHAE->CRTC3_P Sequesters in Cytoplasm This compound This compound This compound->SIK Inhibits Selective_Inhibitors Selective SIKi Selective_Inhibitors->SIK Inhibits CREB CREB CRTC3->CREB Co-activates IL10_gene IL-10 Gene CREB->IL10_gene Promotes Transcription TNFa_gene TNF-α Gene CREB->TNFa_gene Inhibits Transcription (Indirectly) IL10 IL-10 (Anti-inflammatory) IL10_gene->IL10 TNFa TNF-α (Pro-inflammatory) TNFa_gene->TNFa

Caption: SIK signaling pathway and points of intervention.

Experimental Protocols

Biochemical Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines the general steps for determining the IC50 values of SIK inhibitors using the Promega ADP-Glo™ Kinase Assay.

ADP_Glo_Workflow ADP-Glo™ Kinase Assay Workflow start Start prepare_reagents Prepare Reagents: - SIK Enzyme - Substrate (e.g., AMARA peptide) - ATP - Test Compounds (this compound/Selective SIKi) - ADP-Glo™ Reagents start->prepare_reagents plate_setup Plate Setup (384-well): - Add test compounds in serial dilutions - Add SIK enzyme and substrate mixture prepare_reagents->plate_setup initiate_reaction Initiate Kinase Reaction: - Add ATP solution to all wells plate_setup->initiate_reaction incubation1 Incubate at 30°C for 60 minutes initiate_reaction->incubation1 add_adpglo_reagent Add ADP-Glo™ Reagent to terminate kinase reaction and deplete remaining ATP incubation1->add_adpglo_reagent incubation2 Incubate at room temperature for 40 minutes add_adpglo_reagent->incubation2 add_detection_reagent Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence incubation2->add_detection_reagent incubation3 Incubate at room temperature for 30-60 minutes add_detection_reagent->incubation3 read_luminescence Read Luminescence using a plate reader incubation3->read_luminescence data_analysis Data Analysis: - Plot luminescence vs. compound concentration - Calculate IC50 values read_luminescence->data_analysis end End data_analysis->end

Caption: Workflow for determining SIK inhibitor potency.

Detailed Methodology:

  • Reagent Preparation:

    • Recombinant human SIK1, SIK2, and SIK3 enzymes are diluted in kinase buffer.

    • A suitable substrate, such as the AMARA peptide, is prepared in kinase buffer.

    • ATP is diluted to the desired concentration in kinase buffer.

    • Test compounds (this compound and selective inhibitors) are serially diluted in DMSO and then further diluted in kinase buffer.

    • ADP-Glo™ Reagent and Kinase Detection Reagent are prepared according to the manufacturer's instructions (Promega).

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the test compound solution.

    • Add 10 µL of the enzyme/substrate mixture to each well.

    • Initiate the reaction by adding 10 µL of the ATP solution. The final reaction volume is 25 µL.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Assay: CRTC3 Nuclear Translocation

This protocol describes an immunofluorescence-based cellular assay to assess the ability of SIK inhibitors to induce the translocation of CRTC3 from the cytoplasm to the nucleus in a relevant cell line (e.g., THP-1 monocytes).

CRTC3_Translocation_Workflow CRTC3 Nuclear Translocation Assay Workflow start Start cell_seeding Seed THP-1 cells onto glass coverslips in a 24-well plate start->cell_seeding cell_treatment Treat cells with this compound or selective SIK inhibitors for 2 hours cell_seeding->cell_treatment fixation Fix cells with 4% paraformaldehyde cell_treatment->fixation permeabilization Permeabilize cells with 0.1% Triton X-100 fixation->permeabilization blocking Block with 5% normal goat serum permeabilization->blocking primary_ab Incubate with primary antibody against CRTC3 overnight at 4°C blocking->primary_ab secondary_ab Incubate with fluorescently labeled secondary antibody primary_ab->secondary_ab dapi_stain Counterstain nuclei with DAPI secondary_ab->dapi_stain imaging Image cells using a fluorescence microscope dapi_stain->imaging analysis Quantify nuclear vs. cytoplasmic fluorescence intensity imaging->analysis end End analysis->end

Caption: Workflow for assessing cellular SIK activity.

Detailed Methodology:

  • Cell Culture and Treatment:

    • THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.

    • Cells are seeded onto glass coverslips in 24-well plates and allowed to adhere.

    • Cells are treated with various concentrations of this compound or selective SIK inhibitors for 2 hours.

  • Immunofluorescence Staining:

    • After treatment, cells are washed with PBS and fixed with 4% paraformaldehyde for 15 minutes.

    • Cells are then permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.

    • Blocking is performed with 5% normal goat serum in PBS for 1 hour to prevent non-specific antibody binding.

    • Cells are incubated with a primary antibody specific for CRTC3 overnight at 4°C.

    • After washing, cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) for 1 hour at room temperature.

    • Nuclei are counterstained with DAPI (4',6-diamidino-2-phenylindole).

  • Imaging and Analysis:

    • Coverslips are mounted on glass slides, and images are acquired using a fluorescence microscope.

    • The nuclear and cytoplasmic fluorescence intensity of CRTC3 is quantified using image analysis software.

    • An increase in the ratio of nuclear to cytoplasmic fluorescence indicates successful SIK inhibition.

Conclusion

This guide provides a comparative overview of the pan-SIK inhibitor this compound and various selective SIK inhibitors. The presented data highlights the high potency of this compound across all three SIK isoforms. In contrast, selective inhibitors such as ARN-3236 and GLPG3970 offer tools to dissect the specific roles of SIK2 and SIK3 in inflammatory processes. The choice between a pan-SIK inhibitor and a selective inhibitor will depend on the specific research question or therapeutic goal. The detailed experimental protocols provided herein offer a foundation for researchers to independently validate and expand upon these findings. Further investigation into highly selective SIK1 and SIK3 inhibitors will continue to refine our understanding of the nuanced roles of each SIK isoform in health and disease.

References

Head-to-Head Comparison: GLPG3312 vs. Alternatives in SIK Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance of the pan-SIK inhibitor GLPG3312 against its more selective successor, GLPG3970, supported by experimental data.

Introduction

This compound is a potent, orally bioavailable pan-inhibitor of Salt-Inducible Kinases (SIK1, SIK2, and SIK3), a family of serine/threonine kinases that play a crucial role in regulating inflammatory responses.[1][2] Inhibition of SIKs has been shown to have a dual effect: reducing pro-inflammatory cytokine production while simultaneously increasing anti-inflammatory cytokine levels.[3] This has positioned SIK inhibitors as promising therapeutic agents for a range of inflammatory and autoimmune diseases.[4]

Developed by Galapagos NV, this compound emerged from a high-throughput screening campaign and subsequent lead optimization.[1] However, further research into the specific roles of the SIK isoforms led to the development of more selective inhibitors. Notably, this compound was superseded by GLPG3970, a selective dual inhibitor of SIK2 and SIK3.[5][6] This strategic shift was driven by the hypothesis that SIK1 inhibition might be dispensable for the desired anti-inflammatory effects and could be associated with potential cardiovascular side effects.[7]

This guide provides a head-to-head comparison of this compound and its key alternative, GLPG3970, focusing on their biochemical potency, selectivity, and cellular activity based on publicly available data.

Data Presentation

Table 1: Biochemical Potency of this compound and GLPG3970 against SIK Isoforms
CompoundTargetIC50 (nM)
This compound SIK12.0[1][8]
SIK20.7[1][8]
SIK30.6[1][8]
GLPG3970 SIK1282.8[9][10]
SIK27.8[9][10]
SIK33.8[9][10]
Table 2: Kinome Selectivity Profile of this compound and GLPG3970
CompoundPrimary Off-Target(s)IC50 (nM)
This compound RIPK2[9]Not explicitly quantified, but noted as a shared off-target with GLPG3970.
GLPG3970 RIPK278.4[9]
ABL11,095[9]
MKNK21,074[9]
Table 3: Cellular Activity of this compound and GLPG3970 in Human Primary Myeloid Cells
CompoundAssayEffect
This compound LPS-stimulated monocytes and monocyte-derived macrophages- Inhibition of pro-inflammatory cytokine release (e.g., TNFα) - Increased production of anti-inflammatory mediators (e.g., IL-10)[1]
GLPG3970 LPS-stimulated monocytes- IC50 for TNFα inhibition: 231 nM - IC50 for IL-12 inhibition: 67 nM - Dose-dependent increase in IL-10 production[9]
LPS-stimulated monocyte-derived macrophages (MdMs)- IC50 for TNFα inhibition: 365 nM - Dose-dependent increase in IL-10 production[9]

Experimental Protocols

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

The inhibitory activity of this compound and GLPG3970 against SIK isoforms was determined using the ADP-Glo™ Kinase Assay. This luminescent assay quantifies the amount of ADP produced during the kinase reaction.

  • Procedure: The SIK enzyme (SIK1, SIK2, or SIK3) was incubated with the test compound (this compound or GLPG3970) at varying concentrations, a suitable substrate (e.g., AMARA peptide), and ATP.[5] The reaction was allowed to proceed for a specified time at a controlled temperature.

  • Detection: After the kinase reaction, the ADP-Glo™ Reagent was added to terminate the reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent was added to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.

  • Data Analysis: The luminescence intensity is directly proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the compound. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Cytokine Release Assay

The effect of this compound and GLPG3970 on cytokine production was assessed in human primary myeloid cells stimulated with lipopolysaccharide (LPS).

  • Cell Culture: Human peripheral blood mononuclear cells (PBMCs) were isolated from healthy donors, and monocytes were further purified. Monocytes were either used directly or differentiated into macrophages.

  • Stimulation and Treatment: The cells were pre-incubated with various concentrations of the test compounds (this compound or GLPG3970) before being stimulated with LPS to induce an inflammatory response.

  • Cytokine Measurement: After a defined incubation period, the cell culture supernatants were collected. The concentrations of pro-inflammatory cytokines (e.g., TNFα, IL-12) and anti-inflammatory cytokines (e.g., IL-10) were quantified using standard methods such as enzyme-linked immunosorbent assay (ELISA) or multiplex bead-based immunoassays.

  • Data Analysis: The dose-dependent inhibition of pro-inflammatory cytokines and induction of anti-inflammatory cytokines were analyzed to determine IC50 and EC50 values, respectively.

Mandatory Visualization

SIK_Signaling_Pathway cluster_inflammatory Pro-inflammatory Signaling cluster_anti_inflammatory Anti-inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 activates MyD88 MyD88 TLR4->MyD88 NFkB_Pathway NF-κB Pathway MyD88->NFkB_Pathway Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNFα, IL-6) NFkB_Pathway->Pro_inflammatory_Cytokines induces transcription SIK SIK1/2/3 HDAC HDAC SIK->HDAC phosphorylates CRTC CRTC HDAC->CRTC deacetylates CREB CREB CRTC->CREB co-activates Anti_inflammatory_Cytokines Anti-inflammatory Cytokines (IL-10) CREB->Anti_inflammatory_Cytokines induces transcription This compound This compound (pan-SIK inhibitor) This compound->SIK GLPG3970 GLPG3970 (SIK2/3 inhibitor) GLPG3970->SIK SIK2/3 selective

Caption: Simplified SIK signaling pathway in immune cells.

Experimental_Workflow start Start isolate_cells Isolate human primary monocytes/macrophages start->isolate_cells pre_incubate Pre-incubate cells with This compound or GLPG3970 isolate_cells->pre_incubate stimulate Stimulate with LPS pre_incubate->stimulate incubate Incubate for a defined period stimulate->incubate collect_supernatant Collect cell culture supernatant incubate->collect_supernatant measure_cytokines Measure cytokine levels (ELISA or Multiplex) collect_supernatant->measure_cytokines analyze Analyze dose-response and calculate IC50/EC50 measure_cytokines->analyze end End analyze->end

References

Discontinuation of GLPG3312: A Comparative Analysis of SIK Inhibitors in Autoimmune Disease Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

The clinical development of GLPG3312, a pan-Salt Inducible Kinase (SIK) inhibitor, was discontinued by Galapagos NV following a Phase 1 clinical trial. The decision was made in favor of advancing a second-generation, more selective SIK2/3 inhibitor, GLPG3970, which was deemed to possess a "more suitable pharmacological profile." This guide provides a comparative analysis of this compound and its successor, GLPG3970, to elucidate the scientific rationale behind this strategic shift in the "Toledo" program, which aimed to develop novel treatments for a range of autoimmune diseases.

Executive Summary

This compound was a potent inhibitor of all three SIK isoforms (SIK1, SIK2, and SIK3). While it demonstrated promising anti-inflammatory and immunomodulatory activity in preclinical studies, its clinical development was halted after a Phase 1 study in healthy volunteers (NCT03800472). The emergence of GLPG3970, a compound with high selectivity for SIK2 and SIK3 over SIK1, offered a more targeted approach. The prevailing hypothesis was that inhibition of SIK1 was "dispensable" for the desired therapeutic effect in autoimmune diseases, and that a more selective profile might offer an improved safety and efficacy window. This guide will delve into the available preclinical and clinical data for both compounds to provide a clear comparison and rationale for the discontinuation of this compound.

Comparative Analysis of Preclinical Data

The preclinical data for this compound and GLPG3970 reveal a key distinction in their selectivity profiles, which likely formed the basis for prioritizing GLPG3970.

In Vitro Kinase Inhibition Profile

The half-maximal inhibitory concentration (IC50) values demonstrate this compound's pan-SIK inhibition, while GLPG3970 shows marked selectivity for SIK2 and SIK3.

CompoundSIK1 IC50 (nM)SIK2 IC50 (nM)SIK3 IC50 (nM)
This compound 2.00.70.6
GLPG3970 282.87.83.8

Data sourced from publicly available non-clinical study data.

This stark difference in SIK1 inhibition, with GLPG3970 being over 140-fold more selective for SIK2/3 compared to SIK1, was a significant factor in its favor.

Preclinical Pharmacokinetics

While comprehensive head-to-head pharmacokinetic data is limited, available information from preclinical studies in mice provides some insight.

CompoundParameterMouse
This compound Oral BioavailabilityGood
GLPG3970 Oral BioavailabilityNot explicitly stated, but advanced to clinical trials

Clinical Development and Discontinuation

The clinical journey of this compound was short-lived, with its discontinuation announced after the completion of a Phase 1 trial. In contrast, GLPG3970 progressed further into Phase 2a studies for several autoimmune indications before its development was also altered.

This compound Phase 1 Trial (NCT03800472)

The Phase 1 trial of this compound was a randomized, double-blind, placebo-controlled study in 76 healthy male volunteers. The study aimed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple ascending oral doses. While the trial was completed, the detailed quantitative results regarding safety, tolerability, and pharmacokinetic/pharmacodynamic parameters have not been made publicly available. The discontinuation was attributed to the strategic decision to prioritize GLPG3970.

GLPG3970 Clinical Program

GLPG3970 advanced into a broader clinical program, including a Phase 1 study in healthy volunteers and subsequent Phase 1b/2a trials in patients with psoriasis, ulcerative colitis, and rheumatoid arthritis.

Summary of GLPG3970 Clinical Trial Results:

IndicationTrial PhaseKey Findings
PsoriasisPhase 1bShowed some signs of clinical activity.
Ulcerative ColitisPhase 2aDid not meet the primary endpoint.
Rheumatoid ArthritisPhase 2aDid not show a significant difference from placebo.

While GLPG3970 demonstrated a generally acceptable safety and tolerability profile in these studies, the efficacy results were mixed and did not consistently meet expectations, leading to a re-evaluation of its development program.

Rationale for Discontinuation: A Shift in Strategy

The decision to discontinue this compound in favor of GLPG3970 was a strategic one, rooted in the evolving understanding of SIK biology and a desire for a more targeted therapeutic approach.

G cluster_this compound This compound Development cluster_GLPG3970 GLPG3970 Development Preclinical_3312 Preclinical Studies (Pan-SIK Inhibition) Phase1_3312 Phase 1 Trial (NCT03800472) Preclinical_3312->Phase1_3312 Discontinuation_3312 Discontinuation Phase1_3312->Discontinuation_3312 Preclinical_3970 Preclinical Studies (Selective SIK2/3 Inhibition) Phase1_3312->Preclinical_3970 Decision Point: 'More Suitable Pharmacological Profile' Phase1_3970 Phase 1 Trial Preclinical_3970->Phase1_3970 Phase2_3970 Phase 2a Trials (Psoriasis, UC, RA) Phase1_3970->Phase2_3970 Reevaluation Program Re-evaluation Phase2_3970->Reevaluation

The key driver for this shift was the hypothesis that selective inhibition of SIK2 and SIK3 would be sufficient to achieve the desired anti-inflammatory and immunomodulatory effects, while potentially avoiding off-target effects associated with SIK1 inhibition.

The SIK Signaling Pathway in Immunity

To understand the rationale, it is crucial to consider the role of SIKs in the immune system.

SIK_Pathway TLR_LPS TLR / LPS SIK SIK1, SIK2, SIK3 TLR_LPS->SIK Activates Pro_inflammatory Pro-inflammatory Cytokines (e.g., TNF-α) TLR_LPS->Pro_inflammatory Induces Transcription CREB CREB Anti_inflammatory Anti-inflammatory Cytokines (e.g., IL-10) CREB->Anti_inflammatory Promotes Transcription CRTC3 CRTC3 CRTC3->CREB Co-activates SIK->CRTC3 Phosphorylates & Inhibits This compound This compound (Pan-SIK inhibitor) This compound->SIK GLPG3970 GLPG3970 (SIK2/3 inhibitor) GLPG3970->SIK Selectively inhibits SIK2/3

SIKs are understood to play a crucial role in regulating the balance between pro- and anti-inflammatory cytokine production. By inhibiting SIKs, the CREB-regulated transcription co-activator (CRTC) family of proteins can translocate to the nucleus and, in conjunction with CREB, promote the transcription of anti-inflammatory cytokines like IL-10. Simultaneously, SIK inhibition can suppress the production of pro-inflammatory cytokines. The Toledo program's hypothesis was that targeting this pathway could be a novel approach to treating autoimmune diseases.

Experimental Protocols

Detailed experimental protocols for the clinical trials are available on clinical trial registries. Below are summaries of the methodologies for key preclinical experiments.

In Vitro Kinase Inhibition Assay (General Protocol)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against SIK isoforms.

  • Methodology: Recombinant human SIK1, SIK2, and SIK3 enzymes were used. The kinase activity was measured using a radiometric assay (e.g., 33P-ATP incorporation into a substrate peptide) or a non-radiometric assay (e.g., ADP-Glo™ Kinase Assay). Compounds were serially diluted and incubated with the enzyme, substrate, and ATP. The amount of product formed was quantified and plotted against the compound concentration to determine the IC50 value.

In Vivo Mouse Model of Inflammation (General Protocol)
  • Objective: To assess the in vivo anti-inflammatory efficacy of the compounds.

  • Methodology: A common model involves inducing an inflammatory response in mice, for example, through the administration of lipopolysaccharide (LPS). The test compound (e.g., this compound or GLPG3970) or vehicle was administered orally at various doses. After a specified time, blood samples were collected to measure the levels of pro-inflammatory (e.g., TNF-α) and anti-inflammatory (e.g., IL-10) cytokines using methods like ELISA.

Conclusion and Future Perspectives

The discontinuation of this compound's clinical development was a strategic decision driven by the emergence of a more selective second-generation compound, GLPG3970. The preclinical data strongly suggested that GLPG3970's selectivity for SIK2/3 over SIK1 offered a more targeted approach, potentially with a better therapeutic index. While the absence of publicly available clinical data for this compound makes a direct clinical comparison impossible, the rationale for its discontinuation highlights a key principle in drug development: the continuous search for improved pharmacological profiles with better target engagement and potentially fewer off-target effects.

The subsequent challenges faced by GLPG3970 in demonstrating robust efficacy in Phase 2a trials underscore the complexities of translating preclinical findings into clinical success, even with a more targeted approach. The journey of the "Toledo" program illustrates the iterative nature of drug discovery and the importance of making data-driven decisions to optimize the allocation of resources towards the most promising candidates. Future research in this area will likely focus on further refining the understanding of the specific roles of each SIK isoform in different disease contexts to develop even more precise therapeutic interventions.

GLPG3312: A Preclinical Comparative Guide for a Novel Pan-SIK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical data for GLPG3312, a potent and selective pan-Salt Inducible Kinase (SIK) inhibitor, with relevant alternatives. The information is intended to provide an objective overview of its performance, supported by available experimental data, to aid in research and drug development decisions.

Executive Summary

This compound is a novel, orally bioavailable small molecule that potently inhibits all three isoforms of the Salt Inducible Kinase family (SIK1, SIK2, and SIK3). In preclinical models, this compound has demonstrated a dual mechanism of action, reducing pro-inflammatory cytokine production while simultaneously increasing the production of anti-inflammatory mediators. This unique profile suggests its potential as a therapeutic agent for a range of inflammatory and autoimmune diseases. This guide will delve into the preclinical data supporting the advantages of this compound, comparing it with a selective SIK2/3 inhibitor, GLPG3970, and providing detailed experimental context.

Mechanism of Action: The SIK Signaling Pathway

Salt Inducible Kinases are key regulators of the inflammatory response. As illustrated below, their inhibition by this compound leads to a favorable shift in the cytokine balance.

SIK_Pathway cluster_0 Immune Cell Pro-inflammatory Stimuli (e.g., LPS) Pro-inflammatory Stimuli (e.g., LPS) SIK1, SIK2, SIK3 SIK1, SIK2, SIK3 Pro-inflammatory Stimuli (e.g., LPS)->SIK1, SIK2, SIK3 activates CREB Regulated Transcriptional Coactivators (CRTCs) CREB Regulated Transcriptional Coactivators (CRTCs) SIK1, SIK2, SIK3->CREB Regulated Transcriptional Coactivators (CRTCs) phosphorylates & inhibits nuclear translocation NF-κB NF-κB SIK1, SIK2, SIK3->NF-κB promotes activity Anti-inflammatory Cytokines (IL-10) Anti-inflammatory Cytokines (IL-10) CREB Regulated Transcriptional Coactivators (CRTCs)->Anti-inflammatory Cytokines (IL-10) promotes transcription Pro-inflammatory Cytokines (TNFα, IL-6, IL-12) Pro-inflammatory Cytokines (TNFα, IL-6, IL-12) NF-κB->Pro-inflammatory Cytokines (TNFα, IL-6, IL-12) promotes transcription This compound This compound This compound->SIK1, SIK2, SIK3 inhibits

Caption: SIK inhibition by this compound modulates inflammatory responses.

Potency and Selectivity: A Quantitative Comparison

This compound exhibits potent, low nanomolar inhibition of all three SIK isoforms. Its selectivity has been profiled against a broad panel of kinases, demonstrating a favorable profile. For comparison, data for GLPG3970, a selective SIK2/3 inhibitor, is also presented.

Compound SIK1 IC₅₀ (nM) SIK2 IC₅₀ (nM) SIK3 IC₅₀ (nM) Selectivity Notes
This compound 2.0[1]0.7[1]0.6[1]Potent pan-SIK inhibitor.
GLPG3970 282.8[2][3]7.8[2][3]3.8[2][3]Selective SIK2/3 inhibitor.

Off-Target Kinase Profile of this compound

Kinase IC₅₀ (nM)
ABL1>1000
ALK5>1000
AMPK>4000
FMS>1000
LynA>1000
TGFβR2>1000

In Vitro Efficacy: Modulation of Cytokine Release

The anti-inflammatory and immunomodulatory activity of this compound was assessed in human primary myeloid cells.

Cell Type Stimulant Assay This compound IC₅₀ (nM) Effect on IL-10
Human MonocytesLPSTNFα inhibition17Increased production[1]
Monocyte-derived MacrophagesLPSTNFα inhibition34Increased production[1]

In Vivo Preclinical Models

Lipopolysaccharide (LPS) Challenge Model

This model mimics the systemic inflammatory response to bacterial endotoxin.

Compound Dose (mg/kg, p.o.) Effect on Plasma TNFα Effect on Plasma IL-10
This compound 0.3 - 3[1]Reduced[1]Increased[1]
Collagen-Induced Arthritis (CIA) Model

The CIA model is a widely used preclinical model for rheumatoid arthritis. While specific quantitative data for this compound in a CIA model is not publicly available, data for the comparator SIK2/3 inhibitor, GLPG3970, is presented below. Galapagos has stated that GLPG3970 was prioritized over this compound based on a more suitable pharmacological profile.[4]

Compound Model Dosing Key Findings
GLPG3970 Mouse CIAProphylactic & TherapeuticReduced clinical score, comparable to anti-TNF treatment at the highest dose.[5]

Experimental Protocols

In Vitro: LPS-Induced Cytokine Release in Human Monocytes

LPS_Monocyte_Protocol cluster_0 Experimental Workflow A Isolate human peripheral blood mononuclear cells (PBMCs) B Purify monocytes by adhesion A->B C Culture monocytes B->C D Pre-incubate with this compound (various concentrations) C->D E Stimulate with Lipopolysaccharide (LPS) D->E F Incubate for 24 hours E->F G Collect supernatant F->G H Measure TNFα and IL-10 levels (e.g., by ELISA) G->H

Caption: Workflow for in vitro monocyte stimulation assay.

Detailed Methodology:

  • Monocyte Isolation: Human monocytes are isolated from peripheral blood mononuclear cells (PBMCs) obtained from healthy donors.[6][7] Purification is typically achieved through adherence to tissue culture plates.[6]

  • Cell Culture: Monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and L-glutamine.[6][8]

  • Compound Treatment: Cells are pre-incubated with varying concentrations of this compound for a specified period (e.g., 1 hour).

  • LPS Stimulation: Lipopolysaccharide (LPS) is added to the cell cultures at a final concentration (e.g., 100 ng/mL) to induce an inflammatory response.[7]

  • Incubation: The cells are incubated for a defined period (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.[7]

  • Cytokine Analysis: The cell culture supernatant is collected, and the concentrations of TNFα and IL-10 are quantified using a commercial ELISA kit according to the manufacturer's instructions.[7]

In Vivo: Mouse LPS Challenge Model

LPS_Mouse_Protocol cluster_1 Experimental Workflow A Acclimate mice (e.g., C57BL/6) B Administer this compound orally (0.3 - 3 mg/kg) A->B C Wait for appropriate time for drug absorption (e.g., 1 hour) B->C D Inject LPS intraperitoneally (e.g., 1 µg/g body weight) C->D E Monitor animals D->E F Collect blood at a specified time point (e.g., 3 hours post-LPS) E->F G Separate plasma F->G H Measure plasma TNFα and IL-10 levels (e.g., by ELISA or Luminex) G->H

Caption: Workflow for the in vivo mouse LPS challenge model.

Detailed Methodology:

  • Animal Model: Male C57BL/6 mice are commonly used for this model.[9]

  • Compound Administration: this compound is administered orally (p.o.) at doses ranging from 0.3 to 3 mg/kg.[1]

  • LPS Challenge: After a set time post-compound administration (e.g., 1 hour), a sub-lethal dose of LPS (e.g., 1 µg/g body weight) is injected intraperitoneally (i.p.) to induce a systemic inflammatory response.[10]

  • Blood Collection: At a peak time for cytokine production (e.g., 3 hours post-LPS injection), blood is collected from the animals.[10]

  • Cytokine Analysis: Plasma is separated from the blood, and the levels of TNFα and IL-10 are quantified using appropriate immunoassays such as ELISA or Luminex.[11]

Conclusion

This compound demonstrates significant promise as a novel anti-inflammatory agent in preclinical models. Its potent pan-SIK inhibition translates to a desirable dual immunomodulatory effect, characterized by the suppression of pro-inflammatory cytokines and the enhancement of anti-inflammatory mediators. While direct comparative data in disease-relevant arthritis models is not publicly available, its strong performance in fundamental inflammatory models underscores its therapeutic potential. Further investigation and comparison with other SIK inhibitors in relevant disease models will be crucial in fully elucidating its clinical utility.

References

The Evolving Landscape of SIK Inhibition: A Comparative Analysis of GLPG3312 and Newer Generation Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the limitations of the pan-SIK inhibitor GLPG3312 in comparison to more recent, selective SIK inhibitors. This report provides a comprehensive analysis of potency, selectivity, and the underlying signaling pathways, supported by experimental data and detailed protocols.

The therapeutic potential of targeting the Salt-Inducible Kinase (SIK) family—comprising SIK1, SIK2, and SIK3—has garnered significant interest in the field of inflammatory and autoimmune diseases. These serine/threonine kinases are key regulators of cellular processes, including inflammation and metabolism. This compound, a potent pan-SIK inhibitor, represented a significant step forward in modulating this pathway. However, the field has rapidly evolved, with newer inhibitors demonstrating improved selectivity profiles that may offer enhanced safety and efficacy. This guide provides a detailed comparison of this compound with these next-generation SIK inhibitors, focusing on their differential potencies, kinase selectivities, and the strategic advantages of isoform-specific inhibition.

Key Comparison of SIK Inhibitor Potency

The primary limitation of this compound lies in its pan-inhibitory profile, targeting all three SIK isoforms with high potency.[1][2][3][4] While effective in modulating inflammatory responses, this broad activity raises potential safety concerns, as the individual roles of each SIK isoform are distinct. Newer inhibitors, such as GLPG3970, have been developed to selectively target SIK2 and SIK3, isoforms predominantly implicated in pro-inflammatory responses, while sparing SIK1.[5][6][7][8] This targeted approach is hypothesized to minimize potential side effects associated with SIK1 inhibition.

InhibitorSIK1 IC50 (nM)SIK2 IC50 (nM)SIK3 IC50 (nM)Selectivity Profile
This compound 2.00.70.6Pan-SIK
GLPG3970 282.87.83.8SIK2/3 Selective
YKL-05-099 ~10~40~30Pan-SIK
ARN-3236 21.63<16.63SIK2 Selective

Table 1: Comparative IC50 values of this compound and newer SIK inhibitors. Data compiled from multiple sources.[2][4][5][6][7][8][9][10]

Kinase Selectivity: Beyond the SIK Family

A critical aspect of kinase inhibitor development is ensuring selectivity not only within the target family but also across the entire kinome to avoid off-target effects. While a direct head-to-head comprehensive kinome scan of this compound is not publicly available, information on its off-target profile and that of its successor, GLPG3970, reveals important distinctions.

GLPG3970, at a concentration of 1 µM, was screened against a panel of 372 kinases and showed significant inhibition (>50%) of only three other kinases besides SIKs: RIPK2, ABL1, and MKNK2.[5] Notably, RIPK2 is also a known off-target for the chemical series from which this compound was derived.[1] YKL-05-099, another pan-SIK inhibitor, was reported to inhibit 14 other kinases in a panel of 141 at 1 µM, including Ephrin receptors and Src.[11] The development of more selective inhibitors like GLPG3970 represents a key advancement in minimizing potential off-target liabilities.

The SIK Signaling Pathway

Understanding the SIK signaling cascade is crucial for appreciating the rationale behind developing isoform-selective inhibitors. SIKs are activated by the upstream kinase LKB1 and, in turn, regulate gene expression by phosphorylating and inactivating transcriptional co-activators, primarily Class IIa Histone Deacetylases (HDACs) and CREB-Regulated Transcription Coactivators (CRTCs).[12][13][14][15][16][17][18] Inhibition of SIKs leads to the dephosphorylation and nuclear translocation of HDACs and CRTCs, where they can modulate the expression of genes involved in inflammation and metabolism.

SIK_Signaling_Pathway Simplified SIK Signaling Pathway cluster_upstream Upstream Activation cluster_sik SIK Isoforms cluster_downstream Downstream Substrates cluster_output Cellular Response LKB1 LKB1 SIK1 SIK1 LKB1->SIK1 P SIK2 SIK2 LKB1->SIK2 P SIK3 SIK3 LKB1->SIK3 P HDACs Class IIa HDACs (HDAC4, 5, 7, 9) SIK1->HDACs P CRTCs CRTCs (CRTC1, 2, 3) SIK1->CRTCs P SIK2->HDACs P SIK2->CRTCs P SIK3->HDACs P SIK3->CRTCs P Gene_Expression Modulation of Gene Expression HDACs->Gene_Expression CRTCs->Gene_Expression

Caption: Simplified SIK Signaling Pathway.

Experimental Protocols

Determination of SIK Inhibitor IC50 Values using ADP-Glo™ Kinase Assay

The half-maximal inhibitory concentration (IC50) values for SIK inhibitors are typically determined using a biochemical assay such as the ADP-Glo™ Kinase Assay (Promega). This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Recombinant human SIK1, SIK2, and SIK3 enzymes

  • SIK substrate peptide (e.g., AMARA peptide)

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Test inhibitors (e.g., this compound, GLPG3970) serially diluted in DMSO

  • White, opaque 384-well plates

Procedure:

  • Kinase Reaction Setup:

    • Prepare a reaction mixture containing the SIK enzyme, substrate peptide, and kinase reaction buffer.

    • Add the serially diluted test inhibitors to the wells of the 384-well plate.

    • Initiate the kinase reaction by adding ATP to each well. The final reaction volume is typically 5 µL.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the ATP concentration.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.

experimental_workflow IC50 Determination Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents: - SIK Enzyme - Substrate - ATP - Inhibitors plate Plate Inhibitor Dilutions reagents->plate add_mix Add Kinase Mix plate->add_mix add_atp Initiate with ATP add_mix->add_atp incubate1 Incubate (e.g., 30°C) add_atp->incubate1 add_adpglo Add ADP-Glo™ Reagent incubate1->add_adpglo incubate2 Incubate (RT) add_adpglo->incubate2 add_detection Add Kinase Detection Reagent incubate2->add_detection incubate3 Incubate (RT) add_detection->incubate3 read Read Luminescence incubate3->read calculate Calculate IC50 read->calculate

Caption: IC50 Determination Workflow.

Conclusion

This compound was a foundational tool in understanding the therapeutic potential of SIK inhibition. However, its pan-SIK inhibitory profile represents a significant limitation in the context of modern drug development, where target selectivity is paramount for optimizing safety and efficacy. The development of newer, more selective SIK2/3 inhibitors like GLPG3970 exemplifies the progress in the field. These next-generation compounds, by sparing SIK1, may offer a more refined therapeutic window for the treatment of inflammatory and autoimmune diseases. Future research will likely continue to focus on delineating the precise roles of each SIK isoform to guide the development of even more targeted and effective therapies.

References

GLPG3312: A Comparative Analysis of Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the kinase selectivity profile of GLPG3312 with supporting experimental data.

This compound is a potent, orally bioavailable, pan-inhibitor of Salt-Inducible Kinases (SIKs) with demonstrated anti-inflammatory and immunomodulatory activities.[1][2][3][4] It exhibits low nanomolar efficacy against the three SIK isoforms, with IC50 values of 2.0 nM for SIK1, 0.7 nM for SIK2, and 0.6 nM for SIK3.[1][2][3][4] This guide provides a comparative analysis of the cross-reactivity of this compound with other kinase families, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Kinase Selectivity Profile

To assess its selectivity, this compound was profiled against a broad panel of kinases. The following table summarizes the inhibitory activity (IC50 values) of this compound against its primary SIK targets and key off-target kinases. For comparison, data for YKL-05-099, another SIK inhibitor, is also included.

Kinase TargetThis compound IC50 (nM)YKL-05-099 IC50 (nM)Kinase Family
SIK1 2.0[1]~10[5]CAMK
SIK2 0.7[1]40[5]CAMK
SIK3 0.6[1]~30[5]CAMK
RIPK219.7[1]>1000TKL
DDR157[1]>1000TK
LIMK167.3[1]>1000TKL
MAP3K20103[1]>1000STE
Lyn272[1]>1000TK

Table 1: Comparative IC50 values of this compound and YKL-05-099 against SIK family kinases and other off-target kinases. YKL-05-099 was noted to be selective for SIK2 over a panel of 141 other kinases when tested at 1 µM, though it did show some activity against SIK3, Ephrin receptors, and Src.[6]

A broader screen of this compound at a concentration of 1 µM against a panel of 380 kinases revealed that besides the SIK family, only four other kinases—DDR1, LIMK1, MAP3K20, and RIPK2—showed inhibition greater than 80%.[7][8]

Experimental Protocols

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The initial high-throughput screening and subsequent IC50 determinations for this compound were conducted using the ADP-Glo™ Kinase Assay.[7][8] This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Principle of the Assay:

The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted using the ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to convert the generated ADP into ATP and then measures the light produced by a luciferase/luciferin reaction, which is proportional to the ADP concentration.

General Protocol:

  • Kinase Reaction: A 5 µL kinase reaction is performed in a 384-well plate containing the kinase, substrate (e.g., AMARA peptide for SIKs), ATP, and the test compound (this compound) at various concentrations. The reaction is typically incubated for 1 hour at room temperature.[7][8]

  • ATP Depletion: 5 µL of ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and consume the unused ATP. The plate is then incubated for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Detection: 10 µL of Kinase Detection Reagent is added to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal. The plate is incubated for 30-60 minutes at room temperature.

  • Data Acquisition: Luminescence is measured using a plate-reading luminometer. The IC50 values are then calculated from the dose-response curves.

G cluster_workflow Kinase Inhibition Assay Workflow A 1. Kinase Reaction (Kinase, Substrate, ATP, this compound) B 2. Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) A->B Incubate C 3. Add Kinase Detection Reagent (Convert ADP to ATP, generate light) B->C Incubate D 4. Measure Luminescence (Determine kinase inhibition) C->D G LKB1 LKB1 SIK SIK1/2/3 LKB1->SIK Activates CRTCs_HDACs CRTCs / Class IIa HDACs SIK->CRTCs_HDACs Phosphorylates (Inhibits nuclear translocation) GeneExpression Altered Gene Expression (e.g., ↓ Pro-inflammatory Cytokines, ↑ IL-10) CRTCs_HDACs->GeneExpression Regulates This compound This compound This compound->SIK Inhibits G cluster_offtarget This compound Off-Target Kinase Pathways cluster_ripk2 RIPK2 Pathway cluster_ddr1 DDR1 Pathway cluster_limk1 LIMK1 Pathway cluster_map3k20 MAP3K20 Pathway This compound This compound RIPK2 RIPK2 This compound->RIPK2 Inhibits DDR1 DDR1 This compound->DDR1 Inhibits LIMK1 LIMK1 This compound->LIMK1 Inhibits MAP3K20 MAP3K20 (ZAK) This compound->MAP3K20 Inhibits NFkB_MAPK NF-κB & MAPK Activation RIPK2->NFkB_MAPK NOD_LRR NOD-like Receptors NOD_LRR->RIPK2 Cell_Processes Cell Adhesion, Migration DDR1->Cell_Processes Collagen Collagen Collagen->DDR1 Actin_Dynamics Actin Dynamics LIMK1->Actin_Dynamics Rho_GTPases Rho GTPases Rho_GTPases->LIMK1 JNK_p38 JNK/p38 MAPK Activation MAP3K20->JNK_p38 Stress_Signals Stress Signals Stress_Signals->MAP3K20

References

Validating GLPG3312's Anti-Inflammatory Effects Through Genetic Knockdown of SIKs

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers demonstrating the concordance between pharmacological inhibition and genetic silencing of Salt-Inducible Kinases (SIKs). This guide provides supporting data and detailed experimental protocols to validate the mechanism of action of GLPG3312.

The novel pan-SIK inhibitor, this compound, has demonstrated potent anti-inflammatory and immunomodulatory activity by targeting Salt-Inducible Kinases (SIKs). This family of serine/threonine kinases, comprising SIK1, SIK2, and SIK3, are key regulators of cytokine production in immune cells. Pharmacological inhibition of SIKs by this compound leads to a desirable dual effect: the suppression of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNFα), and the enhancement of anti-inflammatory cytokines, including Interleukin-10 (IL-10).[1][2]

To rigorously validate that the observed effects of this compound are indeed mediated through the SIK pathway, a comparison with genetic knockdown of the SIK isoforms is essential. This guide outlines the expected concordance between these two approaches and provides the necessary experimental framework for researchers to perform this validation.

Comparative Efficacy: this compound vs. SIK Knockdown

The primary endpoint for comparing the pharmacological and genetic approaches is the modulation of key inflammatory cytokines. Based on published data, both this compound treatment and siRNA-mediated knockdown of SIKs are expected to yield similar phenotypic outcomes in stimulated immune cells, such as macrophages.

Table 1: Expected Comparative Effects on Cytokine Production

Treatment/TargetMechanism of ActionExpected Effect on TNFα ProductionExpected Effect on IL-10 Production
This compound Pan-inhibition of SIK1, SIK2, SIK3 kinase activity.[1][3]Decrease Increase
siRNA-mediated Knockdown Post-transcriptional silencing of SIK1, SIK2, and SIK3 mRNA.Decrease Increase

Table 2: Quantitative Comparison of Pharmacological Inhibition and Genetic Knockdown on Cytokine Modulation

MethodTarget(s)Key ReagentsExpected Outcome on TNFα SecretionExpected Outcome on IL-10 Secretion
Pharmacological Inhibition SIK1, SIK2, SIK3This compoundDose-dependent decrease.Dose-dependent increase.
Genetic Knockdown SIK1, SIK2, SIK3Pooled siRNAs targeting SIK1, SIK2, and SIK3Significant reduction compared to non-targeting control siRNA.Significant increase compared to non-targeting control siRNA.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the SIK signaling pathway and the experimental workflow for validating the effects of this compound with genetic knockdowns.

SIK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway SIK1_2_3 SIK1/2/3 CRTCs_HDACs_P p-CRTCs/HDACs SIK1_2_3->CRTCs_HDACs_P phosphorylates This compound This compound This compound->SIK1_2_3 inhibits CRTCs_HDACs CRTCs/HDACs CRTCs_HDACs_P->CRTCs_HDACs dephosphorylation (upon SIK inhibition) Gene_Transcription Gene Transcription CRTCs_HDACs->Gene_Transcription translocates to nucleus NFkB_pathway->SIK1_2_3 activates TNFa_mRNA TNFα mRNA Gene_Transcription->TNFa_mRNA downregulates IL10_mRNA IL-10 mRNA Gene_Transcription->IL10_mRNA upregulates

Caption: SIK Signaling Pathway and Point of this compound Inhibition.

Experimental_Workflow cluster_setup Experimental Setup cluster_arms Treatment Arms cluster_stimulation Stimulation cluster_analysis Analysis Culture_Cells Culture Macrophages (e.g., RAW 264.7) Pharmacological Pharmacological Arm Culture_Cells->Pharmacological Genetic Genetic Arm Culture_Cells->Genetic GLPG3312_Treatment Treat with this compound (various concentrations) Pharmacological->GLPG3312_Treatment siRNA_Transfection Transfect with siRNAs (control, SIK1, SIK2, SIK3) Genetic->siRNA_Transfection LPS_Stimulation Stimulate with LPS GLPG3312_Treatment->LPS_Stimulation siRNA_Transfection->LPS_Stimulation Harvest Harvest Supernatant & Lysates LPS_Stimulation->Harvest Cytokine_Analysis Cytokine Measurement (ELISA for TNFα, IL-10) Harvest->Cytokine_Analysis Knockdown_Validation Knockdown Validation (qRT-PCR, Western Blot) Harvest->Knockdown_Validation

Caption: Experimental Workflow for Comparative Analysis.

Experimental Protocols

Protocol 1: siRNA-Mediated Knockdown of SIKs in Macrophages

This protocol outlines the steps for transiently knocking down SIK1, SIK2, and SIK3 in a macrophage cell line (e.g., RAW 264.7) using small interfering RNA (siRNA).

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine RNAiMAX Transfection Reagent

  • Pre-designed and validated siRNAs targeting mouse SIK1, SIK2, and SIK3

  • Non-targeting control siRNA

  • 6-well tissue culture plates

  • RNase-free water and microtubes

Procedure:

  • Cell Seeding: 24 hours prior to transfection, seed RAW 264.7 cells in 6-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • siRNA Preparation: In an RNase-free microtube, dilute the pooled siRNAs for SIK1, SIK2, and SIK3 (or individual siRNAs) and the non-targeting control siRNA in Opti-MEM to the desired final concentration (e.g., 20 nM).

  • Transfection Reagent Preparation: In a separate microtube, dilute the Lipofectamine RNAiMAX reagent in Opti-MEM according to the manufacturer's instructions.

  • Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow for the formation of siRNA-lipid complexes.

  • Transfection: Add the siRNA-lipid complexes dropwise to the cells in each well. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator to allow for gene silencing.

  • Validation of Knockdown: After the incubation period, harvest a subset of cells to validate the knockdown efficiency of SIK1, SIK2, and SIK3 at both the mRNA (qRT-PCR) and protein (Western Blot) levels.

Protocol 2: Pharmacological Inhibition with this compound

This protocol describes the treatment of macrophages with this compound prior to stimulation.

Materials:

  • RAW 264.7 cells cultured in 6-well plates

  • This compound stock solution (in DMSO)

  • Complete culture medium (DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 6-well plates and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Pre-incubation: Incubate the cells with this compound for 1-2 hours at 37°C.

  • Stimulation: Following pre-incubation, add LPS to each well to a final concentration of 100 ng/mL to induce an inflammatory response.

Protocol 3: Cytokine Measurement by ELISA

This protocol is for quantifying the concentration of TNFα and IL-10 in the cell culture supernatant.

Materials:

  • Cell culture supernatants from both the siRNA knockdown and this compound treatment experiments.

  • Mouse TNFα and IL-10 ELISA kits.

  • Microplate reader.

Procedure:

  • Sample Collection: After the designated stimulation period (e.g., 6-24 hours), carefully collect the cell culture supernatant from each well. Centrifuge the supernatant to pellet any detached cells and debris.

  • ELISA Assay: Perform the ELISA for TNFα and IL-10 according to the manufacturer's instructions provided with the kits.

  • Data Analysis: Measure the absorbance using a microplate reader and calculate the concentration of each cytokine based on the standard curve. Normalize the results to the appropriate controls.

By following these protocols, researchers can effectively compare the outcomes of pharmacological inhibition with this compound to the genetic knockdown of its targets, SIK1, SIK2, and SIK3. The expected concordance in the reduction of TNFα and the increase in IL-10 will provide strong validation for the on-target mechanism of action of this compound.

References

Benchmarking GLPG3312: A Preclinical Profile and Comparative Outlook Against Standard-of-Care in Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the preclinical data for GLPG3312, a potent pan-Salt-Inducible Kinase (SIK) inhibitor. While direct comparative studies against standard-of-care treatments are not publicly available due to the early stage of its clinical development, this document aims to benchmark this compound by summarizing its known pharmacological profile and discussing its potential therapeutic positioning based on its mechanism of action relative to established therapies for key inflammatory diseases.

Executive Summary

This compound is a selective inhibitor of SIKs (SIK1, SIK2, and SIK3), a family of kinases that play a crucial role in regulating inflammatory responses. By inhibiting all three SIK isoforms, this compound has demonstrated a dual mechanism of action in preclinical models: the reduction of pro-inflammatory cytokines and the enhancement of anti-inflammatory cytokines.[1] Despite a promising preclinical profile, the clinical development of this compound, a first-generation compound in Galapagos's "Toledo" program, did not proceed beyond a Phase 1 trial in healthy volunteers.[1] The company has since shifted its focus to more selective SIK inhibitors. This guide presents the available preclinical data for this compound and contextualizes its potential by comparing its mechanism to that of standard-of-care treatments for rheumatoid arthritis, ulcerative colitis, and psoriasis.

Data Presentation: Preclinical Profile of this compound

The following tables summarize the key in vitro and in vivo preclinical data for this compound.

Table 1: In Vitro Potency of this compound

TargetIC50 (nM)
SIK12.0[2][3][4]
SIK20.7[2][3][4]
SIK30.6[2][3][4]

Table 2: In Vitro and In Vivo Pharmacodynamic Effects of this compound

ModelTreatmentEffect
LPS-stimulated human monocytes and monocyte-derived macrophagesThis compound (20 µM, 20 h)Inhibition of pro-inflammatory cytokine release (e.g., TNFα) and increased production of anti-inflammatory mediators (e.g., IL-10).[2]
Mouse LPS challenge modelThis compound (0.3-3 mg/kg, single oral dose)Reduced plasma levels of TNFα and increased plasma levels of IL-10.[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the SIK signaling pathway targeted by this compound and a general workflow for evaluating SIK inhibitors.

SIK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli (LPS) Pro-inflammatory Stimuli (LPS) TLR4 TLR4 Pro-inflammatory Stimuli (LPS)->TLR4 SIK SIK1/2/3 TLR4->SIK activates CREB_coactivators CREB Co-activators (e.g., CRTCs) SIK->CREB_coactivators phosphorylates HDACs HDACs SIK->HDACs phosphorylates p_CREB_coactivators Phosphorylated CREB Co-activators CREB_coactivators->p_CREB_coactivators CREB CREB CREB_coactivators->CREB dephosphorylation & translocation p_HDACs Phosphorylated HDACs HDACs->p_HDACs NFkB NF-κB HDACs->NFkB dephosphorylation & translocation This compound This compound This compound->SIK inhibits Anti_inflammatory_Genes Anti-inflammatory Gene Transcription (e.g., IL-10) CREB->Anti_inflammatory_Genes activates Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., TNFα, IL-6) NFkB->Pro_inflammatory_Genes inhibits de-repression of TNFα, IL-6 Production TNFα, IL-6 Production Pro_inflammatory_Genes->TNFα, IL-6 Production IL-10 Production IL-10 Production Anti_inflammatory_Genes->IL-10 Production

Figure 1: Simplified SIK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical Assay Biochemical Kinase Assay (SIK1, SIK2, SIK3) IC50 Determination IC50 Determination Biochemical Assay->IC50 Determination Cell-based Assay Cell-based Assay (e.g., LPS-stimulated PBMCs) Cytokine Profiling Cytokine Profiling Cell-based Assay->Cytokine Profiling Animal Model Animal Model of Inflammation (e.g., Mouse LPS Challenge) IC50 Determination->Animal Model Cytokine Profiling->Animal Model Dosing Oral Administration of this compound Animal Model->Dosing Pharmacodynamics Measurement of Plasma Cytokines (TNFα, IL-10) Dosing->Pharmacodynamics Efficacy Assessment Efficacy Assessment Pharmacodynamics->Efficacy Assessment

Figure 2: General experimental workflow for preclinical evaluation of a SIK inhibitor.

Experimental Protocols

Detailed experimental protocols for the studies cited are proprietary to Galapagos NV. However, based on standard immunological and pharmacological methods, the following outlines the likely methodologies employed.

In Vitro Kinase Inhibition Assay (Illustrative)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against SIK1, SIK2, and SIK3.

  • Methodology: A radiometric or fluorescence-based kinase assay would be utilized. Recombinant human SIK1, SIK2, and SIK3 enzymes would be incubated with a specific substrate (e.g., a peptide) and ATP (radiolabeled or with a reporter system). The assay would be performed in the presence of varying concentrations of this compound. The amount of phosphorylated substrate would be quantified, and the IC50 value calculated by fitting the dose-response data to a four-parameter logistic equation.

In Vitro Cytokine Production Assay (Illustrative)

  • Objective: To assess the effect of this compound on cytokine production in human immune cells.

  • Methodology: Human peripheral blood mononuclear cells (PBMCs) or isolated monocytes would be cultured. The cells would be pre-incubated with different concentrations of this compound for a specified period, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response. After an incubation period (e.g., 20 hours), the cell culture supernatants would be collected. The concentrations of pro-inflammatory (e.g., TNFα) and anti-inflammatory (e.g., IL-10) cytokines would be measured using enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay.

In Vivo Mouse LPS Challenge Model (Illustrative)

  • Objective: To evaluate the in vivo anti-inflammatory and immunomodulatory activity of this compound.

  • Methodology: Mice would be administered a single oral dose of this compound or vehicle control. After a specified time to allow for drug absorption, the mice would be challenged with an intraperitoneal injection of LPS to induce a systemic inflammatory response. At a predetermined time point post-LPS challenge, blood samples would be collected. Plasma would be separated, and the levels of TNFα and IL-10 would be quantified by ELISA.

Comparative Outlook: this compound vs. Standard-of-Care

As no direct head-to-head clinical trials have been published, this comparison is based on the mechanism of action and the known therapeutic landscape.

Table 3: Mechanistic Comparison of this compound and Standard-of-Care Treatments

Therapeutic ClassExamplesPrimary Mechanism of ActionPotential Advantages of this compound's MechanismPotential Disadvantages of this compound's Mechanism
This compound (pan-SIK inhibitor) N/AInhibition of SIK1, SIK2, and SIK3, leading to decreased pro-inflammatory and increased anti-inflammatory cytokine production.Dual action on both pro- and anti-inflammatory pathways could offer a more balanced immunomodulatory effect compared to broad immunosuppression. Oral administration.Pan-SIK inhibition may have off-target effects or a safety profile that is less favorable than more selective inhibitors. The clinical relevance of pan-SIK inhibition is not fully established.
Conventional Synthetic DMARDs (csDMARDs) Methotrexate, Sulfasalazine[5][6][7][8][9]Varied; Methotrexate inhibits dihydrofolate reductase, leading to immunosuppressive and anti-inflammatory effects.[6][9]Well-established efficacy and long-term safety data. Low cost.Slower onset of action. Potential for liver and bone marrow toxicity.
Biologic DMARDs (bDMARDs) TNF inhibitors (e.g., Adalimumab), IL-17 inhibitors (e.g., Secukinumab), IL-23 inhibitors (e.g., Ustekinumab)[10][11][12]Targeted inhibition of specific cytokines or their receptors.High specificity and efficacy in many patients.Parenteral administration. High cost. Risk of serious infections.
Targeted Synthetic DMARDs (tsDMARDs) JAK inhibitors (e.g., Tofacitinib, Upadacitinib)[10][13]Inhibition of Janus kinases, which are involved in the signaling of multiple cytokines.Oral administration. Rapid onset of action.Broad effects on cytokine signaling can lead to safety concerns, including an increased risk of infections, thrombosis, and malignancies.
5-Aminosalicylates (5-ASAs) Mesalamine, Sulfasalazine[10][13][14][15][16]Primarily topical anti-inflammatory effects in the gastrointestinal tract.Generally well-tolerated with a good safety profile for long-term use in IBD.Efficacy is largely limited to mild-to-moderate ulcerative colitis.
Corticosteroids Prednisone, Budesonide[5][6][10][14][16]Broad anti-inflammatory and immunosuppressive effects.Potent and rapid-acting for controlling acute flares.Significant long-term side effects, including osteoporosis, weight gain, and increased risk of infection.
Topical Therapies (for Psoriasis) Corticosteroids, Vitamin D analogues[17][18][19]Localized anti-inflammatory and anti-proliferative effects.Low risk of systemic side effects.Only suitable for mild-to-moderate and localized disease.
Phototherapy (for Psoriasis) UVB, PUVA[12][17]Reduces skin inflammation and slows skin cell growth through UV light exposure.Effective for moderate-to-severe psoriasis. Avoids systemic immunosuppression.Requires specialized equipment and multiple clinic visits. Increased risk of skin cancer with long-term PUVA.

Concluding Remarks

This compound, as a pan-SIK inhibitor, represents a novel approach to treating inflammatory diseases by aiming to restore immune balance rather than inducing broad immunosuppression. Its preclinical profile demonstrated potent inhibition of all three SIK isoforms and a desirable dual effect on pro- and anti-inflammatory cytokines. However, the lack of publicly available clinical data beyond a Phase 1 study in healthy volunteers and the subsequent shift in Galapagos's strategy towards more selective SIK inhibitors suggest that the therapeutic window and overall clinical viability of a pan-SIK inhibition strategy with this compound may have been suboptimal.

For researchers and drug developers, the story of this compound underscores the importance of target selectivity in kinase inhibitor development. While the SIK family remains a promising target for inflammatory diseases, the focus has evolved towards identifying the specific roles of each isoform to develop next-generation inhibitors with improved efficacy and safety profiles. The preclinical data for this compound serves as a valuable benchmark for the continued exploration of SIK inhibitors as a potential new class of therapies for immune-mediated inflammatory diseases.

References

Next-Generation SIK Inhibitors: A Comparative Review Beyond GLPG3312

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective Salt-Inducible Kinase (SIK) inhibitors continues to be a promising avenue for therapeutic intervention in inflammatory diseases and beyond. Following the development of the pan-SIK inhibitor GLPG3312, a new wave of next-generation inhibitors has emerged, offering improved selectivity profiles and diverse pharmacological properties. This guide provides an objective comparison of these novel agents, supported by available preclinical data, and details the experimental methodologies crucial for their evaluation.

The SIK family of serine/threonine kinases, comprising SIK1, SIK2, and SIK3, are key regulators of cellular metabolism and inflammation. Their inhibition has been shown to modulate cytokine production, offering a dual benefit of suppressing pro-inflammatory mediators while enhancing anti-inflammatory responses. While the pan-SIK inhibitor this compound demonstrated the therapeutic potential of this target class, subsequent research has focused on developing inhibitors with refined selectivity to potentially improve efficacy and safety profiles. This review focuses on a selection of these next-generation SIK inhibitors: GLPG3970, YKL-05-099, PF-07899895, and the JRD-SIK1/2i series.

Comparative Performance of Next-Generation SIK Inhibitors

The following tables summarize the available quantitative data for key next-generation SIK inhibitors, comparing their potency against SIK isoforms and, where available, their selectivity against other kinases and their pharmacokinetic properties.

Table 1: In Vitro Potency of SIK Inhibitors (IC50, nM)

InhibitorSIK1 IC50 (nM)SIK2 IC50 (nM)SIK3 IC50 (nM)Primary Selectivity
This compound 2.00.70.6Pan-SIK
GLPG3970 282.87.83.8SIK2/3 dual inhibitor[1]
YKL-05-099 ~1040~30Pan-SIK[2]
PF-07899895 112Pan-SIK[3]
JRD-SIK1/2i-4 ---SIK1/2 selective

Table 2: Selectivity Profile of GLPG3970 against a Panel of 372 Kinases

Kinase% Inhibition at 1 µMIC50 (nM)
RIPK2 7978.4
ABL1 581,095
MKNK2 541,074

Data from Eurofins kinase panel screening. Apart from SIKs, only three other kinases showed greater than 50% inhibition at a 1 µM concentration of GLPG3970.[1]

Table 3: Pharmacokinetic Properties of Select SIK Inhibitors

InhibitorSpeciesClearance (CL)Half-life (t½)Oral Bioavailability (F)
PF-07899895 Rat135 mL/min/kg1.28 h99.5%[3]
Dog43.5 mL/min/kg1.82 h-[3]
YKL-05-099 Mouse->16 h (free serum concentration above IC50 for SIK2)-[4]

Key Signaling Pathway and Experimental Workflows

To understand the mechanism of action and the evaluation process of these inhibitors, the following diagrams illustrate the SIK signaling pathway and a general experimental workflow.

SIK_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus LPS LPS/PGE2 TLR4 TLR4/EP Receptors LPS->TLR4 PKA PKA TLR4->PKA activates SIK SIK1/2/3 PKA->SIK inhibits HDACs Class IIa HDACs SIK->HDACs phosphorylates (inactivates) CRTCs CRTCs SIK->CRTCs phosphorylates (inactivates) NFkB NF-κB HDACs->NFkB deacetylates (activates) CREB CREB CRTCs->CREB co-activates Gene_expression Gene Expression NFkB->Gene_expression promotes transcription CREB->Gene_expression promotes transcription Pro_inflammatory Pro-inflammatory Cytokines (TNFα, IL-6) Anti_inflammatory Anti-inflammatory Cytokine (IL-10) Inhibitor SIK Inhibitor Inhibitor->SIK Gene_expression->Pro_inflammatory Gene_expression->Anti_inflammatory

Caption: SIK Signaling Pathway in Immune Regulation.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Lead Optimization Biochemical Biochemical Assays (e.g., ADP-Glo) Data Data Analysis (IC50, Selectivity, PK parameters) Biochemical->Data Potency & Selectivity Cell_based Cell-based Assays (e.g., CRTC3 Translocation, Cytokine Measurement) Cell_based->Data Cellular Activity PK Pharmacokinetic Studies PK->Data ADME Properties PD Pharmacodynamic/ Efficacy Models (e.g., LPS Challenge, Colitis Model) PD->Data In Vivo Efficacy Optimization Lead Optimization Data->Optimization Optimization->Biochemical Iterative Improvement

References

Safety Operating Guide

Navigating the Safe Disposal of GLPG3312: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like GLPG3312 are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step logistical information for the appropriate disposal of this compound, consolidating best practices from safety data sheets and institutional guidelines to foster a culture of safety and responsibility in the laboratory.

Core Safety and Handling Parameters

While a highly specific disposal protocol for this compound is not publicly available, Safety Data Sheets (SDS) for similar research compounds and general laboratory waste guidelines from regulatory bodies provide a clear framework for safe handling and disposal. The following table summarizes key safety and handling information.

ParameterGuidelineData Source
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection.Generic SDS Information
Handling Avoid breathing dust, fumes, gas, mist, vapors, or spray. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.Generic SDS Information
Storage of Waste Store in a locked-up, designated, and well-ventilated area. Keep containers tightly closed.Generic SDS Information
Accidental Spills Absorb spills with inert material (e.g., diatomite, universal binders). Decontaminate surfaces with alcohol. Dispose of contaminated material as hazardous waste.MedchemExpress SDS[1][2]
Container Requirements Use compatible, properly sealed, and clearly labeled waste containers.Institutional Guidelines

Step-by-Step Disposal Protocol for this compound

The disposal of this compound, as with most research chemicals, should be managed as hazardous waste. Adherence to institutional and local regulations is mandatory.

1. Waste Identification and Segregation:

  • Characterize the Waste: Determine if the this compound waste is in a solid form, dissolved in a solvent, or contaminating other materials (e.g., pipette tips, gloves).

  • Segregate Waste Streams: Do not mix this compound waste with other incompatible chemical waste. Maintain separate, clearly labeled containers for solid waste, halogenated solvent solutions, and non-halogenated solvent solutions.

2. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound waste.

3. Waste Collection and Containment:

  • Solid Waste: Collect solid this compound waste in a dedicated, sealed container.

  • Liquid Waste: Collect liquid waste containing this compound in a sealed, leak-proof container that is chemically compatible with the solvent used.

  • Contaminated Labware: Dispose of grossly contaminated disposable items (e.g., pipette tips, tubes) in a designated solid waste container. Non-disposable glassware should be decontaminated with an appropriate solvent, and the rinsate collected as hazardous liquid waste.

4. Labeling:

  • Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), the solvent (if applicable), and an approximate concentration or quantity. Follow your institution's specific labeling requirements.

5. Storage:

  • Store waste containers in a designated, secure, and well-ventilated satellite accumulation area (SAA) within the laboratory, away from general lab traffic and incompatible materials.

6. Disposal Request and Pickup:

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sink.

  • Contact Environmental Health and Safety (EHS): Follow your institution's established procedures for hazardous waste disposal. This typically involves submitting a request for waste pickup through your Environmental Health and Safety (EHS) department.

  • Prepare for Pickup: Ensure all containers are properly sealed and labeled before the scheduled pickup by trained EHS personnel.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

GLPG3312_Disposal_Workflow cluster_prep Preparation cluster_collection Collection & Containment cluster_disposal Disposal start Generate this compound Waste characterize Characterize Waste (Solid, Liquid, Contaminated) start->characterize ppe Don Appropriate PPE characterize->ppe segregate Segregate Waste Streams ppe->segregate collect Collect in Compatible, Sealed Containers segregate->collect label_waste Label Container Correctly collect->label_waste store Store in Designated Satellite Accumulation Area label_waste->store request_pickup Submit Pickup Request to EHS store->request_pickup ehs_pickup EHS Pickup for Final Disposal request_pickup->ehs_pickup

Caption: Logical workflow for the safe disposal of this compound.

This structured approach to the disposal of this compound not only ensures compliance with safety regulations but also fosters a responsible and secure research environment. Always consult your institution's specific guidelines and the manufacturer's most recent Safety Data Sheet for the most accurate and up-to-date information.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.